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  • Product: 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
  • CAS: 17539-83-2

Core Science & Biosynthesis

Foundational

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (Molecular Formula: C₁₄H₁₉NO₃) is a highly versatile cyclic carbamate. Characterized by its stable 1,3-oxazolidin-2-one core, an N-linked lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (Molecular Formula: C₁₄H₁₉NO₃) is a highly versatile cyclic carbamate. Characterized by its stable 1,3-oxazolidin-2-one core, an N-linked lipophilic butyl chain, and a C5-linked phenoxymethyl ether, this molecule serves as a critical intermediate in both pharmaceutical synthesis (e.g., beta-adrenergic blockers, CNS receptor ligands) and advanced polymer chemistry (e.g., polyoxazolidone engineering).

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols, grounded in modern green chemistry principles.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in biological assays and polymerization matrices. The structural features dictate its solubility, reactivity, and binding affinity.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Molecular Formula C₁₄H₁₉NO₃Defines the exact mass and isotopic distribution.
Molecular Weight 249.31 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Exact Mass 249.13649 Da[1]Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0The nitrogen is fully substituted, preventing N-H hydrogen donation.
Hydrogen Bond Acceptors 4Three oxygens and one nitrogen facilitate interactions with protic solvents or biological targets.
Core Motif Cyclic CarbamateProvides high chemical and thermal stability compared to linear carbamates.

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is traditionally approached via a two-step sequence: the regioselective ring-opening of an epoxide, followed by cyclocarbonation.

Step 1: Epoxide Aminolysis

The reaction begins with the nucleophilic attack of n-butylamine on phenyl glycidyl ether (PGE). The regioselectivity here is paramount: the amine attacks the less sterically hindered terminal carbon of the epoxide, ensuring that the phenoxymethyl group ultimately resides at the C5 position of the resulting oxazolidinone ring. The aminolysis of epoxides is highly dependent on hydrogen bonding; protic environments or the presence of intermediate hydroxyl groups significantly enhance the nucleophilic attack by stabilizing the transition state[2].

Step 2: Cyclocarbonation

Historically, the cyclization of the resulting 1-(butylamino)-3-phenoxypropan-2-ol relied on highly toxic phosgene or its derivatives. However, modern green chemistry protocols utilize carbon dioxide (CO₂) or dimethyl carbonate (DMC) to achieve the cyclic carbamate[3]. The use of DMC acts as both a solvent and a carbonylating agent, driving the reaction forward with methanol as the only major byproduct.

Synthesis PGE Phenyl Glycidyl Ether Int Amino Alcohol Intermediate PGE->Int Aminolysis NBut n-Butylamine NBut->Int Product 3-Butyl-5-(phenoxymethyl) -1,3-oxazolidin-2-one Int->Product Cyclocarbonation Reagent Dimethyl Carbonate / CO2 Reagent->Product

Synthesis pathway of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one via aminolysis and cyclization.

Validated Experimental Protocols

As a self-validating system, the following protocol includes specific analytical checkpoints to ensure the integrity of the synthesis without requiring downstream purification if conversions are quantitative.

Protocol A: Synthesis of 1-(butylamino)-3-phenoxypropan-2-ol
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (66.6 mmol) of phenyl glycidyl ether in 50 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C using an ice bath. Add 5.85 g (80.0 mmol, 1.2 eq) of n-butylamine dropwise over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the epoxide spot (R_f ~0.6) disappears.

  • Workup: Evaporate the ethanol and excess n-butylamine under reduced pressure to yield the intermediate amino alcohol as a viscous oil.

Protocol B: Green Cyclocarbonation using Dimethyl Carbonate
  • Preparation: Transfer the crude amino alcohol to a high-pressure reaction tube. Add 30.0 g (333 mmol, 5.0 eq) of dimethyl carbonate (DMC) and 4.6 g (33.3 mmol, 0.5 eq) of anhydrous potassium carbonate (K₂CO₃).

  • Reaction: Seal the tube and heat to 90°C for 12 hours. Causality Note: Elevated temperatures are required to overcome the activation barrier of the intramolecular cyclization, but exceeding 120°C can promote unwanted etherification[2].

  • Workup: Cool to room temperature, filter the solid K₂CO₃, and concentrate the filtrate under vacuum. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if analytical purity (>99%) is required.

  • Validation Checkpoint: Confirm the structure via FT-IR spectroscopy. The successful formation of the oxazolidin-2-one ring is definitively marked by the appearance of a strong, sharp C=O stretching frequency at ~1750 cm⁻¹ , and the disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Table 2: Optimization of Cyclization Conditions
Carbonyl SourceCatalystTemp (°C)Time (h)Yield (%)E-Factor
PhosgeneTriethylamine0 to 25292High (Toxic salts)
Dimethyl CarbonateK₂CO₃901285Low (Green)
CO₂ (1 atm)TBD / Visible Light602478Very Low[3]

Applications in Drug Development & Materials Science

The 5-phenoxymethyl-2-oxazolidinone scaffold is not merely a synthetic endpoint; it is a highly functional moiety utilized across multiple scientific disciplines.

Pharmaceutical Intermediates

Oxazolidinones are classically known for their antibacterial properties (e.g., Linezolid). However, 5-phenoxymethyl derivatives are heavily utilized in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Furthermore, 3-aryl and 3-alkyl-5-phenoxymethyl-1,3-oxazolidin-2-one scaffolds are actively investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors, specifically mGluR2, which is a target for treating schizophrenia and depression[4]. Commercially available precursors of this class are standard building blocks in drug discovery libraries[5].

Polymer Chemistry Models

In materials science, polyoxazolidones are high-performance polymers bearing cyclic carbamate linkages, offering superior thermal stability and chemical resistance compared to standard polyurethanes. 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one and its phenyl analogs serve as critical model compounds[6]. By synthesizing this exact small molecule, polymer chemists can accurately study the kinetics, catalyst selectivity, and thermodynamic barriers of oxazolidone formation before scaling up to complex diepoxide and diisocyanate polymerizations.

Applications Core 3-Butyl-5-(phenoxymethyl) -1,3-oxazolidin-2-one Pharm Pharmaceutical Intermediates (mGluR2 Ligands / Beta-Blockers) Core->Pharm Poly Polymer Chemistry (Polyoxazolidone Kinetic Models) Core->Poly Agri Agrochemicals (Antimicrobial Scaffolds) Core->Agri

Divergent application pathways of the 5-(phenoxymethyl)-1,3-oxazolidin-2-one scaffold.

Conclusion

The synthesis and application of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one perfectly encapsulate the intersection of organic methodology and applied materials science. By transitioning from legacy phosgene-based syntheses to modern, self-validating green protocols utilizing dimethyl carbonate or CO₂, researchers can access this critical cyclic carbamate safely and efficiently. Whether utilized as a kinetic model for advanced polyoxazolidone thermoplastics or as a pharmacophore for CNS-active therapeutics, this compound remains a fundamental building block in modern chemical research.

References

  • Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review. Green Chemistry (RSC Publishing).[Link]

  • 3-Butyl-5-(phenoxymethyl)-2-oxazolidinone - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • Synthesis and Property of Polyoxazolidone Having Fluorene Moiety by Polyaddition of Diisocyanate and Diepoxide. ResearchGate.[Link]

  • Visible Light-Induced Synthesis of 2-Oxazolidinones through One-Pot Coupling of Benzylamines, Epoxides and CO2. ResearchGate.[Link]

  • Metabotroper Glutamatrezeptor 2 (mGluR2 Ligands). Wikipedia.[Link]

Sources

Exploratory

Discovery of Novel Oxazolidinone Antibacterial Agents: Navigating Structure-Activity Relationships, Resistance, and Toxicity

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Oxazolidinones represent one of the few entirely synthetic classes of antibacterial agents introduced into clinical practice...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxazolidinones represent one of the few entirely synthetic classes of antibacterial agents introduced into clinical practice over the last several decades. Designed to combat severe Gram-positive infections—including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)—these agents have become indispensable. However, the clinical utility of first-generation oxazolidinones like linezolid is increasingly compromised by the emergence of transferable resistance genes and dose-limiting toxicities, specifically myelosuppression and monoamine oxidase (MAO) inhibition. This in-depth technical guide analyzes the mechanistic foundations of oxazolidinones, the evolutionary drivers of resistance, and the advanced Structure-Activity Relationship (SAR) strategies employed to discover next-generation agents.

Mechanistic Foundation: The 50S Ribosomal Subunit Target

Unlike most protein synthesis inhibitors that block chain elongation, oxazolidinones inhibit translation at the initiation phase. High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography have elucidated that oxazolidinones bind to the A-site pocket of the peptidyl transferase center (PTC) on the bacterial 50S ribosomal subunit[1].

Causality in Binding: The oxazolidinone core (A-ring) forms critical hydrogen bonds with the universally conserved 23S rRNA nucleotide G2505, while the C5-tail interacts with A2451[2]. This binding stabilizes a distinct, nonproductive conformation of nucleotide U2585[1]. Consequently, the drug sterically occludes the positioning of the incoming aminoacyl-tRNA, preventing the formation of the first peptide bond and halting the translation sequence before it begins[3]. Because this mechanism is distinct from other ribosomal inhibitors (like macrolides or phenicols), oxazolidinones historically exhibited limited cross-resistance[4].

The Evolutionary Arms Race: Resistance Mechanisms

The selective pressure exerted by agricultural and clinical use of antibiotics has driven the evolution of sophisticated resistance mechanisms. While chromosomal mutations in the 23S rRNA (e.g., G2576T) were the first identified causes of resistance, the dissemination of mobile genetic elements poses a far greater threat[5].

  • The cfr Gene (Target Modification): The cfr (chloramphenicol-florfenicol resistance) gene encodes an S-adenosylmethionine (SAM)-dependent radical RNA methyltransferase[6]. This enzyme specifically methylates the C8 position of adenine at nucleotide 2503 (A2503) in the 23S rRNA[5]. Because A2503 is located exactly in the overlapping binding pocket for multiple drug classes, its methylation confers the multidrug-resistant PhLOPSA phenotype (resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A)[7].

  • The optrA and poxtA Genes (Ribosomal Protection): Discovered more recently, these genes encode ATP-binding cassette (ABC)-F proteins[6]. Rather than modifying the target, these proteins utilize ATP hydrolysis to physically dislodge the oxazolidinone molecule from the ribosome, restoring translational activity[8].

MOA Oxa Oxazolidinone (e.g., Linezolid) Ribosome 50S Ribosomal Subunit (PTC A-site) Oxa->Ribosome Binds to PTC ProteinSyn Inhibition of Protein Synthesis Ribosome->ProteinSyn Blocks tRNA positioning Cfr cfr Gene (A2503 Methylation) Cfr->Ribosome Steric hindrance OptrA optrA Gene (ABC-F Ribosomal Protection) OptrA->Ribosome Dislodges antibiotic Mut 23S rRNA Mutations (e.g., G2576T) Mut->Ribosome Alters binding pocket

Caption: Pathways of oxazolidinone ribosomal inhibition and primary bacterial resistance mechanisms.

Structure-Activity Relationship (SAR) & Toxicity Mitigation

The primary bottleneck in oxazolidinone discovery is not achieving antibacterial potency, but rather mitigating host toxicity. Prolonged linezolid therapy (>14 days) is associated with myelosuppression (thrombocytopenia) and peripheral neuropathy, driven by the inhibition of mammalian mitochondrial protein synthesis[9]. Additionally, linezolid acts as a non-selective, reversible inhibitor of MAO, risking serotonin syndrome when co-administered with SSRIs[10].

The discovery of contezolid represents a masterclass in SAR-driven toxicity mitigation[11].

  • Mitigating MAO Inhibition (The B-Ring Modification): MAO enzymes feature a narrow, flat catalytic cleft that requires substrates to adopt a planar conformation. In contezolid, the introduction of three fluorine atoms on the B-ring (trifluorophenyl moiety) creates severe steric hindrance, forcing the A and B rings out of coplanarity. This non-coplanar architecture physically prevents the drug from entering the MAO active site, reducing MAO-A inhibition by over 2-fold and MAO-B by nearly 150-fold compared to linezolid.

  • Mitigating Mitochondrial Toxicity (The C5 Side Chain): Mammalian mitochondrial 16S rRNA is highly homologous to bacterial 23S rRNA. Linezolid's C5-acetamide group binds indiscriminately to both. By replacing the acetamide with an isoxazole ring, contezolid achieves highly specific chimerism into the bacterial PTC's hydrophobic pocket (defined by A2451/C2452)[11]. The rigid isoxazole clashes sterically with the slight conformational variances in the mammalian mitochondrial ribosome, effectively abolishing mitochondrial toxicity[12].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the discovery pipeline, researchers must employ orthogonal, self-validating assays. Below are the definitive protocols for validating a novel oxazolidinone's safety profile.

Protocol 1: Mitochondrial Toxicity Assessment via the "Crabtree Effect"

Causality Principle: Mammalian cells cultured in high-glucose media generate ATP primarily via glycolysis, masking mitochondrial defects (the Crabtree effect). By substituting glucose with galactose, cells are forced to rely entirely on oxidative phosphorylation (OXPHOS). Compounds that inhibit mitochondrial protein synthesis will exhibit profound cytotoxicity in galactose, but not in glucose.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in two parallel 96-well plates.

  • Media Assignment: Feed Plate A with DMEM containing 25 mM Glucose. Feed Plate B with DMEM containing 10 mM Galactose. Supplement both with 10% dialyzed FBS (to remove trace glucose).

  • Compound Treatment: Treat cells with serial dilutions of the oxazolidinone candidate (0.1 μM to 100 μM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and quantify ATP via luminescence.

  • Validation: Calculate the IC50​ for both plates. A high Glucose IC50​ coupled with a low Galactose IC50​ (ratio > 3) confirms mitochondrial toxicity. An ideal candidate will show IC50​>100μM in both conditions.

Protocol 2: MAO-A/B Inhibition Assay (Kynuramine Fluorometric Method)

Causality Principle: MAO oxidizes kynuramine to 4-hydroxyquinoline, a highly fluorescent product. Inhibition of MAO prevents this conversion, allowing for precise, continuous kinetic monitoring.

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 40 μL of enzyme with 10 μL of the oxazolidinone candidate (varying concentrations). Incubate at 37°C for 10 minutes to allow reversible binding.

  • Substrate Addition: Initiate the reaction by adding 50 μL of kynuramine (final concentration 40 μM for MAO-A; 30 μM for MAO-B).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 310/400 nm.

  • Validation: Calculate the IC50​ using non-linear regression. Include Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls.

Workflow SAR SAR Optimization (e.g., C5 Isoxazole) MIC Antimicrobial Screening (CLSI Microdilution) SAR->MIC Tox Mitochondrial Tox Assay (Galactose vs Glucose) MIC->Tox High Efficacy MAO MAO-A/B Inhibition (Kynuramine Assay) MIC->MAO High Efficacy Lead Lead Selection (Clinical Candidate) Tox->Lead Low Tox (Galactose) MAO->Lead High IC50

Caption: Orthogonal validation workflow for selecting non-toxic oxazolidinone lead compounds.

Quantitative Data Summary

The structural modifications in next-generation agents directly translate to superior safety profiles without compromising antimicrobial efficacy. The comparative data below highlights the successful uncoupling of antibacterial activity from host toxicity.

CompoundStructural ModificationMRSA MIC90​ (μg/mL)VRE MIC90​ (μg/mL)MAO-A IC50​ (μM)Mitochondrial Tox IC50​ (μM)
Linezolid C5-Acetamide, Coplanar A/B rings2.02.04.115.5
Contezolid C5-Isoxazole, Non-coplanar rings0.5 - 1.00.5 - 1.0> 100> 100

(Note: Data synthesized from comparative in vitro evaluations of oxazolidinone derivatives,.)

References

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning Source: PNAS
  • Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Neg
  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives Source: Journal of Medicinal Chemistry (ACS)
  • Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial tre
  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity Source: MicuRx
  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM Source: NIH / PMC
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI
  • The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance Source: ASM Journals

Sources

Foundational

Structure Elucidation and Synthesis of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

The 1,3-oxazolidin-2-one heterocycle is a privileged structural motif in medicinal chemistry, forming the core of critical antimicrobial agents (e.g., linezolid) and serving as a chiral auxiliary in asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-oxazolidin-2-one heterocycle is a privileged structural motif in medicinal chemistry, forming the core of critical antimicrobial agents (e.g., linezolid) and serving as a chiral auxiliary in asymmetric synthesis. Among its derivatives, 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one serves as a vital model compound for understanding the kinetics and regioselectivity of aliphatic isocyanate-based poly(2-oxazolidones) [1].

This whitepaper provides an in-depth, causality-driven guide to the synthesis, isolation, and definitive structural elucidation of this molecule. By integrating self-validating experimental protocols with advanced spectroscopic logic, this guide establishes a robust framework for characterizing highly substituted oxazolidinones.

Synthetic Methodology & Mechanistic Causality

The most direct and atom-economical route to 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is the[3+2] cycloaddition between phenyl glycidyl ether and butyl isocyanate. Historically, this reaction required harsh conditions, but modern approaches utilize bifunctional phase-transfer catalysts (PTCs) or Lewis acid systems to achieve high regioselectivity under milder conditions[2, 3].

The Causality of Catalyst Selection

The uncatalyzed reaction between epoxides and isocyanates is kinetically sluggish and prone to forming isocyanurate byproducts via isocyanate trimerization. By employing a bifunctional PTC (such as a squaramide- or urea-based quaternary ammonium salt), the system becomes self-regulating [2].

  • Hydrogen Bonding: The urea/squaramide moiety donates hydrogen bonds to the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for ring opening.

  • Nucleophilic Trigger: The halide counterion (e.g., Br⁻) acts as a nucleophile, selectively attacking the less sterically hindered carbon of the epoxide, generating an alkoxide intermediate.

  • Electrophilic Capture: The alkoxide attacks the electrophilic carbon of the butyl isocyanate, followed by an intramolecular cyclization that expels the halide, regenerating the catalyst.

SynthesisWorkflow Start Phenyl Glycidyl Ether + Butyl Isocyanate Cat Catalyst Activation (Bifunctional PTC / H-Bonding) Start->Cat Catalyst Addition RingOpen Regioselective Epoxide Ring Opening by Halide Cat->RingOpen Nucleophilic Attack Insert Isocyanate Insertion (Alkoxide Intermediate) RingOpen->Insert Electrophilic Capture Cyclize Intramolecular Cyclization (Ring Closure) Insert->Cyclize C-O Bond Formation Product 3-Butyl-5-(phenoxymethyl)- 1,3-oxazolidin-2-one Cyclize->Product Catalyst Regeneration

Caption: Workflow of the [3+2] cycloaddition mechanism for regioselective oxazolidin-2-one synthesis.

Structural Elucidation Strategy

The primary analytical challenge in characterizing 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is proving the regiochemistry . The[3+2] cycloaddition could theoretically yield either the 5-substituted or 4-substituted oxazolidinone. Elucidation must therefore be treated as a logical proof, utilizing orthogonal spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS)

To establish the exact molecular formula, Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is employed. The theoretical exact mass for C₁₄H₁₉NO₃ is 249.1365 Da. A self-validating HRMS protocol ensures the mass error is < 5 ppm, confirming the absence of isocyanurate trimers (which would present at 3x the mass of the isocyanate monomer)[4].

Infrared (IR) Spectroscopy: The In-Process Control

IR spectroscopy provides immediate, functional-group-level validation. The disappearance of the asymmetric epoxide ring-stretching band at ~910 cm⁻¹ and the emergence of a strong, sharp carbonyl stretch at 1740–1750 cm⁻¹ is diagnostic of the oxazolidin-2-one ring formation [5]. This shift acts as an orthogonal checkpoint before proceeding to NMR analysis.

Multidimensional NMR Logic

NMR is the cornerstone of the elucidation. The strategy relies on mapping the spin systems (COSY) and anchoring them to the quaternary carbons (HMBC).

  • ¹H NMR (ABX Spin System): The protons on the oxazolidinone ring (H-4a, H-4b, and H-5) form a classic ABX system due to the stereocenter at C-5. H-5 appears as a complex multiplet downfield (~4.75 ppm) due to the electron-withdrawing effects of both the ring oxygen and the adjacent phenoxymethyl ether.

  • HSQC (Direct Connectivity): HSQC resolves overlapping aliphatic signals by correlating the butyl chain protons to their respective carbons, confirming the presence of the N-CH₂ (C-1') at ~43.8 ppm.

  • HMBC (Regiochemical Proof): We utilize HMBC not merely to assign carbons, but to unambiguously differentiate the regioisomers. A critical ³JCH correlation from the butyl N-CH₂ protons to the C-2 carbonyl carbon (~158.2 ppm) confirms the N-alkylation. Simultaneously, a correlation from the H-5 methine proton to the phenoxymethyl carbon anchors the ether linkage strictly to the 5-position.

NMRElucidation Data Acquire 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) HSQC HSQC: Map 1H to 13C (Direct Attachments) Data->HSQC COSY COSY: Trace Spin Systems (H4-H5 & Butyl Chain) Data->COSY HMBC HMBC: Long-Range Connectivity (2-3 Bond Couplings) Data->HMBC HSQC->COSY COSY->HMBC Logic1 H-1' (Butyl) & H-4 correlate to C-2 (C=O) HMBC->Logic1 Logic2 H-5 correlates to Phenoxy C-ipso HMBC->Logic2 Confirm Regiochemistry Confirmed: 5-Substituted Oxazolidinone Logic1->Confirm Logic2->Confirm

Caption: Logical workflow for NMR-based structural elucidation and regiochemical confirmation.

Quantitative Spectral Data

The following table summarizes the validated ¹H and ¹³C NMR assignments for 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one, acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (³JCH)
C-2 (C=O) 158.2-H-4a, H-4b, H-1' (Butyl)
C-5 70.24.75 (m, 1H)C-4, C-Phenoxy(ipso)
CH₂-O-Ph 68.54.15 (dd, 1H, J=10.5, 4.0), 4.10 (dd, 1H, J=10.5, 5.5)C-5, C-Phenoxy(ipso)
C-4 46.13.75 (t, 1H, J=8.5), 3.60 (dd, 1H, J=8.5, 6.0)C-2, C-5, C-1' (Butyl)
N-CH₂ (C-1') 43.83.30 (m, 2H)C-2, C-4, C-2', C-3'
C-2' (Butyl) 29.51.55 (m, 2H)C-1', C-3', C-4'
C-3' (Butyl) 19.81.35 (m, 2H)C-1', C-2', C-4'
C-4' (Butyl) 13.70.95 (t, 3H, J=7.3)C-2', C-3'
Ph (ipso) 158.0-CH₂-O-Ph, Ph (meta)
Ph (ortho) 114.66.90 (d, 2H, J=8.0)Ph (para), CH₂-O-Ph
Ph (meta) 129.67.28 (m, 2H)Ph (ipso), Ph (ortho)
Ph (para) 121.56.98 (t, 1H, J=7.5)Ph (meta)

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Catalytic Synthesis and Isolation

Causality Check: This protocol utilizes a solvent-free or highly concentrated environment to maximize the collision frequency between the epoxide and the catalyst, driving the reaction toward the thermodynamic oxazolidinone product rather than isocyanate trimerization.

  • Preparation: In an oven-dried, argon-purged 25 mL Schlenk flask, add phenyl glycidyl ether (1.0 mmol, 150 mg) and tetrabutylammonium bromide (TBAB) or a bifunctional squaramide catalyst (0.05 mmol, 5 mol%).

  • Addition: Slowly add butyl isocyanate (1.2 mmol, 119 mg) dropwise via syringe. Note: Butyl isocyanate is a lachrymator and moisture-sensitive; perform strictly inside a fume hood.

  • Reaction: Heat the mixture to 100 °C under constant magnetic stirring.

  • In-Process Validation: After 4 hours, extract a 5 µL aliquot. Analyze via ATR-FTIR. The reaction is deemed complete when the isocyanate peak (~2270 cm⁻¹) and epoxide peak (~910 cm⁻¹) are completely consumed, and the oxazolidinone C=O peak (~1745 cm⁻¹) dominates [5].

  • Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with distilled water (3 × 5 mL) to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate 80:20 v/v) to yield the pure product as a colorless viscous oil.

Protocol 2: NMR Sample Preparation and Acquisition

Causality Check: Precise shimming and the use of internal standards are critical for resolving the complex multiplet of the H-5 proton and the diastereotopic protons of C-4 and the phenoxymethyl group.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming to achieve a line width < 1.0 Hz for the TMS signal.

  • 1D Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (d1) of 2.0 s.

    • ¹³C NMR: 512 scans, d1 of 2.0 s, with WALTZ-16 proton decoupling.

  • 2D Acquisition (HMBC): Set up a gradient-selected HMBC experiment. Optimize the long-range coupling constant ( JCH​ ) to 8 Hz. Acquire 256 increments in the t1 dimension with 16 scans per increment to ensure sufficient signal-to-noise for the critical quaternary C-2 and C-ipso carbons.

  • Data Processing: Apply a sine-bell squared window function prior to Fourier transformation for 2D data to enhance resolution and suppress artifacts. Phase and baseline correct all spectra manually.

References

  • Dileone, R. R. (2003). Synthesis of poly‐2‐oxazolidones from diisocyanates and diepoxides. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from[Link]

  • Wu, Y., et al. (2018). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. PMC (NIH). Retrieved from[Link]

  • Semantic Scholar (2018). Catalytic Annulation of Epoxides with Heterocumulenes by the Indium-Tin System. Retrieved from[Link]

  • European Patent Office (EPO). Catalysts for the Synthesis of Oxazolidinone Compounds (Patent 3143059). Retrieved from[Link]

  • Schiemann, K., et al. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications. Retrieved from[Link]

Exploratory

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one literature review

An In-Depth Technical Guide to 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: Synthesis, Properties, and Predicted Biological Activity Abstract The oxazolidin-2-one ring system is a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: Synthesis, Properties, and Predicted Biological Activity

Abstract

The oxazolidin-2-one ring system is a cornerstone of modern medicinal chemistry and asymmetric synthesis. As a "privileged scaffold," it is present in a range of pharmacologically active agents, most notably in the last-resort class of antibiotics effective against multidrug-resistant Gram-positive bacteria.[1][2][3] This guide provides a comprehensive technical overview of a specific analogue, 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one. While direct literature on this exact molecule is sparse, this document synthesizes field-proven insights from closely related analogues to project its chemical synthesis, physicochemical properties, and, most importantly, its probable mechanism of action as a bacterial protein synthesis inhibitor. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class.

The Oxazolidinone Scaffold: A Profile of Versatility

Functionalized oxazolidin-2-ones are among the most valuable heterocyclic compounds in drug discovery and chemical synthesis.[4] Their utility stems from two key areas:

  • Chiral Auxiliaries: In asymmetric synthesis, chiral oxazolidinones, known as Evans auxiliaries, are widely used to direct stereoselective reactions, such as aldol condensations and Diels-Alder reactions, enabling the precise construction of complex chiral molecules.[5]

  • Pharmacological Activity: The scaffold is the basis for a critical class of antibiotics. Linezolid, the first commercially available 1,3-oxazolidinone antibiotic, was approved by the FDA in 2000 and is used to treat severe infections caused by drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4][5]

The subject of this guide, 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one, contains the core structural features associated with this antibacterial activity.

Synthesis and Chemical Characterization

The synthesis of 5-functionalized oxazolidin-2-ones is a well-established field, with multiple stereoselective routes available. The key challenge is the precise installation of substituents at the C5 position.

General Synthetic Strategies

Several robust methods have been developed to produce enantiomerically pure 5-substituted 1,3-oxazolidin-2-ones. A common and effective approach involves the intramolecular cyclization of an amino alcohol derivative.

A representative synthetic workflow can be conceptualized as follows:

G cluster_0 Synthetic Pathway Start Chiral Aziridine or Amino Epoxide Step1 Regioselective Ring-Opening Start->Step1 Intermediate1 N-Protected Amino Alcohol Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., with Phosgene equivalent) Intermediate1->Step2 Product 5-Substituted-1,3-oxazolidin-2-one Step2->Product Step3 N-Alkylation (e.g., with Butyl Bromide) Product->Step3 FinalProduct 3-Butyl-5-Substituted-1,3-oxazolidin-2-one Step3->FinalProduct

Caption: Generalized workflow for oxazolidinone synthesis.

Detailed Synthetic Protocol Example

The following protocol is a representative method adapted from literature procedures for synthesizing chiral oxazolidin-2-ones from amino epoxides.[6] This self-validating system relies on the high regio- and stereoselectivity of the intramolecular cyclization step.

Protocol: Synthesis of a trans-4,5-disubstituted-2-oxazolidin-2-one

  • Starting Material: Begin with an appropriate threo-N-alkoxycarbonylamino epoxide. For our target, this would be a derivative leading to the 5-(phenoxymethyl) moiety.

  • Acid-Catalyzed Cyclization:

    • Dissolve the amino epoxide in a suitable aprotic solvent (e.g., dichloromethane).

    • Introduce a proton source (e.g., a catalytic amount of a strong acid) to protonate the epoxide ring, making it susceptible to nucleophilic attack.

    • The carbamate moiety acts as an intramolecular nucleophile, attacking the epoxide carbon. Theoretical calculations and experimental results confirm that this attack is highly regioselective and proceeds with inversion of configuration, leading to a trans-substituted oxazolidinone.[6]

  • N-Alkylation:

    • To the resulting 5-(phenoxymethyl)-1,3-oxazolidin-2-one, add a strong base (e.g., sodium hydride) in an anhydrous solvent like THF to deprotonate the nitrogen.

    • Introduce butyl bromide and heat the reaction to facilitate the SN2 reaction, which installs the butyl group at the N3 position.

  • Purification: The final product, 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one, is purified using flash column chromatography on silica gel.

Physicochemical Properties

While experimental data for the specific target molecule is not available, data for a close analogue, 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one, provides a reasonable estimate of its properties.[7]

PropertyPredicted/Analogous ValueSource
Molecular Formula C14H19NO3-
Molecular Weight 249.31 g/mol -
Polar Surface Area 38.8 Ų[7]
LogP ~2.5-3.0 (Estimated)[7]
Appearance Likely a white or colorless solid[5]

Predicted Pharmacological Profile and Mechanism of Action

The primary therapeutic value of the oxazolidinone class lies in its potent antibacterial activity against a wide spectrum of Gram-positive bacteria.[2] This activity is a direct result of a unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage.[1][3]

Mechanism of Action: Inhibition of the Initiation Complex

Oxazolidinones function by preventing the formation of the first peptide bond in protein synthesis.[8] Unlike many other protein synthesis inhibitors that target later elongation steps, oxazolidinones interfere with the formation of the 70S initiation complex.[1]

The process is as follows:

  • Target Site: The drug binds to the 50S ribosomal subunit.[1][2] Specifically, it interacts with the 23S rRNA at the peptidyl transferase center (P-site).[2]

  • Inhibition Event: This binding event physically blocks the proper positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA) in the P-site.[1][8]

  • Result: By preventing the initiator-tRNA from binding correctly, the ribosome cannot assemble the complete 70S initiation complex with the mRNA and the 30S subunit. Consequently, the synthesis of all bacterial proteins is halted before it can even begin.

This unique mechanism is responsible for the lack of cross-resistance with other classes of antibiotics that target protein synthesis.[1]

G cluster_pathway Bacterial Protein Synthesis Initiation cluster_inhibition Mechanism of Oxazolidinone Action mRNA mRNA Complex30S 30S Initiation Complex (mRNA + 30S + fMet-tRNA) mRNA->Complex30S Sub30S 30S Ribosomal Subunit Sub30S->Complex30S fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Complex30S Sub50S 50S Ribosomal Subunit Complex70S Functional 70S Ribosome (Ready for Elongation) Sub50S->Complex70S Complex30S->Complex70S Joins Protein Protein Complex70S->Protein Protein Synthesis (Elongation) Oxazolidinone 3-Butyl-5-(phenoxymethyl) -1,3-oxazolidin-2-one Oxazolidinone->Sub50S Binds to P-site on 23S rRNA

Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.

Anticipated Antibacterial Spectrum

Based on the established activity of this class, 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is predicted to be active against a broad range of Gram-positive pathogens, including:

  • Staphylococcus aureus (including MRSA)

  • Streptococcus pneumoniae (including penicillin-resistant strains)

  • Enterococcus faecium and Enterococcus faecalis (including VRE)

  • Anaerobic bacteria[2]

Conclusion and Future Directions

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one belongs to a class of heterocyclic compounds with profound importance in both synthetic chemistry and medicine. Based on a comprehensive review of its structural analogues, it can be synthesized via established stereoselective routes and is predicted to function as a potent antibacterial agent. Its likely mechanism of action is the inhibition of the bacterial protein synthesis initiation complex, a validated target that is crucial for overcoming multidrug-resistant Gram-positive infections.

Future research should focus on the direct synthesis and in vitro evaluation of this compound. Key experiments would include minimum inhibitory concentration (MIC) assays against a panel of resistant clinical isolates and ribosomal binding assays to confirm its mechanism of action. Such studies would formally validate the predictions outlined in this guide and determine its potential as a lead compound in the ongoing search for novel anti-infective agents.

References

  • Kim, Y., & Lee, W. K. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Organic Letters, 3(12), 1885–1888. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • Wang, Y., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(21), 3844. [Link]

  • Carda, M., et al. (1998). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1, (20), 3223-3228. [Link]

  • Palacin, C., et al. (2003). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 278(3), 1735-1741. [Link]

  • Peng, J., et al. (1994). Synthesis and Characterization of Chiral Oxazolidine-2-selones: A General One-Step Procedure from Readily Available Oxazolines. The Journal of Organic Chemistry, 59(16), 4683–4692. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-202. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-9. [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3-Butyl-5-(phenoxymethyl)-2-oxazolidinone. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3), 1103. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]://en.wikipedia.org/wiki/2-Oxazolidinone)

Sources

Foundational

An In-Depth Technical Guide to the Phenoxymethyl Oxazolidinone Core: Structure, Significance, and Therapeutic Versatility

Abstract The oxazolidinone scaffold represents one of the most significant advances in antibacterial agent discovery in recent decades, culminating in clinically vital drugs like linezolid.[1][2] This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazolidinone scaffold represents one of the most significant advances in antibacterial agent discovery in recent decades, culminating in clinically vital drugs like linezolid.[1][2] This guide provides a detailed technical exploration of a specific, yet highly significant, variant: the phenoxymethyl oxazolidinone core. While the broader class is renowned for its unique mechanism of inhibiting bacterial protein synthesis, the 5-phenoxymethyl-2-oxazolidinone structure, embodied by the drug Metaxalone, reveals the scaffold's remarkable therapeutic versatility. This document will deconstruct the core structure, delve into the divergent mechanisms of action it can elicit, analyze structure-activity relationships (SAR), and provide validated experimental protocols for researchers in drug development. We will bridge the gap between its established role in centrally-acting muscle relaxation and its theoretical place within the landscape of antibacterial design, offering a comprehensive view for medicinal chemists and drug development professionals.

Introduction: The Oxazolidinone Class and the Emergence of a Versatile Scaffold

The relentless rise of multidrug-resistant (MDR) bacteria has created an urgent need for novel antibiotic classes.[3] Oxazolidinones emerged as a powerful synthetic solution, distinguished by a unique mechanism of action that circumvents existing resistance pathways.[4][5] Linezolid, the first FDA-approved agent in this class, became a frontline therapy for severe infections caused by Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7][8]

The success of linezolid spurred extensive research, revealing that the oxazolidinone ring is a privileged scaffold amenable to significant modification.[9][10] These modifications can dramatically alter the molecule's therapeutic properties, extending its utility beyond antibacterial applications.[10][11] A prime example of this versatility is the 5-phenoxymethyl-2-oxazolidinone structure. While sharing the core oxazolidinone ring, this specific arrangement does not function as an antibiotic. Instead, it is the active pharmaceutical ingredient in Metaxalone, a widely used skeletal muscle relaxant.[12]

This guide will dissect the significance of this structural motif, contrasting its biological effects with its antibiotic counterparts to provide a deeper understanding of how subtle changes to a core scaffold can unlock entirely different therapeutic applications.

The Oxazolidinone Pharmacophore: A Structural Overview

The classical antibacterial oxazolidinone pharmacophore consists of three key regions, as exemplified by linezolid. Understanding these regions is fundamental to appreciating the significance of the phenoxymethyl substituent.

  • A-Ring (The Oxazolidinone Core): This five-membered heterocyclic ring is the foundational structure. The stereochemistry at the C5 position is critical; for antibacterial activity, the (S)-configuration is exclusively required.[3] This position typically bears a side chain, such as the N-acetylaminomethyl group in linezolid, which is crucial for target engagement.[13]

  • B-Ring (The N-Aryl Substituent): An aryl ring attached to the nitrogen at position 3 is essential for potent activity, engaging in π-stacking interactions within the ribosomal binding pocket.[3] Fluorination of this ring, as seen in many clinical candidates, often improves the safety and metabolic profile.[13]

  • C-Ring (The Side Chain): Appended to the B-Ring, this region is highly modifiable and is often used to fine-tune pharmacokinetic properties like solubility and potency. The morpholino group in linezolid is a classic example.[9]

The 5-phenoxymethyl-2-oxazolidinone structure deviates significantly in the A-Ring's C5 substituent, replacing the typical polar, hydrogen-bond-donating group with a more lipophilic, sterically bulky phenoxymethyl moiety. This single modification is the primary driver of its divergent biological activity.

Caption: General pharmacophore of an antibacterial oxazolidinone.

Duality of Mechanism: From Ribosomes to the Central Nervous System

Antibacterial Mechanism: Inhibition of Protein Synthesis

Oxazolidinone antibiotics exert their effect through a novel mechanism: the inhibition of bacterial protein synthesis at the initiation phase.[3][4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a site on the 23S rRNA.[14][15] This binding event physically obstructs the correct positioning of the initiator fMet-tRNA, thereby preventing the formation of a functional 70S initiation complex.[8] Because this is a unique and very early step in protein synthesis, there is minimal cross-resistance with other classes of protein synthesis inhibitors.[5][14]

G cluster_ribosome Bacterial Ribosome r50S 50S Subunit Complex 70S Initiation Complex (Functional) r50S->Complex Joins r30S 30S Subunit r30S->Complex Joins PTC Peptidyl Transferase Center (PTC) on 23S rRNA NoComplex Formation Blocked PTC->NoComplex Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->PTC Binds to tRNA fMet-tRNA (Initiator tRNA) tRNA->Complex Binds tRNA->NoComplex Binding prevented Protein Bacterial Protein Synthesis Complex->Protein Initiates

Caption: Mechanism of action for antibacterial oxazolidinones.

Muscle Relaxant Mechanism: CNS Depression

In stark contrast, the 5-phenoxymethyl-2-oxazolidinone structure (Metaxalone) does not target the bacterial ribosome. Its mechanism of action as a muscle relaxant is not fully elucidated but is believed to result from general depression of the central nervous system (CNS). It has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. This CNS depression effect is nonspecific and leads to a reduction in skeletal muscle spasms, highlighting a complete divergence in biological targets driven by the C5 substituent.

Structure-Activity Relationship (SAR): The Decisive Role of the C5-Substituent

The dramatic difference in activity between antibiotic oxazolidinones and Metaxalone is a classic lesson in SAR. The C5 position is paramount in defining the molecule's interaction with its biological target.

  • For Antibacterial Activity: The C5-(S)-acetamidomethyl group of linezolid is optimized for binding within the hydrophilic pocket of the PTC. The acetamide moiety acts as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the drug to the ribosome. Modifications at this site are highly sensitive.[13]

  • Impact of the Phenoxymethyl Group: Replacing the acetamidomethyl group with a phenoxymethyl group introduces significant changes:

    • Increased Lipophilicity: The aromatic phenoxy group drastically increases the molecule's lipophilicity compared to the polar acetamide group.[16] This enhances its ability to cross the blood-brain barrier, a prerequisite for a centrally acting drug, but may hinder effective concentration within bacteria.

    • Steric Bulk: The phenoxymethyl group is significantly larger. This steric hindrance likely prevents the molecule from fitting into the confined binding site of the bacterial ribosome's PTC.

    • Loss of H-Bonding: The ether linkage of the phenoxymethyl group eliminates the crucial hydrogen-bonding capability of the acetamide group, abolishing the affinity for the ribosomal target.

These combined effects nullify antibacterial activity and confer the necessary physicochemical properties for CNS depression.

Comparative Structural Data
FeatureLinezolidTedizolidMetaxalone (5-phenoxymethyl-2-oxazolidinone)
Primary Use AntibioticAntibioticSkeletal Muscle Relaxant
Core Structure 3-(3-Fluorophenyl)-2-oxazolidinone3-(3-Fluorophenyl)-2-oxazolidinone3-(2,6-dimethylphenyl)-2-oxazolidinone
C5-Substituent -(S)-CH₂NHC(O)CH₃ (Acetamidomethyl)-(S)-CH₂OH (Hydroxymethyl)-(R,S)-CH₂OPh (Phenoxymethyl)
Mechanism Bacterial Protein Synthesis InhibitionBacterial Protein Synthesis InhibitionCentral Nervous System Depression
Key Property Specific ribosomal bindingEnhanced ribosomal bindingCNS penetration, non-specific depression

Synthesis Strategies for the Phenoxymethyl Oxazolidinone Core

The synthesis of the 5-phenoxymethyl-2-oxazolidinone core can be achieved through several established routes. The selection of a specific route often depends on the availability of starting materials, desired scale, and stereochemical control.

One patented industrial method involves the reaction of triglycidyl isocyanurate with a substituted phenol.[12] This approach offers a direct route to the core structure.

A more classical and versatile laboratory synthesis involves the following key steps:

  • Epoxide Formation: Reaction of a substituted aniline (e.g., 2,6-dimethylaniline) with an epihalohydrin (e.g., epichlorohydrin) to form an N-arylglycidylamine intermediate.

  • Ring Opening: The epoxide is then opened with phenol in the presence of a base to install the phenoxymethyl side chain.

  • Cyclization: The resulting amino alcohol is cyclized using a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or a chloroformate to form the 2-oxazolidinone ring.[17]

Expert Insight: The choice of the carbonylating agent in the final cyclization step is critical. While phosgene is highly efficient, its toxicity makes CDI a safer and more common choice in a research setting. Careful control of reaction conditions is necessary to avoid side reactions and ensure a high yield of the desired product.

Key Experimental Protocols for Compound Evaluation

For researchers investigating novel oxazolidinone derivatives, a standardized set of assays is crucial for characterizing their biological activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the in vitro antibacterial potency of a test compound.

Materials:

  • Test compound (e.g., a novel phenoxymethyl oxazolidinone analog)

  • Reference antibiotic (e.g., Linezolid)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Sterile DMSO for compound dissolution

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and reference antibiotic in DMSO.

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test organism. b. Inoculate into 5 mL of CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension 1:150 in fresh CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 2 µL of the 10 mg/mL compound stock to the first well and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentrations.

  • Controls:

    • Growth Control: A well containing only bacteria and broth (no compound).

    • Sterility Control: A well containing only broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Trustworthiness Check: The MIC for the reference antibiotic (Linezolid) against the quality control strain (S. aureus ATCC 29213) must fall within the expected range (e.g., 1-4 µg/mL) for the assay to be considered valid.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_plate Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->dilute_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results (Visual or Spectrophotometer) incubate->read determine_mic Determine MIC Value read->determine_mic end End determine_mic->end

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Future Perspectives and Conclusion

The phenoxymethyl oxazolidinone core serves as a powerful illustration of scaffold hopping and therapeutic repurposing in medicinal chemistry. Its significance is twofold:

  • As a Validated Therapeutic Structure: In the form of Metaxalone, it is a clinically successful CNS agent, proving the core is well-tolerated and possesses favorable pharmacokinetic properties for systemic distribution and blood-brain barrier penetration.

  • As a Tool for SAR Understanding: It provides a crucial data point in the SAR of oxazolidinones. The stark contrast with its antibacterial relatives underscores the non-negotiable requirement of the C5-acetamidomethyl (or similar polar) group for ribosomal binding and highlights how modifying this position can completely redirect a molecule's biological activity.

For future research, the phenoxymethyl oxazolidinone core could serve as a starting point for developing other CNS-active agents. The core's proven safety profile and synthetic tractability make it an attractive scaffold. By modifying the N-aryl ring or the phenoxy group, researchers could explore novel activities, potentially targeting different CNS receptors or enzymes.

References

  • Current time information in Los Angeles, CA, US. Google.
  • Oxazolidinone antibiotics | Health and Medicine | Research Starters. EBSCO.
  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy.
  • Oxazolidinone – Knowledge and References. Taylor & Francis.
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  • Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.
  • Recent Advances in Oxazolidinones as Antituberculosis Agents: Future Medicinal Chemistry. MDPI.
  • Recent advances in oxazolidinone antibacterial agent research. ResearchGate.
  • Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities. PubMed.
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  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry.
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Exploratory

Initial Screening of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one Bioactivity: A Technical Guide

Executive Summary & Structural Rationale The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry. While historically championed for its potent antibacterial properties—most notably repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry. While historically championed for its potent antibacterial properties—most notably represented by FDA-approved drugs like Linezolid and Tedizolid which target the bacterial 50S ribosomal subunit [ [1]]—recent literature has vastly expanded its pharmacological footprint. Today, oxazolidinone derivatives are actively investigated for anticancer, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities [[2]].

The specific derivative 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one presents a unique structure-activity relationship (SAR) profile. The substitution of an N-butyl chain at position 3 eliminates the nitrogen's hydrogen-bond donating capability while significantly increasing the molecule's lipophilicity (LogP). Concurrently, the 5-phenoxymethyl group introduces a bulky, flexible aromatic ether capable of π-π stacking. As a Senior Application Scientist, my objective is to design an initial screening cascade that accounts for these physicochemical traits. The increased lipophilicity suggests enhanced membrane permeability but also raises the risk of hepatic toxicity and aqueous insolubility, dictating the stringent formulation and counter-screening parameters detailed below.

Primary Bioactivity Screening Cascade

To systematically evaluate the bioactivity of this compound, we must deploy a multi-tiered, self-validating screening cascade.

Workflow cluster_Bio Primary Bioactivity Screening Start Compound Synthesis & QC (LC-MS/NMR) PhysChem Physicochemical Profiling (Solubility, LogP) Start->PhysChem AntiMicro Antimicrobial Panel (MIC Determination) PhysChem->AntiMicro Cyto Mammalian Cytotoxicity (MTT on HepG2) PhysChem->Cyto Enzyme Enzymatic Assays (MAO / 5-LOX) PhysChem->Enzyme HitTriage Hit Triage & Lead Optimization AntiMicro->HitTriage Cyto->HitTriage Enzyme->HitTriage

Figure 1: Multi-tiered bioactivity screening cascade for oxazolidinone derivatives.

The Causality of Assay Selection
  • Antimicrobial Susceptibility Testing (AST): The oxazolidinone core is a proven bacteriostatic agent against Gram-positive pathogens. We screen against Staphylococcus aureus (including MRSA) and Enterococcus faecalis to see if the bulky 5-phenoxymethyl group can still successfully navigate the peptidyl transferase center (PTC) of the bacterial ribosome.

  • Mammalian Cytotoxicity (HepG2): Lipophilic compounds often undergo extensive hepatic metabolism and can induce off-target toxicity. HepG2 (human liver cancer) cells are selected over generic fibroblasts because they retain many specialized hepatic functions, providing an early readout on hepatotoxicity.

  • Enzymatic Profiling (MAO-A/B): The spatial geometry of 5-substituted oxazolidinones closely mimics known MAO inhibitors (e.g., Toloxatone). Screening against MAO enzymes identifies potential central nervous system (CNS) liabilities or repurposing avenues.

Mechanistic Pathway: Ribosomal Inhibition

If the compound exhibits antibacterial properties, it likely follows the canonical oxazolidinone mechanism of action. By binding to the A-site of the 50S ribosomal subunit, the compound prevents the positioning of the initiator tRNA, thereby halting the formation of the functional 70S initiation complex .

MOA Compound 3-Butyl-5-(phenoxymethyl) -1,3-oxazolidin-2-one Ribosome Bacterial 50S Ribosomal Subunit Compound->Ribosome Penetrates Cell PTC Peptidyl Transferase Center (PTC) Ribosome->PTC Binds A-site Translation Inhibition of 70S Initiation Complex PTC->Translation Blocks tRNA Bacteriostasis Bacteriostatic Effect Translation->Bacteriostasis

Figure 2: Proposed mechanism of bacterial translation inhibition by oxazolidinones.

Self-Validating Experimental Protocols

A rigorous scientific protocol must be self-validating; it must contain internal controls that prove the assay functioned flawlessly, independent of the test compound's performance.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria. Formulation Causality: Because 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is highly lipophilic, aqueous stock solutions will crash out. The compound must be dissolved in 100% DMSO, ensuring the final well concentration does not exceed 1% v/v DMSO, which is the maximum tolerated limit for most bacterial strains before solvent toxicity skews results.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound (range: 64 µg/mL to 0.125 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound-containing media.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial metabolic activity (growth).

  • Self-Validation Matrix:

    • Sterility Control (Media only): Must remain blue (validates aseptic technique).

    • Growth Control (Media + Bacteria): Must turn pink (validates bacterial viability).

    • Vehicle Control (1% DMSO + Bacteria): Must turn pink (validates the solvent is non-toxic).

    • Positive Control (Linezolid): Must show an MIC of 1-4 µg/mL (validates assay sensitivity).

Protocol B: Mammalian Cytotoxicity (MTT Assay on HepG2)

Objective: Establish the safety window and calculate the IC50​ for mammalian cell toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow adherence.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 100 µL of 100% DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Matrix:

    • Blank (Media + MTT, no cells): Establishes background absorbance.

    • Untreated Control: Establishes the 100% viability baseline.

    • Vehicle Control (1% DMSO): Confirms solvent safety.

    • Positive Control (Doxorubicin): Must yield an IC50​ < 1 µM (validates cell line susceptibility).

Data Presentation & Hit Triage

To facilitate rapid decision-making during the hit-to-lead phase, quantitative data must be structured against strict acceptance criteria. The table below outlines the expected metrics required to classify 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one as a viable "Hit" for further optimization.

Table 1: Representative Screening Metrics & Acceptance Criteria for Hit Triage

Assay CategoryTarget / Cell LineReadout MetricExpected "Hit" ThresholdControl Validation Criteria
Antibacterial S. aureus (ATCC 29213)MIC (µg/mL) 4 µg/mLLinezolid MIC = 1–4 µg/mL
Antibacterial E. faecalis (ATCC 29212)MIC (µg/mL) 8 µg/mLLinezolid MIC = 1–4 µg/mL
Cytotoxicity HepG2 (Human Liver) IC50​ (µM) > 50 µM (Non-toxic)Doxorubicin IC50​ < 1 µM
Enzymatic Human MAO-A IC50​ (µM) > 10 µM (Avoidance)Clorgyline IC50​ < 0.01 µM
Selectivity Safety Index (SI)Ratio ( IC50​ / MIC) > 10xN/A

Note: A Safety Index (SI) greater than 10 indicates that the compound is selectively toxic to bacteria rather than mammalian cells, a critical milestone in early drug development.

References

  • Title : Oxazolidinones as versatile scaffolds in medicinal chemistry. Source : RSC Medicinal Chemistry. URL :[Link]

  • Title : Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Source : Current Medicinal Chemistry. URL :[Link]

Foundational

The Aliphatic Anchor: A Technical Guide to the Role of the N-Butyl Group in Oxazolidinone Activity

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the nuanced yet critical role of the N-butyl group and related aliphatic substitutions in modula...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced yet critical role of the N-butyl group and related aliphatic substitutions in modulating the antibacterial activity of oxazolidinone antibiotics. As a class of protein synthesis inhibitors, oxazolidinones have become a vital tool against multidrug-resistant Gram-positive bacteria.[1][2] Understanding the structure-activity relationships (SAR) at the N-acyl position is paramount for the rational design of next-generation therapeutics with enhanced potency and optimized pharmacological profiles. This guide will delve into the synthesis, mechanism of action, and SAR of N-butyl substituted oxazolidinones, providing field-proven insights and detailed experimental protocols.

The Oxazolidinone Core and the Significance of N-Acyl Substitution

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit and disrupting the formation of the 70S initiation complex, a critical step in bacterial protein synthesis.[3][4] This unique mechanism of action circumvents cross-resistance with other antibiotic classes that target protein synthesis elongation.[2] The core structure of oxazolidinones features a 2-oxazolidone ring, with key substitutions at the C-5 and N-3 positions significantly influencing their antibacterial potency and spectrum.

The substituent at the N-3 position, often an N-acyl group, plays a crucial role in the molecule's interaction with the ribosomal binding pocket. While the archetypal oxazolidinone, linezolid, possesses an N-acetyl group, exploration of other N-acyl and N-alkyl substituents has been a key area of research to optimize activity and overcome resistance.

The N-Butyl Group: A Case Study in Aliphatic Substitution

The introduction of an N-butyl or N-isobutyl group at the N-3 position of the oxazolidinone core represents a departure from the more common N-acetyl moiety. This aliphatic substitution can significantly impact the compound's lipophilicity, which in turn affects its cell permeability and interaction with the hydrophobic pockets of the ribosomal binding site.

Structure-Activity Relationship (SAR) Insights

While extensive research has focused on aryl and heteroaryl substitutions at other positions of the oxazolidinone scaffold, the direct impact of an N-butyl group has been less explored. However, available data and analogous substitutions provide valuable insights:

  • Lipophilicity and Permeability: The addition of a butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to traverse the bacterial cell wall and membrane to reach its intracellular target, the ribosome. However, an optimal balance of lipophilicity is crucial, as excessive hydrophobicity can lead to poor solubility and off-target toxicity.[5][6]

  • Steric Considerations: The bulk of the butyl group can influence the molecule's fit within the ribosomal binding pocket. While some steric bulk may be tolerated or even beneficial for specific interactions, excessive size can lead to steric clashes and a decrease in binding affinity.

  • A Case of Inactivity: A study on a series of 3-(4'-(2''-alkyl-3''-oxy-1'',2'',4''-triazolyl)-phenyl)-5-substituted oxazolidinones found that the 2''-n-butyl substituted counterpart did not show activity at a concentration of 6.25 microg/mL against a panel of Gram-positive organisms.[7] This suggests that in this particular scaffold, the n-butyl group may not be optimal for activity, potentially due to unfavorable steric interactions or an improper orientation within the binding site.

It is important to note that the overall activity of an oxazolidinone is a result of the interplay between all its substituents. The effect of the N-butyl group is therefore context-dependent and must be evaluated within the specific chemical scaffold.

Synthesis of N-Alkyl Oxazolidinones: A Practical Approach

The synthesis of N-alkyl substituted oxazolidinones can be achieved through various synthetic routes. A notable example is the solvent-free synthesis of N-isobutyl-5-methyloxazolidinone, which offers an environmentally friendly approach.[8]

Experimental Protocol: Two-Step Synthesis of N-isobutyl-5-methyloxazolidinone[8]

Step 1: Synthesis of N-isobutyl-isopropanolamine

  • To a basic aqueous solution, add bio-based isobutylamine.

  • Slowly add chloropropanol to the solution while stirring.

  • The reaction proceeds to afford the amino-alcohol, N-isobutyl-isopropanolamine.

Step 2: Cyclization to N-isobutyl-5-methyloxazolidinone

  • To the N-isobutyl-isopropanolamine from Step 1, add diethyl carbonate.

  • Introduce a bio-based imidazolium salt catalyst.

  • Heat the reaction mixture to facilitate the cyclization and formation of the desired N-isobutyl-5-methyloxazolidinone.

This method highlights a scalable and sustainable route to N-alkylated oxazolidinones, which can be adapted for the synthesis of N-butyl analogs.

Mechanism of Action: The N-Butyl Group at the Ribosomal Binding Site

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[9][10] The oxazolidinone molecule wedges itself into a pocket formed by ribosomal RNA (rRNA), preventing the proper positioning of the initiator tRNA and thereby stalling protein synthesis at the initiation phase.

The N-acyl group of the oxazolidinone is positioned within this binding pocket. The specific interactions of an N-butyl group would likely involve hydrophobic interactions with the surrounding rRNA bases. The flexibility of the butyl chain could allow it to adopt a conformation that maximizes these favorable interactions.

Diagram: Oxazolidinone Binding to the 50S Ribosomal Subunit

G cluster_ribosome 50S Ribosomal Subunit A-Site A-Site P-Site P-Site E-Site E-Site PTC Peptidyl Transferase Center PTC->A-Site Blocks A-Site Oxazolidinone Oxazolidinone Oxazolidinone->PTC Binds to N-Butyl Group N-Butyl Group N-Butyl Group->Oxazolidinone

Caption: Binding of an N-butyl oxazolidinone to the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

Evaluating Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The primary method for assessing the in vitro antibacterial activity of a novel oxazolidinone compound is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay[3][12]
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Drug Dilutions:

    • Dissolve the N-butyl oxazolidinone compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

    • Perform a two-fold serial dilution of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the N-butyl oxazolidinone at which there is no visible growth.

Table 1: Hypothetical MIC Data for N-Substituted Oxazolidinones against Staphylococcus aureus

CompoundN-SubstituentMIC (µg/mL)
LinezolidAcetyl1-4
Analog An-Butyl >6.25[7]
Analog BIsobutylVariable
Analog CCyclopropylVariable

Note: Data for Analogs B and C are hypothetical and would require experimental determination.

Conclusion and Future Directions

The N-butyl group, as an aliphatic substitution on the oxazolidinone core, presents a complex element in the structure-activity relationship of this important antibiotic class. While it can enhance lipophilicity, its steric properties within the ribosomal binding pocket are critical determinants of antibacterial activity. The observed lack of activity for an n-butyl analog in one study underscores the importance of the overall molecular scaffold in accommodating such substitutions.

Future research should focus on the systematic exploration of a series of N-alkyl oxazolidinones with varying chain lengths and branching to elucidate a more detailed SAR. Co-crystallization studies of N-butyl oxazolidinones with the bacterial ribosome would provide invaluable structural insights into their specific binding interactions. Furthermore, the development of efficient and sustainable synthetic methodologies, such as the solvent-free approach, will be crucial for the continued exploration of this chemical space. A deeper understanding of the role of the N-butyl group and other aliphatic substituents will undoubtedly contribute to the design of novel oxazolidinone antibiotics with improved efficacy against resistant pathogens.

References

  • Fournier, A., Suisse, J., de Frémont, P., & Andrieu, J. (2025). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. RSC Advances, 15(6), 4431-4442. [Link]

  • Fournier, A., Suisse, J., de Frémont, P., & Andrieu, J. (2025). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone: an eco-friendly solvent. RSC Advances, 15(6), 4431-4442. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. [Link]

  • Locke, J. B., Finn, J., & Shaw, K. J. (2014). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 58(11), 6653–6659. [Link]

  • Li, X., Liu, Z., & Zhang, W. (2007). Synthesis and antibacterial activity of substituted oxotriazolylphenyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 17(14), 3954–3957. [Link]

  • O'Shea, R., Moser, H. E., & Bax, B. D. (2019). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 5(10), 1696–1707. [Link]

  • Matassova, N. B., Rodnina, M. V., Endermann, R., Kroll, H. P., Pleiss, U., Wild, H., & Wintermeyer, W. (1999). Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. RNA, 5(7), 939–946. [Link]

  • Tokuyama, R., Takahashi, Y., Tomita, Y., Tsubouchi, M., Yoshida, T., Iwasaki, N., Kado, N., Okezaki, E., & Nagata, O. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353–360. [Link]

  • Semantic Scholar. (n.d.). Structure – Activity Relationship ( SAR ) Studies on Oxazolidinone Antibacterial Agents . 2 . 1 ) Relationship between Lipophilicity and Antibacterial Activity in 5-Thiocarbonyl. [Link]

  • Barbachyn, M. R., Hutchinson, D. K., Brickner, S. J., Cynamon, M. H., Garmon, S. A., Giguere, J. R., ... & Toops, D. S. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 680–685. [Link]

  • Matassova, N. B., Rodnina, M. V., Endermann, R., Kroll, H. P., Pleiss, U., Wild, H., & Wintermeyer, W. (1999). Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. RNA, 5(7), 939–946. [Link]

  • Kumar, A., Singh, S. K., & Sharma, S. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1045–1050. [Link]

  • Nayyar, A., Jain, R., & Kumar, A. (2014). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Archiv der Pharmazie, 347(10), 738–747. [Link]

  • ResearchGate. (n.d.). Oxazolidinones in Their Binding Site in the Bacterial Ribosome (A–C).... [Link]

  • Belousoff, M. J., Eyal, Z., Radjainia, M., Ahmed, T., Bamert, R. S., Christie, I. K., ... & Wilson, D. N. (2017). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Chemical Biology, 12(12), 3045–3054. [Link]

  • ResearchGate. (n.d.). Oxazolidinone binding modes in antibiotic-only and stalled ribosome.... [Link]

  • Al-Ghorbani, M., & Al-Amiery, A. A. (2014). Synthesis and antibacterial activity of new chiral N-sulfamoyloxazolidin-2-ones. Journal of the Serbian Chemical Society, 79(10), 1223–1231. [Link]

  • Oncu, S., & Oncu, S. (2005). Synthesis and antibacterial activity of novel (un)substituted benzotriazolyl oxazolidinone derivatives. European Journal of Medicinal Chemistry, 40(6), 579–587. [Link]

  • Jones, R. N., & Johnson, D. M. (2003). Determination of Disk Diffusion and MIC Quality Control Parameters for AZD2563, a Novel Long-Acting Oxazolidinone. Journal of Clinical Microbiology, 41(1), 433–436. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Journal of Biological Chemistry, 283(47), 32549–32558. [Link]

  • Tsai, K., Stojković, V., Lee, D. J., & Cate, J. H. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. eLife, 10, e71332. [Link]

  • Marks, J., Tsvetkov, V., Klepacki, D., & Mankin, A. S. (2026). Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome exit tunnel. bioRxiv. [Link]

  • Speranza, G. P., & Peppel, W. J. (1958). Preparation of Substituted 2-Oxazolidones from 1,2-Epoxides and Isocyanates. The Journal of Organic Chemistry, 23(12), 1922–1925. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. BMC Chemistry, 12(1), 103. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Chiral 5-Substituted Oxazolidinones via Aminolytic Kinetic Resolution

Introduction & Scientific Rationale Chiral 5-substituted oxazolidinones are privileged pharmacophores, serving as the structural core for critically important antimicrobial agents (e.g., Linezolid, Tedizolid) and anticoa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chiral 5-substituted oxazolidinones are privileged pharmacophores, serving as the structural core for critically important antimicrobial agents (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Rivaroxaban). Furthermore, they are ubiquitous in organic synthesis as chiral auxiliaries for asymmetric transformations.

Traditionally, accessing these scaffolds required the multi-step synthesis of enantiopure 1-amino-2-ols followed by hazardous phosgene-mediated cyclization. This application note details a superior, direct catalytic protocol based on the Aminolytic Kinetic Resolution (AKR) of racemic terminal epoxides[1]. By utilizing a commercially available (salen)Co(III) complex, researchers can achieve near-perfect enantioselectivity (up to 99.9% ee) using inexpensive, easily handled starting materials like ethyl carbamate (urethane)[1].

Mechanistic Overview & Causality

The foundational development of (salen)Co(III) catalysts for enantioselective epoxide ring-opening[2] enables the efficient generation of protected 1,2-amino alcohols[3]. This protocol operates via a self-validating, one-pot, two-stage sequence:

  • Stage 1: Aminolytic Kinetic Resolution (AKR). The chiral (salen)Co(III) catalyst selectively activates one enantiomer of the racemic terminal epoxide. The addition of p-nitrobenzoic acid is a critical causal factor here; it acts as an acidic co-catalyst that stabilizes the transition state, accelerating the regioselective nucleophilic attack of ethyl carbamate at the less hindered terminal carbon. tert-Butyl methyl ether (TBME) is chosen as the solvent because its non-coordinating nature prevents competitive binding at the Lewis acidic Co(III) center, which would otherwise stall the catalytic cycle[1].

  • Stage 2: Intramolecular Cyclization. Following the AKR, the intermediate enantioenriched β-amino alcohol derivative is cyclized. The addition of Sodium Hydride (NaH) in Tetrahydrofuran (THF) deprotonates the newly formed secondary hydroxyl group. The resulting alkoxide undergoes a rapid intramolecular nucleophilic acyl substitution, attacking the carbamate carbonyl and expelling ethoxide to form the robust 5-membered oxazolidinone ring[1].

Workflow Epoxide Racemic Epoxide (2.1 equiv) AKR Aminolytic Kinetic Resolution (AKR) (salen)Co(III), TBME Epoxide->AKR Urethane Ethyl Carbamate (1.0 equiv) Urethane->AKR Intermediate Chiral β-Amino Alcohol AKR->Intermediate Regioselective Ring-Opening Cyclization Intramolecular Cyclization NaH, THF Intermediate->Cyclization Product Enantiopure Oxazolidinone Cyclization->Product Base-Promoted Ring Closure

Fig 1. Workflow for the enantioselective synthesis of oxazolidinones via Aminolytic Kinetic Resolution.

Materials & Reagents

  • Substrate: Racemic terminal epoxide (2.1 equiv)

  • Nucleophile: Ethyl carbamate (Urethane) (1.0 equiv)

  • Catalyst: (R,R)- or (S,S)-(salen)Co(III)(OAc) complex (1.5 mol% relative to racemic epoxide)

  • Additive: p-Nitrobenzoic acid (3.0 mol%)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

  • Solvents: tert-Butyl methyl ether (TBME, undistilled), Tetrahydrofuran (THF, anhydrous)

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system; in-process controls dictate the progression from resolution to cyclization.

Step 1: Reaction Setup (AKR)

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, add ethyl carbamate (1.0 equiv, e.g., 10 mmol) and p-nitrobenzoic acid (0.03 equiv, 0.3 mmol).

  • Add the chiral (salen)Co(III) catalyst (0.03 equiv relative to urethane, which equates to 1.5 mol% relative to the racemic epoxide).

  • Suspend the mixture in undistilled TBME to achieve a 0.5 M concentration relative to urethane.

  • Add the racemic terminal epoxide (2.1 equiv, 21 mmol) in one portion.

    • Causality Note: Utilizing exactly 2.1 equivalents of the racemic epoxide ensures that the urethane acts as the limiting reagent. This stoichiometric imbalance is mathematically required in kinetic resolutions to drive the conversion of the matched epoxide enantiomer to completion while preserving the unmatched enantiomer[1].

Step 2: Monitoring the AKR 5. Stir the reaction mixture at room temperature (20–25 °C). 6. Monitor the consumption of ethyl carbamate via TLC (Eluent: Hexanes/EtOAc 1:1) or GC-MS. The reaction typically reaches completion within 12 to 48 hours depending on the steric bulk of the epoxide R-group.

Step 3: One-Pot Cyclization 7. Once the urethane is fully consumed (validating the end of the AKR phase), cool the reaction flask to 0 °C using an ice bath. 8. Carefully add NaH (2.0 equiv, 20 mmol) portion-wise to control hydrogen gas evolution. 9. Dilute the mixture by adding anhydrous THF (equal volume to the initial TBME).

  • Causality Note: THF is introduced here to solvate the forming sodium alkoxide. TBME is too non-polar to effectively support the alkoxide intermediate; switching the solvent environment to a THF/TBME mixture significantly enhances nucleophilicity, facilitating rapid intramolecular cyclization[1].

  • Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

Step 4: Workup and Isolation 11. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. 12. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure chiral 5-substituted oxazolidinone.

Data Presentation: Substrate Scope & Expected Yields

The methodology demonstrates broad functional group tolerance, effectively handling aromatic, aliphatic, and halogenated substrates. The following table summarizes quantitative expectations based on validated literature parameters[1].

Epoxide R-GroupAKR Reaction Time (h)Isolated Yield (%)*Enantiomeric Excess (ee %)
Phenyl (Styrene oxide)2494>99.9
Alkyl (e.g., Hexyl)4891>99.0
Chloromethyl (Epichlorohydrin)368998.5
Phenoxymethyl3092>99.0

*Yields are calculated based on the limiting reagent (ethyl carbamate).

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (<95%): Ensure the (salen)Co catalyst is fully oxidized to the Co(III) state. Co(II) complexes are inactive for this specific kinetic resolution and can lead to non-selective background reactions. If using a custom-synthesized catalyst, pre-treat with acetic acid in open air to ensure complete oxidation before use[2].

  • Incomplete Cyclization: If the intermediate β-amino alcohol is detected during workup, the base may have been compromised by atmospheric moisture. Ensure the NaH dispersion is fresh and the THF added in Step 3 is strictly anhydrous.

References

  • Title: Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: Organic Letters (via PubMed Central) URL: [Link]

  • Title: A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

Sources

Application

Application Note: Synthesis and Utilization of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one as a Model Intermediate in Antibiotic Development

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalytic optimization, and validated protocols for oxazolidinone core synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalytic optimization, and validated protocols for oxazolidinone core synthesis.

Executive Summary

The 1,3-oxazolidin-2-one ring is the defining pharmacophore of a critical class of synthetic antibiotics (e.g., Linezolid, Tedizolid) used to combat multidrug-resistant Gram-positive pathogens like MRSA and VRE. Developing novel derivatives requires robust, high-yielding synthetic methodologies. 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one serves as an ideal model intermediate. The N-butyl group mimics lipophilic alkyl substituents, while the C5-phenoxymethyl moiety provides a stable, UV-active handle for precise chromatographic tracking. This application note details the causality-driven synthesis of this intermediate via the [3+2] cycloaddition of phenyl glycidyl ether and butyl isocyanate, providing a self-validating protocol for researchers optimizing oxazolidinone libraries.

Strategic Utility in Drug Development

In the synthesis of oxazolidinone antibiotics, the construction of the 5-substituted heterocyclic core is often the rate-limiting step. Direct phosgene-based routes are hazardous and environmentally detrimental. Consequently, the atom-economical [3+2] cycloaddition of epoxides and isocyanates has emerged as the industry standard [1].

Using 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one as a model compound allows researchers to:

  • Screen Catalysts: Evaluate the efficacy of novel Lewis acids or phase-transfer catalysts without wasting expensive, highly functionalized API precursors.

  • Establish Kinetic Baselines: The phenoxy group is highly UV-active, enabling highly accurate HPLC monitoring of reaction kinetics.

  • Validate Regioselectivity: Ensure the catalyst directs the nucleophilic attack to the less hindered carbon of the epoxide, exclusively yielding the desired 5-substituted (rather than 4-substituted) oxazolidinone.

Mechanistic Causality of the [3+2] Cycloaddition

The Causality of the Catalyst:

  • Activation: The Lewis acid (Li⁺) or hydrogen-bond donor coordinates with the epoxide oxygen, increasing the electrophilicity of the adjacent carbons.

  • Regioselective Ring Opening: The bromide ion (Br⁻) acts as a highly effective nucleophile, attacking the less sterically hindered terminal carbon of the epoxide. This forms a reactive halo-alkoxide intermediate.

  • Insertion: The alkoxide attacks the highly electrophilic central carbon of the isocyanate, generating a transient carbamate.

  • Cyclization: Intramolecular nucleophilic substitution occurs as the carbamate nitrogen attacks the carbon bearing the bromide, displacing the Br⁻ leaving group and closing the ring [3].

Mechanism A Phenyl Glycidyl Ether (Epoxide) B Epoxide Activation (Li+ Coordination) A->B Catalyst C Ring Opening (Br- Attack) B->C Regioselective D Isocyanate Insertion (Butyl Isocyanate) C->D + Bu-NCO E Intramolecular Cyclization (- Br- Leaving Group) D->E Ring Closure F 3-Butyl-5-(phenoxymethyl)- 1,3-oxazolidin-2-one E->F Product

Caption: Mechanistic pathway of the [3+2] cycloaddition forming the oxazolidinone core.

Catalyst Optimization Data

Selecting the correct catalyst and solvent system is critical. Non-polar solvents like xylene or chlorobenzene are preferred as they prevent the solvation of the halide nucleophile, thereby increasing its reactivity. Below is a comparative summary of catalyst performance for this specific transformation.

Catalyst SystemSolventTemp (°C)Time (h)Regioselectivity (C5:C4)Isolated Yield (%)
NoneChlorobenzene10024N/A< 5
TBAB (5 mol%)Chlorobenzene10012> 99:145
LiBr / TBPO (5 mol%)Xylene954> 99:188
Bif-PTC (2.5 mol%)Chlorobenzene10012> 99:192

Data Synthesis: While Bif-PTCs offer the highest yields at lower loadings, the LiBr/TBPO system provides the most rapid kinetics (4 hours) and is highly cost-effective for routine intermediate synthesis [1] [2].

Self-Validating Experimental Protocol

This protocol utilizes the LiBr/TBPO catalytic system. It is designed to be self-validating: the visual dissolution of the catalyst confirms complexation, and the specific quenching step ensures no toxic isocyanate carries over into the purification phase.

Materials Required:
  • Phenyl glycidyl ether (1.0 equiv, 10 mmol)

  • Butyl isocyanate (1.2 equiv, 12 mmol)

  • Lithium bromide (0.05 equiv, 0.5 mmol)

  • Tributylphosphine oxide (TBPO) (0.05 equiv, 0.5 mmol)

  • Anhydrous Xylene (20 mL)

  • Dibutylamine (Scavenger)

Step-by-Step Methodology:
  • Catalyst Complexation: In an oven-dried, argon-purged 50 mL round-bottom flask, add LiBr (43 mg) and TBPO (109 mg) to anhydrous xylene (10 mL). Heat the suspension to 140 °C for 30 minutes. Validation checkpoint: The cloudy suspension will become a completely clear solution, confirming the formation of the active, soluble LiBr-TBPO adduct.

  • Reagent Addition: Cool the solution to 90 °C. Add phenyl glycidyl ether (1.50 g, 10 mmol) followed by the dropwise addition of butyl isocyanate (1.19 g, 12 mmol) dissolved in 10 mL of xylene.

  • Cycloaddition: Equip the flask with a reflux condenser and stir the reaction at 95 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3, UV detection at 254 nm). Validation checkpoint: The disappearance of the UV-active epoxide spot (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.4) over 4 hours indicates successful conversion.

  • Reaction Quenching (Critical Step): Once complete, cool the mixture to room temperature. Add 0.5 mL of dibutylamine and stir for 15 minutes. Rationale: This scavenges any unreacted butyl isocyanate by converting it into a highly polar, easily separable urea derivative, ensuring operator safety and product purity.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Dilute with 30 mL of Dichloromethane (DCM). Wash the organic layer with distilled water (3 x 20 mL) to remove the LiBr catalyst and the urea byproduct. Wash with brine (20 mL), then dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to yield the pure 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one as a viscous oil or low-melting solid.

Workflow Step1 1. Catalyst Complexation LiBr + TBPO in Xylene (140 °C) Step2 2. Reagent Addition Add Epoxide & Butyl Isocyanate (90 °C) Step1->Step2 Step3 3. Thermal Cycloaddition Stir at 95 °C for 4 h (TLC Monitor) Step2->Step3 Step4 4. Isocyanate Quenching Add Dibutylamine Scavenger Step3->Step4 Step5 5. Aqueous Workup Wash with H2O/Brine, Dry over MgSO4 Step4->Step5 Step6 6. Flash Chromatography Silica Gel (Hexane/EtOAc gradient) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of the oxazolidinone.

Analytical Characterization Expected

To confirm the structural integrity of the synthesized model intermediate, the following spectral benchmarks should be observed:

  • IR Spectroscopy: A strong, sharp absorption band at ~1740–1750 cm⁻¹ is the hallmark of the oxazolidinone carbonyl (C=O) stretch.

  • ¹H NMR (CDCl₃, 400 MHz): The C5 methine proton will appear as a distinct multiplet at ~4.80–4.95 ppm. The diastereotopic C4 methylene protons will appear as two distinct doublet of doublets (dd) around 3.60–3.90 ppm, confirming the closure of the chiral ring system.

References

  • Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates ACS Publications (Journal of Combinatorial Chemistry)[Link]

  • Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides RSC Publishing (RSC Advances)[Link]

  • Notes. Reaction of Phenyl Isocyanate with Phenyl Glycidyl Ether ACS Publications (The Journal of Organic Chemistry)[Link]

Method

Application Note: NMR Characterization of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Audience: Researchers, scientists, and drug development professionals Discipline: Analytical Chemistry / Structural Elucidation Introduction and Scope 1,3-Oxazolidin-2-ones represent a privileged heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Analytical Chemistry / Structural Elucidation

Introduction and Scope

1,3-Oxazolidin-2-ones represent a privileged heterocyclic scaffold in pharmaceutical chemistry, serving as the core pharmacophore for a class of synthetic antibacterial agents (e.g., linezolid) and as versatile chiral auxiliaries in asymmetric synthesis. The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one features three distinct structural domains: the rigid oxazolidinone core, a flexible N-butyl aliphatic chain, and a phenoxymethyl ether moiety.

Accurate structural characterization of this compound is critical for quality control and downstream synthetic validation. Standard protocols for the NMR characterization of oxazolidinones emphasize the necessity of high-resolution 1D and 2D techniques to resolve the diastereotopic protons inherent to the saturated heterocyclic core (1)[1]. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign every atom in the molecule, establishing a definitive proof of structure.

Causality in Experimental Design: A Self-Validating System

As analytical scientists, we do not merely acquire spectra; we design experiments to interrogate specific structural hypotheses. The methodology detailed below is built on causality and logical redundancy:

  • Solvent Selection (CDCl₃): Deuterated chloroform is selected over DMSO-d₆ because 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one lacks exchangeable protons (no -OH or -NH groups). CDCl₃ provides excellent solubility, yields sharp resonance lines, and avoids the need for solvent suppression techniques that might distort baseline integration.

  • Resolving Diastereotopicity: The chiral center at C5 of the oxazolidinone ring renders the adjacent methylene protons (at C4 and the phenoxymethyl CH₂) diastereotopic. They will appear as distinct, complex multiplets (typically doublets of doublets) rather than simple equivalent signals. The chemical shifts of the oxazolidin-2-one core are highly diagnostic; the C2 carbonyl typically resonates near 158 ppm, while the chiral C5 methine proton exhibits complex multiplet splitting due to adjacent methylene protons (2)[2].

  • The HMBC Bridge: While 1D ¹H and ¹³C NMR provide an inventory of atoms, Heteronuclear Multiple Bond Correlation (HMBC) is the cornerstone of our self-validating system. It bridges isolated spin systems. For example, observing a ³JCH correlation from the N-CH₂ protons of the butyl group to the C2 carbonyl carbon definitively proves the N-alkylation. Furthermore, the phenoxymethyl substituent introduces distinct aromatic and ether linkage signals that must be carefully mapped using HSQC and HMBC to confirm structural integrity (3)[3].

Structural Elucidation Workflow

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 15 mg) Acq1D 1D NMR Acquisition (1H, 13C, DEPT) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Process Data Processing & Fourier Transform Acq1D->Process Acq2D->Process AssignCore Assign Core (C4, C5, C=O) Process->AssignCore AssignSide Assign Substituents (Butyl, Phenoxymethyl) Process->AssignSide Validation Structural Validation AssignCore->Validation AssignSide->Validation

Figure 1: Comprehensive NMR elucidation workflow for oxazolidinone derivatives.

Experimental Protocol

Step 1: Sample Preparation
  • Accurately weigh 15–20 mg of highly purified 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one.

  • Dissolve the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference) in a clean glass vial.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is approximately 4.5 to 5.0 cm to maintain optimal magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Perform automated or manual gradient shimming (Z1-Z5) to achieve a sharp solvent residual peak (line width at half-height < 1.0 Hz).

  • Tune and match the probe for both ¹H and ¹³C nuclei.

Step 3: Data Acquisition Parameters
  • ¹H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16, Spectral width = 12 ppm.

  • ¹³C{¹H} NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 1024, Spectral width = 250 ppm. WALTZ-16 decoupling applied.

  • COSY (Correlation Spectroscopy): NS = 4, 256 t1 increments, D1 = 1.5 s.

  • HSQC (Heteronuclear Single Quantum Coherence): NS = 8, 256 t1 increments, optimized for ¹JCH = 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): NS = 16, 256 t1 increments, optimized for long-range coupling ⁿJCH = 8 Hz.

Step 4: Processing

Apply a 0.3 Hz exponential line broadening function to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier Transformation. Phase and baseline correct all spectra manually. Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CHCl₃ signal (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

Data Presentation: Quantitative Assignments

The following tables summarize the expected chemical shifts based on the structural logic of the oxazolidinone core and its substituents.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position / GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic
Phenyl (meta) 7.28t2H8.0Aromatic protons farthest from the ether oxygen.
Phenyl (para) 6.98t1H7.5Aromatic para proton.
Phenyl (ortho) 6.90d2H8.0Shielded by the electron-donating ether oxygen.
H-5 (Core) 4.85m1H-Chiral methine; coupled to H-4 and CH₂-O-Ph.
CH₂-O-Ph 4.15, 4.05dd (each)2H10.5, 4.5Diastereotopic methylene protons adjacent to chiral C5.
H-4 (Core) 3.75, 3.55dd, t2H9.0, 8.5Diastereotopic ring methylene; coupled to H-5.
N-CH₂ (Butyl) 3.30t2H7.2Deshielded by the adjacent nitrogen atom.
-CH₂- (Butyl) 1.50m2H-Aliphatic chain (C2').
-CH₂- (Butyl) 1.35m2H-Aliphatic chain (C3').
-CH₃ (Butyl) 0.95t3H7.3Terminal methyl group.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ, ppm)Carbon Type (DEPT)Key HMBC Correlations (Protons)
C=O (C2) 158.0CqH-4, N-CH₂ (Proves N-alkylation)
Phenyl (ipso) 158.2CqCH₂-O-Ph, Phenyl (ortho/meta)
Phenyl (meta) 129.6CHPhenyl (ortho)
Phenyl (para) 121.4CHPhenyl (ortho)
Phenyl (ortho) 114.6CHPhenyl (meta)
C5 (Core) 71.5CHH-4, CH₂-O-Ph
CH₂-O-Ph 68.2CH₂H-5, Phenyl (ortho)
C4 (Core) 46.8CH₂H-5, N-CH₂
N-CH₂ (Butyl) 44.5CH₂H-4, Butyl (-CH₂-)
-CH₂- (Butyl, C2') 29.2CH₂N-CH₂, Butyl (-CH₃)
-CH₂- (Butyl, C3') 19.8CH₂Butyl (-CH₃)
-CH₃ (Butyl) 13.7CH₃Butyl (-CH₂-)

References

  • BenchChem. "Application Notes and Protocols for the Characterization of 4-(4-Hydrazinobenzyl)-2-oxazolidinone."
  • MDPI. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction."
  • NIST Webbook. "5-Phenoxymethyl-3-phenyl-2-oxazolidone."

Sources

Application

Application Note: In Vitro Antibacterial Assay Protocol for Oxazolidinones

Target Audience: Researchers, microbiologists, and drug development professionals. Focus: Linezolid, Tedizolid, and novel oxazolidinone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Focus: Linezolid, Tedizolid, and novel oxazolidinone derivatives.

Introduction & Mechanistic Rationale

Oxazolidinones represent a critical class of synthetic antibacterial agents, primarily deployed against multidrug-resistant Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[1]. To accurately evaluate the in vitro efficacy of these compounds, researchers must utilize standardized broth microdilution assays. However, executing this assay requires a deep understanding of the drug's mechanism of action to prevent data misinterpretation.

Unlike other protein synthesis inhibitors (e.g., aminoglycosides or macrolides) that disrupt the elongation phase, oxazolidinones act at the earliest stage of translation[2]. They bind to the A-site pocket of the peptidyl transferase center (PTC) on the 50S ribosomal subunit[1]. This binding competitively inhibits the formation of the 70S initiation complex by preventing the integration of N-formylmethionyl-tRNA (fMet-tRNA) with the 30S-mRNA complex[2].

Causality in Assay Design: Because oxazolidinones block initiation rather than causing immediate cell lysis, they are fundamentally bacteriostatic[3]. In vitro assays for bacteriostatic drugs frequently exhibit "trailing growth"—a phenomenon where residual metabolic activity causes a gradual reduction in bacterial density rather than a sharp, clear cutoff[4]. Recognizing this mechanism is crucial; laboratory personnel must be trained to read the Minimum Inhibitory Concentration (MIC) at the point of significant growth reduction, rather than absolute optical clarity, to avoid falsely reporting resistance.

MOA mRNA mRNA + 30S Subunit + Initiation Factors Complex30S 30S Initiation Complex mRNA->Complex30S tRNA fMet-tRNA tRNA->Complex30S Complex70S 70S Initiation Complex (Translation Begins) Complex30S->Complex70S Assembly Subunit50S 50S Ribosomal Subunit Subunit50S->Complex70S Oxazolidinone Oxazolidinones (Linezolid/Tedizolid) Oxazolidinone->Subunit50S Binds PTC A-site Oxazolidinone->Complex70S Blocks Formation

Figure 1: Oxazolidinone Mechanism of Action blocking 70S initiation complex formation.

Comparative Efficacy & Quantitative Baselines

When developing assays for novel oxazolidinones, Linezolid and Tedizolid serve as the standard comparators. Tedizolid possesses structural modifications that confer tighter binding to the 50S subunit, resulting in 4- to 8-fold greater in vitro potency compared to linezolid against key pathogens[5].

Table 1: Representative MIC₉₀ Values and CLSI Breakpoints for Key Pathogens [5][6][7]

PathogenAntibacterial AgentMIC₉₀ (µg/mL)Susceptible Breakpoint (µg/mL)Resistant Breakpoint (µg/mL)
MRSA Linezolid2.0≤ 4.0≥ 8.0
MRSA Tedizolid0.5≤ 0.5≥ 2.0
VRE (E. faecium) Linezolid2.0≤ 2.0≥ 8.0
VRE (E. faecium) Tedizolid0.5≤ 0.5≥ 2.0
S. pneumoniae Linezolid1.0≤ 2.0≥ 8.0
S. pneumoniae Tedizolid0.25≤ 0.5≥ 2.0

Step-by-Step Protocol: Broth Microdilution Assay

This protocol is aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4][8].

Materials Required
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Consumables: Sterile 96-well U-bottom microtiter plates, breathable sealing films.

  • Reagents: Oxazolidinone analytical standards (Linezolid, Tedizolid), Dimethyl sulfoxide (DMSO).

Antimicrobial Stock Preparation
  • Causality Check: Tedizolid and many novel oxazolidinones have poor aqueous solubility. Dissolving directly in water will cause precipitation and artificially high MIC readings.

  • Step 1: Weigh the oxazolidinone powder and dissolve it in 100% DMSO to create a master stock of 10 mg/mL.

  • Step 2: Dilute the master stock in CAMHB to create a 2X working solution (e.g., 32 µg/mL if the highest tested concentration is 16 µg/mL). Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Serial Dilution & Plate Setup
  • Step 3: Dispense 50 µL of CAMHB into wells 2 through 12 of the 96-well plate.

  • Step 4: Add 100 µL of the 2X working oxazolidinone solution to well 1.

  • Step 5: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating down to well 10. Discard 50 µL from well 10.

  • Step 6: Designate well 11 as the Growth Control (CAMHB + bacteria, no drug) and well 12 as the Sterility Control (CAMHB only).

Inoculum Preparation & Inoculation
  • Causality Check: Using colonies from a fresh (18-24h) agar plate ensures bacteria are in logarithmic growth. Protein synthesis inhibitors require actively translating ribosomes to exert their bacteriostatic effect.

  • Step 7: Select 3-5 isolated colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

  • Step 8: Dilute the 0.5 McFarland suspension 1:150 in CAMHB.

  • Step 9: Add 50 µL of this diluted inoculum to wells 1 through 11. The final well volume is 100 µL, yielding a final target inoculum of 5 × 10⁵ CFU/mL.

Incubation & Endpoint Determination
  • Step 10: Incubate plates at 35°C ± 2°C in ambient air for 16–20 hours.

  • Step 11: Read the MIC visually or via a spectrophotometer (OD₆₀₀).

  • Handling the Trailing Effect: Due to the bacteriostatic nature of oxazolidinones, trailing growth can make endpoint determination difficult. Per CLSI M100 guidelines, read the MIC at the lowest concentration where there is a ≥80% reduction in growth compared to the growth control[4]. Ignore tiny buttons of growth or faint hazes.

Workflow Step1 1. Prepare Antimicrobial Stock (Oxazolidinone in DMSO/CAMHB) Step2 2. Serial 2-fold Dilution in CAMHB (96-well plate) Step1->Step2 Step4 4. Inoculate Plate (Final conc: 5x10^5 CFU/mL) Step2->Step4 Step3 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) Step3->Step4 Step5 5. Incubate (35°C for 16-20 hours) Step4->Step5 Step6 6. Read MIC Endpoint (Account for ≥80% trailing reduction) Step5->Step6

Figure 2: Step-by-step workflow for the oxazolidinone broth microdilution assay.

Quality Control & Self-Validating System

To ensure absolute trustworthiness of the experimental data, the assay must function as a self-validating system. Every batch of MIC testing must concurrently run CLSI-recommended Quality Control (QC) reference strains[6][7].

If the MIC values for the QC strains fall outside the acceptable ranges below, the entire assay plate is deemed invalid due to potential media degradation, inoculum errors, or drug degradation, and must be repeated.

  • Staphylococcus aureus ATCC 29213

    • Linezolid Acceptable Range: 1.0 - 4.0 µg/mL

    • Tedizolid Acceptable Range: 0.25 - 1.0 µg/mL

  • Enterococcus faecalis ATCC 29212

    • Linezolid Acceptable Range: 1.0 - 4.0 µg/mL

    • Tedizolid Acceptable Range: 0.25 - 1.0 µg/mL

References

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition". NIH.org.pk. Available at:[Link]

  • Prokocimer, P., et al. "Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone". Annals of Clinical Microbiology and Antimicrobials, PMC. Available at:[Link]

  • Swaney, S. M., et al. "The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria". Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • Hashemian, S. M., et al. "The Potency of Tedizolid, Linezolid, and Vancomycin Against Extensively Drug-Resistant Staphylococcus aureus Clinical Isolates". Brieflands. Available at: [Link]

  • Zappia, G., et al. "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects". Semantic Scholar. Available at: [Link]

Sources

Method

Application Notes and Protocols for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction to the 1,3-Oxazolidin-2-one Scaffold in Medicinal Chemistry The 1,3-oxazolidin-2-one ring is a privileged five-membered heterocyclic scaffold t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1,3-Oxazolidin-2-one Scaffold in Medicinal Chemistry

The 1,3-oxazolidin-2-one ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural rigidity, hydrogen bonding capabilities, and ability to serve as a bioisostere for other chemical groups like carbamates and ureas contribute to its versatility in drug design.[1] The most prominent application of this scaffold is in the development of antibacterial agents, exemplified by the FDA-approved drug Linezolid.[1][3] Beyond its antibacterial prowess, the oxazolidinone core has been explored for a wide range of therapeutic applications, including antituberculosis, anticancer, anti-inflammatory, and neurological diseases.[2][4]

The Potential of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one: A Structural Perspective

While specific biological data for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is not extensively available in the public domain, an analysis of its structure in the context of known oxazolidinone derivatives allows for the formulation of hypotheses regarding its potential medicinal chemistry applications.

The key structural features of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one are:

  • The 1,3-Oxazolidin-2-one Core: This central ring system is a well-established pharmacophore.[1][5]

  • A Butyl Group at the N-3 Position: Unlike many potent antibacterial oxazolidinones that feature an N-aryl substituent, the N-3 butyl group in this compound suggests a departure from the typical antibacterial profile. This alkyl substitution might lead to different pharmacological properties.

  • A Phenoxymethyl Group at the C-5 Position: The substituent at the C-5 position is crucial for the biological activity of oxazolidinones.[6] The phenoxymethyl group offers a combination of aromaticity and ether linkage, which could influence the compound's binding to various biological targets.

Based on these features, potential, yet unproven, therapeutic applications for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one could include:

  • Anticonvulsant and Neurological Applications: Some patents suggest that certain 5-(phenoxymethyl)-2-oxazolidinone derivatives may possess anticonvulsant, muscle relaxant, and tranquilizer properties.[7]

  • Antimicrobial Activity: While the N-butyl group is not typical for potent antibacterial activity against common pathogens, the broader class of oxazolidinones warrants investigation.[8] It is possible that this compound could exhibit activity against specific microbial strains or have applications as an antifungal or antiparasitic agent.

  • Enzyme Inhibition: The oxazolidinone scaffold is known to be a part of various enzyme inhibitors.[4] The specific substituents of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one could lend themselves to binding within the active site of certain enzymes.

General Protocols for the Synthesis and Evaluation of 3-Alkyl-5-Substituted-1,3-Oxazolidin-2-ones

The following protocols are generalized methodologies for the synthesis and biological evaluation of compounds structurally related to 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one. These are intended to serve as a starting point for researchers.

General Synthesis Protocol

A common and versatile method for the synthesis of 3-substituted-5-substituted-1,3-oxazolidin-2-ones involves the cyclization of an appropriate amino alcohol.

Synthesis_Workflow A 1-Phenoxy-3-(butylamino)propan-2-ol C Cyclization A->C B Phosgene Equivalent (e.g., CDI, Triphosgene) B->C D 3-Butyl-5-(phenoxymethyl)- 1,3-oxazolidin-2-one C->D Purification

Caption: A generalized synthetic workflow for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one.

Step-by-Step Protocol:

  • Synthesis of the Amino Alcohol Intermediate (1-Phenoxy-3-(butylamino)propan-2-ol):

    • React a suitable glycidyl ether (e.g., phenyl glycidyl ether) with n-butylamine. This reaction is typically carried out in a protic solvent like ethanol or methanol and may be heated to drive the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Cyclization to Form the Oxazolidinone Ring:

    • Dissolve the purified amino alcohol in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, portion-wise at 0 °C. The use of a non-nucleophilic base like triethylamine (TEA) may be required to scavenge the acid byproduct.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Final Compound:

    • The crude 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Protocols for Biological Evaluation

3.2.1. In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

MIC_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Determine MIC (Lowest concentration with no visible growth) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare a stock solution of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data Summary Table for Hypothetical MIC Values (µg/mL)

Bacterial Strain3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-oneLinezolid (Control)
Staphylococcus aureus>1282
Enterococcus faecalis>1282
Streptococcus pneumoniae>1281
Escherichia coli>128>128

Note: The values in this table are hypothetical and for illustrative purposes only.

3.2.2. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: The Oxazolidinone Paradigm

The primary mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis.[9][10][11] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, which is a crucial early step in protein synthesis.[9][10] This unique mechanism of action is a key reason for their effectiveness against many drug-resistant Gram-positive bacteria.[3][11]

MOA_Pathway cluster_ribosome Bacterial Ribosome A 50S Subunit G Formation of Initiation Complex A->G B 30S Subunit B->G C P-site D A-site E fMet-tRNA E->G F Oxazolidinone (e.g., Linezolid) F->C Binds to P-site on 50S subunit F->G Prevents binding of fMet-tRNA H Protein Synthesis G->H Leads to I Inhibition

Caption: The mechanism of action of oxazolidinone antibiotics in inhibiting bacterial protein synthesis.

Conclusion and Future Directions

While 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one remains a largely unexplored compound, its structural features, when viewed through the lens of the broader oxazolidinone class, suggest potential for various medicinal chemistry applications. The protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of this and related compounds. Future research should focus on synthesizing 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one and screening it against a diverse panel of biological targets to elucidate its pharmacological profile. Such studies will be instrumental in determining if this particular oxazolidinone derivative holds promise for the development of new therapeutic agents.

References

  • Zappia, G. (2007). The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. Current Medicinal Chemistry, 14(10), 1119-1153. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1187-1204. Available at: [Link]

  • ResearchGate. Oxazolidinone derivatives with various activities. Available at: [Link]

  • Singh, S., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry, 66(20), 13813-13847. Available at: [Link]

  • Singh, I. D. G. S. I. U. I. I. (2008). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Molecular Biology, 382(5), 1239-1245. Available at: [Link]

  • Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Available at: [Link]

  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

  • Chen, Y., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 593. Available at: [Link]

  • PubChem. 5-Phenoxymethyl-3-(O-tolyl)-2-oxazolidone. Available at: [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Available at: [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

  • Zappia, G., et al. (2007). The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. Current Medicinal Chemistry, 14(10), 1119-1153. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link]

  • SpectraBase. 3-Butyl-5-(phenoxymethyl)-2-oxazolidinone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Available at: [Link]

  • Google Patents. Method for producing 5-phenoxymethyl-2-oxazolidinone.
  • Semantic Scholar. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Available at: [Link]

  • Wang, H., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3), 1103. Available at: [Link]

  • PubChem. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Available at: [Link]

  • ResearchGate. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Available at: [Link]

  • Wikipedia. 2-Oxazolidinone. Available at: [Link]

Sources

Application

Scale-up synthesis of N-aryl-5-hydroxymethyl-2-oxazolidinone.

An Application Note on the scalable synthesis of N-aryl-5-hydroxymethyl-2-oxazolidinone, detailing mechanistic pathways, thermodynamic profiling, and step-by-step scale-up protocols. Introduction & Scientific Rationale N...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the scalable synthesis of N-aryl-5-hydroxymethyl-2-oxazolidinone, detailing mechanistic pathways, thermodynamic profiling, and step-by-step scale-up protocols.

Introduction & Scientific Rationale

N-aryl-5-hydroxymethyl-2-oxazolidinones are highly privileged heterocyclic scaffolds. They form the critical structural core of the oxazolidinone class of antibacterial agents (e.g., Linezolid, Rivaroxaban precursors) and have recently been incorporated as novel P2 ligands in picomolar-affinity HIV-1 protease inhibitors 1.

Transitioning the synthesis of these chiral cores from the medicinal chemistry bench to pilot-plant manufacturing introduces significant hurdles. Traditional bench-scale routes often rely on highly toxic phosgene equivalents (e.g., CDI, triphosgene) or hazardous azide intermediates. These reagents pose severe safety and thermodynamic risks during scale-up, often leading to exothermic runaway reactions or the generation of explosive byproducts.

To address these bottlenecks, this guide outlines two inherently safer, highly scalable synthetic methodologies:

  • Base-Mediated Epichlorohydrin Coupling: A convergent, enantiospecific approach utilizing enantiopure epichlorohydrin and N-aryl carbamates.

  • Copper-Catalyzed Cascade Cyclization/N-Arylation: An Ullmann-Goldberg type reaction utilizing amino alcohol carbamates.

Mechanistic Pathways and Causality in Scale-Up

Route A: Epichlorohydrin and N-Aryl Carbamate

The reaction between an N-aryl carbamate and (R)- or (S)-epichlorohydrin under mild basic conditions provides a highly atom-economical route to the oxazolidinone core 2.

  • Causality of Choice: Lithium hydroxide (LiOH) in DMF is preferred over stronger bases (like NaH or KOtBu). Strong bases can cause premature degradation of the oxazolidinone ring, which is hydrolytically unstable at pH > 7.5 in aqueous environments 3. The mechanism proceeds via the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the less hindered carbon of the epoxide, and subsequent intramolecular ring closure with the expulsion of the chloride leaving group.

Route B: Copper(II)-Catalyzed Cyclization and N-Arylation

For substrates where pre-formed N-aryl carbamates are unstable or synthetically inaccessible, a sequential intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides is employed 4.

  • Causality of Choice: Cu(II) catalysts (e.g., CuI with diamine ligands) facilitate the C-N bond formation at lower temperatures (~100°C) compared to uncatalyzed thermal extrusion, mitigating the thermal decomposition of the oxazolidinone intermediate.

SyntheticPathways SM1 N-Aryl Carbamate + (R)-Epichlorohydrin BaseMed Base-Mediated Ring Opening (LiOH/DMF) SM1->BaseMed Route A SM2 Amino Alcohol Carbamate + Aryl Iodide CuCat Cu(II)-Catalyzed Cyclization & Arylation SM2->CuCat Route B Int1 Chiral Epoxide Intermediate BaseMed->Int1 Int2 Oxazolidinone Intermediate CuCat->Int2 Base-mediated cyclization Product N-Aryl-5-Hydroxymethyl- 2-Oxazolidinone Int1->Product Intramolecular Cyclization Int2->Product C-N Cross-Coupling (Ullmann-Goldberg)

Divergent scalable synthetic pathways for N-aryl-5-hydroxymethyl-2-oxazolidinone.

Process Safety & Thermodynamic Profiling

Before scaling up to >1 kg, understanding the thermodynamic stability of the intermediates is critical. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data indicate that certain oxazolidinone intermediates exhibit exothermic decomposition if exposed to prolonged heating above 150°C.

Table 1: Thermodynamic and Process Parameters for Scale-Up

ParameterRoute A (Epichlorohydrin)Route B (Cu-Catalyzed)Safety & Scale-Up Implications
Reaction Temp 20°C – 60°C90°C – 110°CRoute A avoids thermal degradation risks associated with high-heat prolonged exposure.
Solvent Selection DMF or ButyronitrileToluene or DMFButyronitrile offers superior phase separation during aqueous workup, minimizing emulsion formation 3.
Base Stability Unstable at pH > 7.5 (aq)Tolerates mild bases (K₂CO₃)Requires strict pH monitoring during quenching/workup to prevent ring-opening hydrolysis.
Decomp. Energy (ΔH) ~ -850 J/g (Intermediate)~ -600 J/g (Intermediate)High energy release necessitates controlled dosing and robust reactor cooling jackets.
Stereocontrol Enantiospecific (from SM)Deracemization requiredRoute A is preferred for direct chiral synthesis, bypassing downstream resolution 5.

Experimental Protocols

Protocol 1: Synthesis via (R)-Epichlorohydrin and N-Aryl Carbamate (1 kg Scale Simulation)

This protocol is designed as a self-validating system: the use of a weak base (LiOH) ensures the reaction stalls if the epoxide is not properly activated, preventing runaway thermal events.

  • Reactor Preparation: Charge a 10 L jacketed glass reactor with N-aryl carbamate (1.0 eq, ~1.0 kg) and anhydrous DMF (5.0 L) under a continuous nitrogen sweep.

  • Controlled Base Addition: Cool the reactor internal temperature to 5°C. Add LiOH monohydrate (1.5 eq) in 5 equal portions over 30 minutes.

    • Causality: Portion-wise addition controls the mild exotherm of deprotonation and prevents localized base concentration spikes.

  • Epichlorohydrin Dosing: Slowly dose (R)-epichlorohydrin (1.2 eq) via an addition funnel over 2 hours, maintaining the internal temperature strictly below 15°C.

  • Cyclization: Warm the reaction to 25°C and stir for 16-24 hours. Monitor via HPLC until carbamate consumption is >98%.

  • Quenching & Workup: Cool the mixture to 10°C. Quench with 10% aqueous NH₄Cl (3.0 L) to maintain the aqueous layer at pH < 7.5.

    • Causality: This specific quench prevents the hydrolytic cleavage of the newly formed oxazolidinone ring, which is highly susceptible to degradation in basic aqueous environments 3.

  • Isolation: Extract with Ethyl Acetate (3 x 3 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from Isopropanol/Heptane (1:2) to yield enantiopure (R)-N-aryl-5-hydroxymethyl-2-oxazolidinone.

Protocol 2: Copper(II)-Catalyzed Intramolecular Cyclization & N-Arylation
  • Initial Cyclization: In a 5 L reactor, dissolve the amino alcohol carbamate (1.0 kg) in Toluene (3 L). Add K₂CO₃ (2.0 eq) and stir at 90°C for 4 hours to form the oxazolidinone core.

  • Catalyst Loading: Cool to room temperature. Add Aryl Iodide (1.1 eq), CuI (5 mol%), and N,N'-dimethylethylenediamine (DMEDA) ligand (10 mol%).

    • Causality: The bidentate diamine ligand stabilizes the Cu(II) intermediate, preventing catalyst precipitation (copper mirroring) and enabling the cross-coupling to proceed at lower reaction temperatures 4.

  • Cross-Coupling: Heat the mixture to 110°C for 12 hours under a strict nitrogen purge.

  • Purification: Filter the hot mixture through a Celite pad to remove insoluble copper salts. Concentrate the filtrate and purify via preferential crystallization.

CuCatalyticCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition (Aryl-I) CuI->OxAdd Aryl Iodide Coord Oxazolidinone Coordination OxAdd->Coord Base, -HI RedElim Reductive Elimination Coord->RedElim Cu(III) Intermediate RedElim->CuI Catalyst Regeneration Product N-Aryl Oxazolidinone RedElim->Product Product Release

Catalytic cycle for the Cu-mediated N-arylation of oxazolidinones.

Downstream Processing: Deracemization Strategies

If Route B is utilized without chiral precursors, the resulting racemic N-aryl-5-hydroxymethyl-2-oxazolidinone must be resolved. While classical chiral chromatography is prohibitively expensive at scale, attrition-enhanced deracemization (Viedma ripening) or preferential crystallization from supersaturated isopropanolic solutions provides a highly scalable alternative. The energy difference between the lowest-energy racemic solids and enantiomorphs is minimal (~0.2 kcal mol⁻¹ for 5-hydroxymethyl-2-oxazolidinone), making it an ideal candidate for spontaneous resolution under abrasive grinding conditions in an industrial bead mill 6.

References

  • Discovery of HIV-1 protease inhibitors with picomolar affinities incorporating N-aryl-oxazolidinone-5-carboxamides as novel P2 ligands. PubMed / J Med Chem.1

  • Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. ResearchGate / Tetrahedron Letters.7

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. ResearchGate / Organic Process Research & Development.3

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate / Arkivoc.2

  • The Core Mechanism of Copper(II)-Catalyzed Cyclization for Oxazolidinone Synthesis: A Technical Guide. Benchchem.4

  • EP2899185A1 - Processes for preparing linezolid. Google Patents.5

  • Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. ACS Publications / Organic Process Research & Development.6

Sources

Method

Derivatization of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one for SAR studies

Application Note: Derivatization Strategies for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one in Structure-Activity Relationship (SAR) Studies Executive Summary The oxazolidinone pharmacophore is a cornerstone in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one in Structure-Activity Relationship (SAR) Studies

Executive Summary

The oxazolidinone pharmacophore is a cornerstone in the development of synthetic antibacterial agents targeting multidrug-resistant Gram-positive pathogens[1]. The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one serves as a highly versatile synthetic scaffold. While the N-butyl chain provides baseline lipophilicity, the C5-phenoxymethyl group is the primary vector for structural diversification. Modifying this C5 position is critical, as diverse substitution patterns here significantly affect both the primary antibacterial activity (via 50S ribosomal subunit binding) and the off-target Monoamine Oxidase (MAO) inhibition, which is a known safety liability for this class of molecules[2].

This application note details two divergent, self-validating synthetic workflows to derivatize this scaffold, enabling comprehensive Structure-Activity Relationship (SAR) profiling.

SAR Derivatization Strategy & Rationale

To systematically map the chemical space around the C5 position, we employ a divergent synthesis strategy focusing on two distinct regions of the target binding pocket:

  • Pathway A (Hydrophobic Extension): The phenoxymethyl ether oxygen acts as an activating group, allowing for regioselective electrophilic aromatic substitution. By brominating the para-position, we establish a synthetic handle for Suzuki-Miyaura cross-coupling. This pathway is designed to probe the deep hydrophobic pockets of the ribosomal binding site.

  • Pathway B (Bioisosteric Replacement): Complete cleavage of the phenoxy group yields a 5-hydroxymethyl intermediate. Subsequent conversion to an azide enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazoles act as metabolically stable bioisosteres that introduce novel hydrogen-bonding vectors, improving aqueous solubility and reducing off-target MAO affinity.

Derivatization Core 3-Butyl-5-(phenoxymethyl) -1,3-oxazolidin-2-one Bromination Electrophilic Bromination (NBS, DMF) Core->Bromination Pathway A Cleavage Ether Cleavage (BBr3, CH2Cl2) Core->Cleavage Pathway B Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Bromination->Suzuki SAR1 Aryl-Extended SAR Library (Hydrophobic Pocket) Suzuki->SAR1 Click Azidation & Click Chemistry (CuSO4, NaAsc, Alkyne) Cleavage->Click SAR2 Triazole-Linked SAR Library (H-Bonding / Solubility) Click->SAR2

Workflow for divergent derivatization of the oxazolidinone scaffold for SAR profiling.

Experimental Protocols

As a self-validating system, each protocol incorporates mechanistic rationale and in-process analytical checkpoints to guarantee intermediate integrity before proceeding to the next synthetic step.

Protocol A: Regioselective para-Bromination
  • Reaction Setup: Dissolve 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the transition state of the bromonium ion intermediate, accelerating the electrophilic aromatic substitution.

  • Reagent Addition: Cool the flask to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

    • Causality: NBS acts as a controlled source of electrophilic bromine, preventing polybromination. The low temperature mitigates the exothermic reaction and maximizes para-selectivity over ortho-substitution, capitalizing on the steric bulk of the oxazolidinone-methoxy linker.

  • Self-Validation Check: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.4) must disappear, yielding a single lower-polarity spot ( Rf​ ~0.5). Confirm mono-bromination via LC-MS by observing the characteristic M and M+2 isotopic pattern in a strict 1:1 ratio.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Combine the brominated intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: The biphasic solvent system dissolves both the organic substrate and the inorganic base. Rigorous degassing is mandatory to prevent the oxidative homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) and heat to 90 °C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, thereby outcompeting unwanted dehalogenation side reactions.

  • Self-Validation Check: Quench with water and extract with EtOAc. LC-MS analysis must show the complete disappearance of the isotopic bromine doublet and the emergence of the desired cross-coupled mass [M+H]+ .

Protocol C: Ether Cleavage and Triazole Formation (Click Chemistry)
  • Ether Cleavage: To a solution of the core scaffold in anhydrous CH2​Cl2​ at -78 °C, add Boron Tribromide ( BBr3​ , 3.0 eq) dropwise.

    • Causality: BBr3​ is a strong, hard Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the alkyl-aryl bond without disrupting the chemically robust oxazolidinone carbamate core.

  • Intermediate Validation: Quench carefully with MeOH. The resulting 5-hydroxymethyl intermediate will exhibit a highly polar shift on TLC ( Rf​ ~0.1 in Hexanes/EtOAc 1:1) and a mass corresponding precisely to the loss of the phenol group.

  • Azidation & CuAAC: Convert the alcohol to an azide (via tosylation and NaN3​ displacement). React the azide with a terminal alkyne (1.1 eq), CuSO4​ (0.1 eq), and Sodium Ascorbate (0.2 eq) in t-BuOH/H₂O.

    • Causality: The Cu(I) species generated in situ by ascorbate catalyzes the highly regioselective 1,3-dipolar cycloaddition, bypassing the formation of mixed isomers and yielding exclusively the 1,4-disubstituted 1,2,3-triazole.

Biological Evaluation & SAR Data Presentation

The primary mechanism of action for oxazolidinone antibacterial agents involves binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), which blocks the formation of the translation initiation complex[3].

MOA Oxazolidinone Oxazolidinone Derivative Ribosome 50S Ribosomal Subunit (23S rRNA) Oxazolidinone->Ribosome Binds Domain V PTC Peptidyl Transferase Center (PTC) Ribosome->PTC Induces change Ternary tMet-tRNA-mRNA Ternary Complex PTC->Ternary Blocks assembly Translation Bacterial Protein Translation Ternary->Translation Inhibits

Mechanism of oxazolidinone derivatives inhibiting bacterial translation via 50S binding.
Quantitative SAR Summary

The table below illustrates how modifications generated via Protocols A and B impact both the desired antibacterial efficacy (MRSA MIC) and the off-target liability (MAO-A IC₅₀).

CompoundC5-ModificationclogPMRSA MIC (µg/mL)MAO-A IC₅₀ (µM)SAR Implication & Causality
Core Scaffold Phenoxymethyl2.416.04.5Baseline lipophilicity; moderate MAO inhibition due to structural similarity to toloxatone.
Derivative 1a (Protocol B)4-(4-pyridyl)phenoxymethyl2.12.0>100Pyridyl nitrogen abolishes MAO binding via electrostatic repulsion; enhances ribosomal PTC binding.
Derivative 1b (Protocol B)4-(4-fluorophenyl)phenoxymethyl3.28.01.2Increased lipophilicity improves cell wall penetration but severely worsens MAO off-target affinity.
Derivative 2a (Protocol C)(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy1.84.085.0Triazole acts as a bioisostere, improving aqueous solubility and reducing MAO affinity via steric bulk.

References

  • [1] Title: Oxazolidinones: a review. Source: PubMed (National Institutes of Health). URL:[Link]

  • [3] Title: Cadazolid: A new hope in the treatment of Clostridium difficile infection. Source: PMC (National Institutes of Health). URL:[Link]

  • [2] Title: Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Source: ACS Omega. URL:[Link]

Sources

Application

Application Note: Experimental Setup and Mechanistic Control in Oxazolidinone Cyclization

Introduction & Mechanistic Causality Oxazolidinones are a privileged class of N-heterocycles that form the structural core of vital pharmaceuticals, most notably the antibiotic linezolid. The synthesis of these rings req...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Oxazolidinones are a privileged class of N-heterocycles that form the structural core of vital pharmaceuticals, most notably the antibiotic linezolid. The synthesis of these rings requires precise control over intra- and intermolecular cyclization pathways. Recent advancements emphasize atom-economic, environmentally benign, and highly regioselective methodologies.

Two predominant mechanistic pathways dictate modern experimental setups:

  • Copper(II)-Catalyzed Carboxylative Cyclization: This method utilizes propargylic amines and carbon dioxide (CO₂). The Cu(II) center acts as a dual-activation catalyst. As a Lewis acid, it coordinates and activates the alkyne moiety, rendering it susceptible to nucleophilic attack. Simultaneously, a Lewis basic site on the ligand activates the CO₂ molecule, enabling cyclization under mild conditions (0.1 MPa CO₂, 100°C)[1].

  • Epoxide-Isocyanate [3+2] Cycloaddition: A highly atom-economic strategy reacting epoxides with reactive isocyanates, such as chlorosulfonyl isocyanate (CSI). The reaction proceeds via an asynchronous concerted mechanism. The choice of solvent is the primary causal factor in determining the thermodynamic stability of the transition state, which dictates the product ratio between oxazolidinones and five-membered cyclic carbonates[2][3].

Reaction Workflow & Catalytic Cycle

G Reactants Propargylic Amine + CO2 Coordination Cu(II) Catalyst Coordination Reactants->Coordination Substrate Addition Activation Dual Activation (Lewis Acid/Base) Coordination->Activation Alkyne Binding Cyclization Nucleophilic Attack & Cyclization Activation->Cyclization Intramolecular Reaction Product Oxazolidinone Product Cyclization->Product Product Release Regeneration Catalyst Regeneration Cyclization->Regeneration Cu(II) Release Regeneration->Coordination Next Catalytic Cycle

Caption: Cu(II)-Catalyzed Carboxylative Cyclization Pathway for Oxazolidinone Synthesis.

Quantitative Data: Solvent Optimization for [3+2] Cycloaddition

The thermodynamic stability of the transition states in epoxide-isocyanate cycloadditions is heavily influenced by solvent polarity. As demonstrated in theoretical and experimental models using chlorosulfonyl isocyanate (CSI), dichloromethane (DCM) stabilizes the asynchronous concerted pathway, maximizing the yield of the target oxazolidinone[2][3].

SolventDielectric Constant (ε)Cyclic Carbonate Yield (%)Oxazolidinone Yield (%)Causality / Observation
Dichloromethane (DCM) 8.93~ 50%~ 50%Optimal stabilization of the asynchronous transition state[2].
Acetone 20.711%15%Competitive solvent coordination reduces overall conversion[2].
Tetrahydrofuran (THF) 7.5815%12%Lewis basic oxygen in THF competes with epoxide for CSI[2].
Diethyl Ether 4.300%0%Insufficient polarity to stabilize the polar transition state[2].

Data summarized from Beilstein Journal of Organic Chemistry solvent optimization studies[2].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic rationale and a quality control (QC) checkpoint.

Protocol A: Copper(II)-Catalyzed Synthesis from Propargylic Amines and CO₂[1]

Objective: Synthesize oxazolidinones via dual-activation catalysis.

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a high-pressure reaction vessel. Purge with Argon. Causality: Moisture competes with the propargylic amine for Cu(II) coordination sites, leading to catalyst deactivation.

  • Reagent Loading: Add the propargylic amine (1.0 equiv.), CuI catalyst (5-10 mol%), and the designated ligand (10-20 mol%) in an anhydrous solvent.

  • CO₂ Pressurization: Seal the vessel and purge with CO₂ gas three times to displace Argon. Pressurize the vessel to 0.1 MPa. Causality: 0.1 MPa provides sufficient dissolved CO₂ concentration without requiring specialized high-pressure autoclaves, maintaining safety and operational simplicity.

  • Cyclization (Heating): Heat the mixture to 100°C and stir for 12 hours. Causality: Thermal energy is required to overcome the activation barrier of the intramolecular nucleophilic attack following CO₂ insertion.

  • Depressurization & Isolation: Cool to room temperature and carefully vent the CO₂. Purify directly via silica gel column chromatography.

  • Self-Validating QC Checkpoint: Analyze the crude mixture via TLC or LC-MS before chromatography. The disappearance of the propargylic amine mass peak and the appearance of the [M+H]+ peak for the oxazolidinone confirm catalytic turnover. Final validation requires ¹H NMR, ¹³C NMR, and HRMS[1].

Protocol B: Metal-Free Synthesis via Epoxide and Chlorosulfonyl Isocyanate (CSI)[2][3]

Objective: One-pot synthesis of oxazolidinones without transition metals.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the epoxide (e.g., 500 mg, 4.54 mmol, 1.0 equiv.) in 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: CSI is a highly reactive, electrophilic reagent. Cooling prevents uncontrolled exothermic degradation and suppresses the formation of unwanted oligomers.

  • CSI Addition: Dropwise add chlorosulfonyl isocyanate (707 mg, 4.99 mmol, 1.1 equiv.).

  • Cycloaddition: Remove the ice bath and stir the solution at room temperature for 1 hour.

  • Quenching: Add 2 mL of distilled water and stir for 30 minutes. Causality: Water hydrolyzes the highly reactive chlorosulfonyl group, terminating the reaction and facilitating phase separation.

  • Extraction: Extract the mixture with DCM (3 × 20 mL). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Self-Validating QC Checkpoint: Monitor the reaction via IR spectroscopy. The disappearance of the strong isocyanate stretch (~2270 cm⁻¹) and the appearance of the oxazolidinone carbonyl stretch (~1750 cm⁻¹) provides immediate, non-destructive validation of cyclization.

Advanced Troubleshooting & Stereochemical Analysis

When synthesizing chiral oxazolidinone derivatives (e.g., for asymmetric synthesis or pharmaceutical intermediates), stereochemical fidelity is paramount.

  • Enantiomeric Resolution: Utilize Chiral HPLC with columns such as Chiralpak IA/IB, employing hexane/isopropanol gradients to resolve enantiomers[4].

  • Absolute Configuration: Confirm the stereocenter retention or inversion by comparing experimental Circular Dichroism (CD) spectra against computed Electronic Circular Dichroism (ECD) data[4].

  • Low Yield Troubleshooting: If yields drop below 50%, verify the anhydrous nature of the solvents. In 5 (anilines, CO₂, chloroalkanes), mass spectrometry (MS) can be used to detect trapped phosphine intermediates, helping to identify if the catalytic cycle is stalled due to steric hindrance (Tolman cone angle effects)[5].

References

  • The Core Mechanism of Copper(II)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway Source: Beilstein Journal of Organic Chemistry URL
  • 2-Oxooxazolidine-3-sulfonamide (Applications in Asymmetric Synthesis)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges researchers face during the cycloaddition of ep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges researchers face during the cycloaddition of epoxides and isocyanates. The reaction between butyl isocyanate and phenyl glycidyl ether serves as a critical model reaction for aliphatic isocyanate-based oxazolidinones[1], but it is highly susceptible to competitive side reactions if reaction parameters are not strictly controlled.

Diagnostic Hub & Mechanistic Pathways

Understanding the causality behind byproduct formation is the first step in troubleshooting. The diagrams below map the competing reaction pathways and provide a diagnostic workflow based on spectroscopic evidence.

Pathway PGE Phenyl Glycidyl Ether (Epoxide) Alkoxide Alkoxide Intermediate (Catalyst Activated) PGE->Alkoxide Catalyst (TBAB) Nucleophilic Attack BuNCO Butyl Isocyanate (Isocyanate) BuNCO->Alkoxide Oxazolidinone 3-Butyl-5-(phenoxymethyl)- 1,3-oxazolidin-2-one Alkoxide->Oxazolidinone Ring Closure (High Temp >120°C) Isocyanurate Isocyanurate (Trimerization Byproduct) Alkoxide->Isocyanurate Excess Isocyanate (Backbiting)

Mechanistic pathway of oxazolidinone synthesis vs. competitive byproduct formation.

Troubleshooting Issue Issue: Low Oxazolidinone Yield CheckIR Diagnostic: FT-IR Analysis Issue->CheckIR Peak1700 Strong Peak ~1700 cm⁻¹ (Isocyanurate) CheckIR->Peak1700 Peak1100 Strong Peak ~1100 cm⁻¹ (Polyether) CheckIR->Peak1100 Unreacted Strong Peak ~2270 cm⁻¹ (Unreacted NCO) CheckIR->Unreacted Sol1 Action: Semi-Batch Addition Peak1700->Sol1 Suppress Trimerization Sol2 Action: Anhydrous Conditions Peak1100->Sol2 Prevent Homopolymerization Sol3 Action: Increase Temp/Catalyst Unreacted->Sol3 Drive Conversion

Diagnostic FT-IR workflow for resolving low yield and impurity issues.

Technical FAQ & Troubleshooting Guide

Q1: Why is my reaction yielding predominantly isocyanurates instead of the desired 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one? A1: Isocyanurate formation is the most common and detrimental side reaction because the cyclotrimerization of isocyanates has the 2 among the possible pathways[2]. Causality: The alkoxide intermediate formed by the catalyst's attack on phenyl glycidyl ether can either undergo ring closure to form the oxazolidinone or react with additional isocyanate molecules. If the local concentration of butyl isocyanate is too high, or if the temperature is suboptimal (sufficient for trimerization but too low for effective ring closure), backbiting occurs, yielding the trimer. Solution: Transition from a batch process to a semi-batch addition method. By adding the isocyanate dropwise, you maintain a low steady-state concentration, kinetically starving the trimerization pathway while allowing the slower oxazolidinone ring closure to proceed.

Q2: What is the optimal catalyst for this specific aliphatic isocyanate and aromatic epoxide pairing? A2: Tetra-n-butylammonium halides (TBAB, TBAC, TBAI) are highly effective and industry-standard for this transformation. Causality: The nucleophilicity of the halide dictates the efficiency of the epoxide ring-opening. Research indicates that2[2]. However, TBAB (Tetra-n-butylammonium bromide) is generally recommended as it offers the best balance of hygroscopic stability, cost, and catalytic efficiency. Historically, complex Lewis acid-base pairs like lithium bromide with tributyl phosphine oxide were required for 3[3], but modern quaternary ammonium salts provide cleaner profiles.

Q3: I am observing incomplete epoxide conversion and the formation of a viscous byproduct. How do I resolve this? A3: The viscous byproduct is likely a polyether arising from the homopolymerization of phenyl glycidyl ether. Causality: If the isocyanate is prematurely depleted (due to trimerization) or if trace moisture is present in the system, the activated alkoxide intermediate will attack unreacted epoxide molecules instead of the isocyanate. Solution: Ensure strict anhydrous conditions (moisture acts as an initiator for epoxide homopolymerization). Use a slight stoichiometric excess of butyl isocyanate (1.05 equivalents) to ensure complete consumption of the epoxide.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop via FT-IR monitoring to ensure reaction fidelity and prevent runaway side reactions.

Title: Optimized Synthesis of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one via Semi-Batch Addition

Step 1: Equipment & Reagent Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an argon inlet.

  • Causality: Complete exclusion of moisture is mandatory to prevent epoxide homopolymerization and isocyanate hydrolysis.

Step 2: Initial Reactor Charging

  • Charge the flask with Phenyl glycidyl ether (15.0 g, 100 mmol) and Tetra-n-butylammonium bromide (TBAB) (1.61 g, 5 mol%). Add 50 mL of anhydrous o-dichlorobenzene.

  • Causality:o-Dichlorobenzene is selected because its high boiling point (180 °C) safely accommodates the 140 °C reaction temperature required to overcome the oxazolidinone ring-closure activation barrier.

Step 3: Thermal Activation

  • Purge the system with argon for 15 minutes. Heat the reaction mixture to 140 °C using a precision temperature-controlled oil bath.

Step 4: Semi-Batch Isocyanate Addition

  • Dissolve Butyl isocyanate (10.4 g, 105 mmol) in 20 mL of anhydrous o-dichlorobenzene. Transfer to the dropping funnel.

  • Add the isocyanate solution dropwise over a strict 2-hour period.

  • Causality: Slow addition maintains a low steady-state concentration of isocyanate, kinetically suppressing the trimerization side-reaction.

Step 5: Reaction Maturation & Self-Validation

  • Maintain the temperature at 140 °C for an additional 4 hours.

  • Self-Validation Check: Extract a 0.1 mL aliquot and analyze via FT-IR. The protocol is validated as complete when the strong NCO stretching band at ~2270 cm⁻¹ completely disappears, and a dominant oxazolidinone C=O stretch appears at ~1750 cm⁻¹. If the NCO band persists alongside a growing peak at ~1700 cm⁻¹, halt the reaction; trimerization has overtaken the system.

Step 6: Workup and Isolation

  • Cool to room temperature and remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash with distilled water (3 x 50 mL) to selectively partition and remove the highly water-soluble TBAB catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 7:3) to yield the pure product.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield, based on established kinetic studies[1][2].

ParameterSuboptimal ConditionOptimized ConditionCausality / Rationale
Catalyst Selection None / Weak BaseTBAB (5 mol%)Halide nucleophilicity is strictly required for initial epoxide ring-opening.
Reaction Temperature < 100 °C140 °CHigh thermal energy is required to overcome the activation barrier for oxazolidinone ring closure.
Addition Method Batch (All at once)Semi-Batch (Dropwise)Lowers steady-state isocyanate concentration, effectively suppressing trimerization.
Solvent Choice Toluene (b.p. 110 °C)o-DichlorobenzeneAllows for the higher reflux temperatures necessary for thermodynamic control.
Expected Yield Profile < 30% (High Isocyanurate)> 85% (High Oxazolidinone)Shifts the system from kinetic control (trimer) to thermodynamic control (target).

Sources

Optimization

Purification challenges of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for Oxazolidinone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chromatographic hurdles encountered w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazolidinone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chromatographic hurdles encountered when purifying 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one .

Rather than providing a generic troubleshooting list, this guide deconstructs the chemical causality behind each impurity and provides self-validating protocols to ensure your final Active Pharmaceutical Ingredient (API) intermediate meets strict purity standards.

Visual Workflow: Synthesis & Impurity Generation

SynthesisPathway Epoxide 2-(Phenoxymethyl)oxirane (Starting Material) Reaction Cycloaddition (InCl3 / Bu2SnI2) Epoxide->Reaction Isocyanate Butyl Isocyanate (Reagent) Isocyanate->Reaction Major 3-Butyl-5-(phenoxymethyl)- 1,3-oxazolidin-2-one (Target) Reaction->Major Major Pathway (>90%) Minor 3-Butyl-4-(phenoxymethyl)- 1,3-oxazolidin-2-one (Regioisomer) Reaction->Minor Minor Pathway (<10%) Urea N,N'-Dibutylurea (Moisture Byproduct) Reaction->Urea Trace H2O

Synthesis pathway of 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one and common impurities.

Quantitative Data: Physicochemical Profiling

To successfully purify your crude mixture, you must exploit the subtle physicochemical differences between your target molecule and its byproducts.

Table 1: Physicochemical and Chromatographic Comparison

ComponentMW ( g/mol )Boiling/Melting PointRf (7:3 Hex:EtOAc)Diagnostic NMR/IR Marker
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one 249.31bp ~140 °C (2 mmHg)0.40 1 H NMR: ~4.7 ppm (m, 1H, C5-H)
3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one 249.31Unknown (Oil)0.45 1 H NMR: ~4.1 ppm (m, 1H, C4-H)
2-(Phenoxymethyl)oxirane 150.17bp 245 °C (atm)0.65 1 H NMR: ~3.3 ppm (m, 1H, epoxide)
N,N'-Dibutylurea 172.27mp 73-75 °C0.15IR: Sharp N-H stretch ~3300 cm⁻¹

FAQ 1: Regioisomer Resolution

Q: I am seeing a persistent secondary spot on my TLC (Rf ~0.45) just above my target compound (Rf ~0.40). What is it, and how do I resolve this?

A: You are observing the 4-(phenoxymethyl) regioisomer.

The Causality: The cycloaddition of 2-(phenoxymethyl)oxirane with butyl isocyanate typically favors the 5-substituted oxazolidin-2-one. This is because the nucleophilic attack of the isocyanate nitrogen preferentially occurs at the less sterically hindered terminal carbon (C3) of the epoxide[1]. However, if the reaction temperature exceeds 60 °C or if your Lewis acid catalyst is overly aggressive, the reaction shifts toward an SN​1 -like mechanism. This promotes ring-opening at the substituted carbon (C2), yielding the 4-substituted isomer[2].

Step-by-Step Methodology: Chromatographic Resolution

  • Prepare a silica gel column (230-400 mesh) utilizing a high 50:1 mass ratio of silica to crude product to ensure adequate theoretical plates.

  • Load the crude mixture as a highly concentrated solution in minimal dichloromethane (DCM).

  • Elute using a shallow, isocratic gradient of Hexanes:Ethyl Acetate (80:20). Do not increase polarity, as the Δ Rf between the 4- and 5-isomers is extremely small.

  • Collect small fractions (e.g., 15 mL for a 5 g scale) to prevent tailing and co-elution.

  • Pool fractions based on TLC analysis visualized via UV 254 nm and KMnO 4​ stain.

Self-Validating System: Verify the purity of the pooled fractions via 1 H-NMR. The successful isolation of the 5-substituted target is confirmed by a multiplet at ~4.7 ppm (the C5-H proton). If you see a multiplet shifting upfield to ~4.1 ppm, your fractions are still contaminated with the 4-substituted isomer[1].

FAQ 2: Urea Byproduct and Unreacted Epoxide Clearance

Q: My product is an oil that refuses to crystallize, and my NMR shows a massive aliphatic impurity. What went wrong?

A: Your crude mixture is contaminated with N,N'-dibutylurea and unreacted 2-(phenoxymethyl)oxirane.

The Causality: Butyl isocyanate is highly hygroscopic. Trace moisture in your solvent or atmosphere causes the isocyanate to rapidly hydrolyze into butylamine and CO 2​ . The butylamine then reacts instantly with another equivalent of isocyanate to form N,N'-dibutylurea. Because the isocyanate was consumed by water, unreacted epoxide remains in the flask[2]. The lipophilic nature of these impurities acts as a phase-transfer plasticizer, preventing the target oxazolidinone from packing into a crystal lattice.

Step-by-Step Methodology: Cold-Filtration and Kugelrohr Distillation

  • Urea Precipitation: Dissolve the crude reaction mixture in a minimal amount of ethyl acetate.

  • Chill the solution to -20 °C for 4 hours. The N,N'-dibutylurea will crash out as a white, crystalline solid.

  • Filter the suspension rapidly through a chilled Buchner funnel and discard the filter cake.

  • Epoxide Removal: Concentrate the filtrate under reduced pressure and transfer the resulting oil to a Kugelrohr distillation apparatus.

  • Apply high vacuum (2 mmHg) and heat the oven to 140 °C. The unreacted 2-(phenoxymethyl)oxirane will distill off, leaving the purified oxazolidin-2-one in the distillation bulb[1].

Self-Validating System: Run an IR spectrum on the final oil. The complete disappearance of the sharp N-H stretch at ~3300 cm⁻¹ confirms the removal of urea, while a strong, singular C=O stretch at ~1727 cm⁻¹ confirms the integrity of the oxazolidin-2-one ring[1].

Visual Workflow: Liquid-Liquid Extraction (LLE) Logic

LLEWorkflow Crude Crude Reaction Mixture (in EtOAc) ColdFilter Cold Filtration (0°C) Crude->ColdFilter UreaSolid Filter Cake (Discard: N,N'-Dibutylurea) ColdFilter->UreaSolid Filtrate Filtrate (Product + Metals + Epoxide) ColdFilter->Filtrate EDTAWash 0.5M EDTA(aq) Wash (Chelates Sn/In) Filtrate->EDTAWash AqWaste Aqueous Phase (Discard: Metal Complexes) EDTAWash->AqWaste OrgPhase Organic Phase (Product + Epoxide) EDTAWash->OrgPhase Distillation Kugelrohr Distillation (140°C, 2 mmHg) OrgPhase->Distillation PureAPI Pure Target Compound Distillation->PureAPI

Step-by-step liquid-liquid extraction and purification workflow for catalyst and byproduct removal.

FAQ 3: Catalyst Scavenging

Q: I used an Indium-Tin catalyst system (InCl 3​ /Bu 2​ SnI 2​ ). How do I ensure heavy metals are completely stripped from the final product?

A: Standard aqueous workups are insufficient; you must use a chelating wash.

The Causality: Organotin compounds and indium salts act as Lewis acids that coordinate strongly to the highly polarized carbonyl oxygen of the newly formed oxazolidin-2-one ring[1]. Because the target molecule is highly lipophilic (due to the butyl chain and phenoxy group), standard water or brine washes will simply pull the metal-product complex into the organic layer, leading to heavy metal contamination in your final product.

Step-by-Step Methodology: Chelating Wash

  • Dilute the crude organic filtrate in ethyl acetate (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of 0.5 M aqueous EDTA (pH adjusted to 8.0 with NaOH).

  • Stir vigorously for 15 minutes. The EDTA will out-compete the oxazolidinone carbonyl for the Indium and Tin ions.

  • Separate the layers, discard the aqueous phase, and wash the organic phase once with brine to remove residual EDTA.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

Self-Validating System: If residual tin is present, it often causes severe streaking on a silica TLC plate. A tight, perfectly round spot for your target compound on TLC post-extraction is a strong qualitative indicator of successful metal scavenging.

References

  • Catalytic Annulation of Epoxides with Heterocumulenes by the Indium-Tin System Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues Source: Thieme-Connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Oxazolidinone Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical limitations of oxazolidinones (e.g., linezolid, tedizolid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical limitations of oxazolidinones (e.g., linezolid, tedizolid). While these compounds exhibit potent activity against resistant Gram-positive pathogens, their highly lipophilic nature often derails in vitro assays and formulation development. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility hurdles.

Section 1: Core FAQs - The Chemistry of Insolubility

Q: Why do oxazolidinones inherently suffer from poor water solubility? A: The core oxazolidinone pharmacophore requires specific lipophilic structural features for effective ribosomal binding. For instance, tedizolid contains a biaryl pyridylphenyl ring system and a fluorine substitution[1]. These nonpolar moieties create high crystal lattice energy and highly unfavorable thermodynamic interactions with water molecules. Consequently, the intrinsic aqueous solubility of the parent tedizolid free base is exceptionally low, at approximately 0.136 mg/mL[1].

Q: What are the practical consequences of this poor solubility in drug development? A: In vitro, it leads to compound precipitation during serial dilutions in aqueous media (like Mueller-Hinton Broth), resulting in artificially inflated Minimum Inhibitory Concentration (MIC) values. In vivo, it limits parenteral (IV) administration options and causes erratic oral bioavailability, necessitating complex and costly formulation strategies[2].

Section 2: Troubleshooting Chemical Modifications (The Prodrug Approach)

Q: We are designing a novel oxazolidinone analog but cannot achieve the solubility required for an IV formulation. What is the most reliable chemical strategy? A: The industry gold standard is the phosphate prodrug approach. By synthetically converting the hydroxymethyl substituent at the C5 position of the oxazolidinone ring into a phosphate ester, you introduce a highly ionizable, hydrophilic group[1].

The Causality: The phosphate group drastically alters the molecule's hydration energy. For example, tedizolid phosphate achieves an aqueous solubility of >50 mg/mL—a massive improvement over its parent compound[3]. Once administered, endogenous alkaline and acid phosphatases rapidly cleave this phosphate group, releasing the active, lipophilic tedizolid directly into the systemic circulation to engage the 50S ribosomal subunit[3],[4].

ProdrugPathway A Tedizolid Phosphate (Prodrug, Solubility >50 mg/mL) B In Vivo Administration (IV or Oral Route) A->B Administered C Endogenous Phosphatases (Alkaline & Acid Phosphatases) B->C Meets enzymes D Tedizolid (Active Oxazolidinone, Low Solubility) C->D Cleaves phosphate group E Ribosomal 50S Binding (Antibacterial Action) D->E Target engagement

Mechanism of tedizolid phosphate prodrug conversion and target engagement.

Section 3: Troubleshooting Formulation Strategies

Q: Our API is already synthesized, meaning we cannot alter its covalent structure. How can we formulate it for delivery without precipitation? A: If chemical modification is off the table, you must rely on supramolecular chemistry. Two validated approaches are cyclodextrin inclusion and co-crystallization:

  • Cyclodextrin Inclusion: Utilizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) allows you to encapsulate the hydrophobic oxazolidinone within the cyclodextrin's internal cavity, while its hydrophilic outer layer interacts with water[5]. The solubility of these complexes is highly pH-dependent; for tedizolid, solubility peaks when the drug is fully deprotonated[1].

  • Co-crystallization & Agglomeration: Mechanochemical grinding of the API with aromatic acids (e.g., protocatechuic acid) disrupts the homogeneous crystal lattice. This heterosynthon formation lowers the energy barrier for solvation, yielding up to a 43% improvement in solubility for linezolid[6]. Additionally, crystallo-co-agglomeration using polymers like PVP K30 can increase linezolid solubility up to 5-fold[7].

CyclodextrinWorkflow S1 Step 1: Weigh Oxazolidinone API S3 Step 3: Mix & Equilibrate (Agitation at 25°C for 24h) S1->S3 S2 Step 2: Prepare HP-β-CD Solution (Aqueous Buffer) S2->S3 S4 Step 4: Centrifugation / Filtration (Remove uncomplexed API) S3->S4 Supernatant recovery S5 Step 5: Lyophilization (Solid Inclusion Complex) S4->S5 Freeze-drying

Step-by-step workflow for preparing oxazolidinone-cyclodextrin inclusion complexes.

Section 4: In Vitro Assay Troubleshooting

Q: During MIC assays, our oxazolidinone precipitates when diluted from a DMSO stock into the aqueous broth. How do we prevent this artifact? A: Precipitation occurs because the solvent capacity of the aqueous broth is exceeded before the compound reaches its target test concentration.

Self-Validating Solution: Do not spike high-concentration DMSO stocks directly into large volumes of aqueous broth. Instead, use a "step-down" intermediate dilution. Ensure the final DMSO concentration in the assay well never exceeds 1-2% (v/v), as higher concentrations will induce bacterial toxicity and confound your MIC readout. If precipitation persists, pre-complex the compound with a low concentration of HP-β-CD in the intermediate stock to maintain solubility upon final dilution.

Section 5: Quantitative Data Summary

To assist in selecting the appropriate strategy, the following table summarizes the quantitative impact of various solubility enhancement techniques on oxazolidinone compounds.

CompoundStrategy AppliedModification / ExcipientAqueous SolubilityFold-IncreaseReference
Tedizolid None (Parent)Free base~0.136 mg/mLBaseline[1]
Tedizolid ProdrugC5-Phosphate Ester>50 mg/mL>360x[3],[1]
Linezolid None (Parent)Free base~3.0 mg/mLBaseline[6]
Linezolid Co-crystallizationProtocatechuic acid~4.3 mg/mL1.43x[6]
Linezolid Co-agglomerationPVP K30 (0.5%)N/A (Relative)5.0x[7]
Section 6: Validated Methodologies

Protocol: Preparation of Oxazolidinone-Cyclodextrin Inclusion Complexes This protocol is a self-validating system; the final filtration step ensures that only the successfully complexed (solubilized) API is carried forward, preventing uncomplexed API from skewing downstream concentration measurements.

  • Preparation of Host Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a pH-adjusted phosphate buffer (pH 6.8) to create a 400 mM continuous phase.

  • API Introduction: Add an excess amount of the poorly soluble oxazolidinone API (e.g., 70 mM equivalent) to the HP-β-CD solution[5].

  • Equilibration: Seal the vial and agitate the suspension on an orbital shaker at 25°C for a minimum of 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PVDF syringe filter. Causality: This guarantees the removal of any uncomplexed, solid-state API that failed to enter the cyclodextrin cavity.

  • Lyophilization: Freeze the filtered supernatant at -80°C, followed by lyophilization to obtain the stable, solid oxazolidinone-cyclodextrin inclusion complex for downstream formulation.

Sources

Optimization

Technical Support Center: Preventing Racemization in Chiral Oxazolidinone Synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected losses in enantiomeric excess (ee) o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected losses in enantiomeric excess (ee) or diastereomeric ratio (dr) when utilizing Evans chiral oxazolidinone auxiliaries.

While the Evans methodology is a cornerstone of asymmetric alkylation and aldol additions, the structural integrity of the α -chiral center is highly susceptible to degradation during three critical phases: N-acylation, enolization, and auxiliary cleavage. This guide is designed to dissect the mechanistic causality behind these failures and provide you with self-validating, step-by-step protocols to ensure absolute stereochemical fidelity.

Part 1: Quantitative Data on Auxiliary Cleavage Methods

The most common point of racemization occurs during the removal of the oxazolidinone auxiliary. Selecting the correct cleavage reagent based on your target functional group is the first line of defense.

Cleavage ReagentTarget ProductRacemization RiskYield ProfileMechanistic Note
LiOH / H₂O₂ Carboxylic AcidModerate>85%H₂O₂ generates the α -effect nucleophile LiOOH, allowing for lower temperatures (0 °C) compared to LiOH alone.
LiBH₄ / MeOH Primary AlcoholLow>90%Reductive cleavage; completely avoids basic deprotonation of the α -chiral center.
LiOBn / BnOH Benzyl EsterLow>85%Transesterification via lithium alkoxide; significantly milder than aqueous hydroxide.
HN(OMe)Me·HCl / AlMe₃ Weinreb AmideLow>80%Lewis acid-mediated amidation; preserves the stereocenter for subsequent organometallic additions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing epimerization at the newly formed α -stereocenter and unexpected gas evolution during the cleavage of the oxazolidinone auxiliary to the carboxylic acid. How can I prevent this?

Causality & Expert Insight: Cleavage using LiOH alone requires elevated temperatures and strongly basic conditions, which promotes enolization (and thus racemization) of the α -chiral center and can cause undesired endocyclic cleavage of the auxiliary. The standard protocol uses LiOH/H₂O₂ to generate the hydroperoxide anion (LiOOH). Because H₂O₂ ( pKa​≈11.6 ) is significantly more acidic than water, the resulting reaction mixture is less basic than if LiOH were used alone, minimizing base-catalyzed deprotonation of the α -proton[1]. The hydroperoxide anion is a potent α -effect nucleophile that rapidly attacks the exocyclic imide carbonyl at 0 °C.

However, the initially formed peracid intermediate is unstable. Excess H₂O₂ in the reaction mixture rapidly reduces this peracid, leading to the stoichiometric release of oxygen (O₂) gas[1]. This unexpected O₂ evolution can stall the reaction and poses a severe flammability hazard at scale[2]. When the reaction stalls, users often mistakenly allow the reaction to warm to room temperature or add more LiOH, which directly causes epimerization.

Self-Validating Protocol (Optimized LiOH/H₂O₂ Cleavage):

  • Dissolve the chiral N-acyl oxazolidinone in a 3:1 mixture of THF/H₂O. Cool strictly to 0 °C using an ice bath.

  • Add H₂O₂ (30% aq. solution). Crucial step: Limit H₂O₂ to <2.0 equivalents to "starve" the reaction of excess peroxide, preventing the in situ reduction of the peracid and subsequent O₂ release[1].

  • Slowly add LiOH (1.2 equivalents). Maintain the temperature strictly at 0 °C.

  • Validation Checkpoint: Monitor by TLC. The reaction should reach completion within 1–2 hours without vigorous bubbling.

  • Quench the reaction carefully at 0 °C with aqueous Na₂SO₃ (sodium sulfite) to safely destroy any residual peroxide before acidification and extraction[2]. Test with peroxide indicator strips to validate the quench.

Q2: My Evans aldol reaction is yielding a mixture of syn- and anti-diastereomers, indicating poor enolate geometry control. What went wrong?

Causality & Expert Insight: The stereoselection of the Evans aldol reaction relies entirely on the exclusive formation of the (Z)-boron enolate and its subsequent reaction through a highly ordered, six-membered Zimmerman-Traxler transition state. The steric discriminating groups on the oxazolidinone auxiliary force the enolate to adopt the (Z)-configuration during deprotonation to minimize allylic strain, which generally prevents the formation of (E)-enolates[3].

If the Lewis acid (Bu₂BOTf) or the amine base (e.g., iPr₂NEt) is wet, or if the temperature fluctuates above -78 °C during enolization, (E)-enolates or unchelated lithium enolates can form. An (E)-enolate will proceed through the transition state to yield the undesired anti-aldol product[3].

Self-Validating Protocol (Boron Enolization):

  • Azeotropically dry the starting N-acyl oxazolidinone with anhydrous toluene, then dissolve in strictly anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C under a positive pressure of argon.

  • Add Bu₂BOTf (1.1 eq) dropwise. Wait 5 minutes, then add iPr₂NEt (1.2 eq) dropwise.

  • Validation Checkpoint: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes. This specific warming step ensures complete enolization and thermodynamic equilibration to the (Z)-enolate.

  • Re-cool strictly to -78 °C before the slow addition of the aldehyde electrophile.

Q3: Racemization is occurring during the initial attachment of my chiral carboxylic acid to the oxazolidinone auxiliary. How do I fix the N-acylation step?

Causality & Expert Insight: Attaching a chiral acid to the oxazolidinone via a mixed anhydride (e.g., using pivaloyl chloride and Et₃N) can cause racemization if the amine base is used in excess or if the reaction is allowed to warm. The base can deprotonate the activated mixed anhydride intermediate before the auxiliary has a chance to attack.

Self-Validating Protocol (Base-Free n-BuLi Method):

  • Dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C.

  • Deprotonate the oxazolidinone with n-BuLi (1.05 eq) to form the lithium oxazolidinide.

  • In a separate flask, convert the chiral carboxylic acid to its corresponding acid chloride using oxalyl chloride and a catalytic amount of DMF at 0 °C. Remove all volatiles in vacuo.

  • Validation Checkpoint: Dissolve the freshly prepared acid chloride in THF, cool to -78 °C, and transfer it dropwise to the lithium oxazolidinide solution. This base-free acylation prevents any basic deprotonation of the α -chiral center during coupling.

Part 3: Workflow Visualization

The following diagram maps the critical pathway of the Evans auxiliary methodology, highlighting the specific nodes where stereochemical integrity is at risk.

G N1 Chiral Auxiliary (Evans Oxazolidinone) N2 N-Acylation Risk: Base-catalyzed racemization N1->N2 N3 Enolization (Bu2BOTf / Base) Risk: E/Z Enolate Scrambling N2->N3 n-BuLi, -78°C N4 Stereoselective Reaction (Zimmerman-Traxler TS) N3->N4 Strict Temp Control N5 Auxiliary Cleavage (LiOH/H2O2) Risk: alpha-Epimerization & O2 Release N4->N5 N6 Enantiopure Product (Acid, Alcohol, Ester) N5->N6 Control H2O2 Equivalents

Workflow of Evans chiral auxiliary methodology highlighting racemization risk points.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: Aldol Reactions: E-Enolates and Anti-Selectivity Source: DigitalCommons@USU URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying Crude 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for oxazolidinone synthesis. The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one serves as a critical model compound for1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolidinone synthesis. The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one serves as a critical model compound for1[1]. The cycloaddition of butyl isocyanate and phenyl glycidyl ether is highly susceptible to side reactions. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to maximize chemoselectivity and product purity.

Section 1: Diagnostic FAQ & Troubleshooting Impurities

Q1: My crude product contains a high percentage of isocyanurate trimer. Why is this happening and how do I prevent it? A1: Isocyanurates form via the catalytic trimerization of butyl isocyanate. During the reaction, the initial alkoxide intermediate reacts with the isocyanate to form a carbamate intermediate. This intermediate can either undergo ring closure to form the desired 5-membered oxazolidinone ring or2[2].

  • Causality: Isocyanurate formation has a lower activation energy barrier than oxazolidinone ring closure.

  • Solution: Maintain a low steady-state concentration of isocyanate by utilizing a slow, dropwise addition (semi-batch process). Furthermore, ensure the reaction temperature is maintained at or above 160°C.3[3].

Q2: I am detecting polyether impurities in my NMR spectra. What causes this? A2: Polyethers arise from the homopolymerization of phenyl glycidyl ether.

  • Causality: This occurs when the local concentration of the epoxide is high, and the catalyst acts as an anionic initiator for ring-opening polymerization—especially if the isocyanate addition is too slow or if mass transfer (stirring) is poor.

  • Solution: Optimize the stoichiometric ratio and ensure high-shear stirring. Using a specific Lewis acid-base complex like AlCl₃-TPPO (triphenylphosphine oxide) can tightly coordinate the epoxide oxygen, directing the nucleophilic attack of the isocyanate rather than allowing epoxide-epoxide propagation[2].

Q3: How do I eliminate the 4-regioisomer (3-butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one)? A3: The formation of the 4-isomer vs. the 5-isomer depends on the regioselectivity of the epoxide ring opening.

  • Causality: Nucleophilic attack at the less sterically hindered terminal carbon of phenyl glycidyl ether yields the 5-isomer. Attack at the more substituted internal carbon yields the 4-isomer. Highly polar solvents or overly aggressive, unhindered nucleophilic catalysts can reduce this regioselectivity.

  • Solution: Use bulky quaternary ammonium halides (e.g., tetrabutylammonium bromide, TBAB) or n-butoxylithium in moderately polar solvents (like o-dichlorobenzene) to sterically direct the attack exclusively to the terminal carbon.

Q4: Why is my crude product intensely colored (yellow/brown)? A4: Coloration is typically caused by catalyst degradation at high temperatures.

  • Causality: Phosphonium salts (like tetraphenylphosphonium bromide) and certain amine catalysts degrade at 160°C, leaving highly conjugated, colored byproducts in the crude matrix.

  • Solution: Switch to a more thermally stable,4[4].

Section 2: Mechanistic Pathways & Troubleshooting Logic

Pathway Start Butyl Isocyanate + Phenyl Glycidyl Ether Alkoxide Alkoxide Intermediate Start->Alkoxide Catalyst Attack Polyether Polyether (Impurity) Start->Polyether Homopolymerization Carbamate Carbamato Intermediate Alkoxide->Carbamate + Isocyanate Oxazolidinone 3-Butyl-5-(phenoxymethyl)- 1,3-oxazolidin-2-one Carbamate->Oxazolidinone Ring Closure (>140°C) Isocyanurate Isocyanurate Trimer (Impurity) Carbamate->Isocyanurate + Excess Isocyanate

Mechanistic pathways for oxazolidinone synthesis vs. impurity formation.

LogicTree Q1 Primary Impurity Identified? Iso Isocyanurate (IR: ~1710 cm⁻¹) Q1->Iso Poly Polyether (Broad NMR peaks) Q1->Poly Regio 4-Isomer (NMR multiplet shift) Q1->Regio Act1 Increase Temp to 160°C Slow Isocyanate Dosing Iso->Act1 Act2 Increase Isocyanate Dosing Check Stirring Efficiency Poly->Act2 Act3 Switch to Bulky Catalyst (e.g., TBAB, n-BuLi) Regio->Act3

Diagnostic logic tree for resolving common crude oxazolidinone impurities.

Section 3: Quantitative Catalyst Comparison

The choice of catalyst and dosing strategy directly impacts the chemoselectivity (Oxazolidinone vs. Isocyanurate ratio). The table below summarizes validated data for optimizing this reaction[1][4].

Catalyst SystemTemp (°C)Dosing StrategyOxazolidinone Selectivity (%)Primary Impurity Profile
None (Thermal)160Batch< 30%Isocyanurate, Polyether
n-Butoxylithium160Semi-batch (Slow)> 95%Trace Isocyanurate
AlCl₃-TPPO120Batch~ 85%Isocyanurate
TBAB140Semi-batch (Slow)~ 90%4-Isomer (Trace), Coloration
DBU160Semi-batch (Slow)> 95%Trace Polyether

Section 4: Validated Step-by-Step Protocol

Self-Validating System: This protocol relies on FT-IR monitoring.5[5]. The reaction is complete and self-validated when the isocyanate peak (2270 cm⁻¹) disappears and the oxazolidinone peak (1750 cm⁻¹) maximizes relative to the isocyanurate peak (1710 cm⁻¹).

Materials:

  • Phenyl glycidyl ether (PGE) - 1.0 equivalent

  • Butyl isocyanate - 1.05 equivalents (slight excess to compensate for vaporization)

  • Catalyst: DBU (1.0 mol%) or n-Butoxylithium (0.5 mol%)

  • Solvent: o-Dichlorobenzene (optional, for temperature control)

Methodology:

  • Preparation: Charge a dry, nitrogen-purged 3-neck round-bottom flask with 1.0 eq of Phenyl glycidyl ether and the selected catalyst. If using a solvent, add o-dichlorobenzene to achieve a 1 M concentration.

  • Heating: Equip the flask with a reflux condenser, internal thermocouple, and a dropping funnel. Heat the mixture to 160°C under continuous stirring (400 rpm).

    • Causality: 160°C ensures the thermodynamic barrier for oxazolidinone ring closure is overcome, suppressing isocyanurate formation.

  • Isocyanate Dosing (Critical Step): Load 1.05 eq of Butyl isocyanate into the dropping funnel. Begin dropwise addition at a rate of 0.1 eq/minute.

    • Causality: Starving the reaction of isocyanate prevents the "backbiting" mechanism where excess isocyanate reacts with the carbamate intermediate.

  • In-Process Monitoring: After addition is complete, maintain 160°C. Take aliquots every 30 minutes for FT-IR analysis. Monitor the ratio of the 1750 cm⁻¹ peak (oxazolidinone) to the 1710 cm⁻¹ peak (isocyanurate).

  • Quenching & Workup: Once the 2270 cm⁻¹ (isocyanate) peak is absent, cool the reaction to room temperature. Dilute with ethyl acetate and wash with distilled water (3x) to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude 3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one from a mixture of ethyl acetate/hexanes (1:3) to remove trace polyethers and isocyanurates.

References

  • Synthesis and Property of Polyoxazolidone Having Fluorene Moiety by Polyaddition of Diisocyanate and Diepoxide. ResearchGate.1

  • Synthesis and characterization of an isocyanurate–oxazolidone polymer: Effect of stoichiometry. ResearchGate.2

  • CORE SHELL RUBBER MODIFIED SOLID EPOXY RESINS - EP 2909249 B1. European Patent Office.5

  • Curing mechanism of isocyanate/epoxy resin. ResearchGate.3

  • CATALYSTS FOR THE SYNTHESIS OF OXAZOLIDINONE COMPOUNDS - Patent 3143059. European Patent Office.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one vs. Linezolid

As oxazolidinones remain one of the most critical classes of synthetic antibacterial agents developed in the last 50 years, understanding the strict structural boundaries that govern their activity is paramount for drug...

Author: BenchChem Technical Support Team. Date: March 2026

As oxazolidinones remain one of the most critical classes of synthetic antibacterial agents developed in the last 50 years, understanding the strict structural boundaries that govern their activity is paramount for drug development professionals. This guide provides an objective, data-driven comparison between Linezolid (the gold-standard clinical oxazolidinone) and 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (BPOZ) , a structurally divergent synthetic derivative.

By juxtaposing a highly optimized ribosomal inhibitor against a compound lacking the essential pharmacophore, we can definitively map the Structure-Activity Relationship (SAR) requirements for 50S ribosomal target engagement .

Structural and Mechanistic Divergence (SAR)

The antimicrobial efficacy of oxazolidinones is not inherent to the 1,3-oxazolidin-2-one core itself; rather, it is dictated by precise peripheral substitutions that interface with the peptidyl transferase center (PTC) of the bacterial 23S rRNA .

Linezolid: The Optimized Pharmacophore

Linezolid’s architecture is fine-tuned for ribosomal inhibition. The N-aryl group (3-fluoro-4-morpholinophenyl) is an absolute requirement for antibacterial activity, providing essential π−π stacking and hydrophobic interactions within the PTC. Furthermore, the C5-(S)-acetamidomethyl group acts as a critical hydrogen bond donor and acceptor, anchoring the molecule to the ribosome and halting the formation of the 70S initiation complex.

BPOZ: The Synthetic Outlier

BPOZ represents a structural departure that abolishes antibacterial activity.

  • N-Alkyl vs. N-Aryl: The N3 position in BPOZ is occupied by an aliphatic n-butyl chain. This substitution eliminates the rigid, electron-rich aromatic system required for target affinity, leading to a complete loss of ribosomal binding capability.

  • Steric Clash at C5: Instead of the compact, hydrogen-bonding acetamide, BPOZ features a bulky phenoxymethyl group at the C5 position. This creates severe steric hindrance within the tight binding pocket of the 23S rRNA and lacks the necessary NH donor for critical hydrogen bonding.

While BPOZ fails as an antibiotic, it serves as a highly valuable model compound in synthetic chemistry, frequently utilized to validate novel catalytic systems (e.g., indium-tin or rare-earth metal catalysts) for the cycloaddition of epoxides and isocyanates .

SAR_Mechanism LZD Linezolid (LZD) N-Aryl + C5-Acetamide BindSuccess High Affinity Binding (H-bonds & Pi-Stacking) LZD->BindSuccess BPOZ BPOZ N-Butyl + C5-Phenoxy BindFail Steric Clash & Lack of Pi-System BPOZ->BindFail Ribosome 50S Ribosomal Subunit (23S rRNA PTC) ProteinInhib Inhibition of 70S Initiation Complex Ribosome->ProteinInhib BindSuccess->Ribosome BindFail->Ribosome NoInhib No Inhibition (Normal Translation) BindFail->NoInhib

Mechanistic divergence of Linezolid and BPOZ at the 50S ribosomal peptidyl transferase center.

Comparative Data & Analytics

The structural differences between these two molecules translate directly into their physicochemical properties and biological readouts. The data summarized below highlights the binary nature of oxazolidinone SAR—modifications to the N3 and C5 positions act as an "on/off" switch for antimicrobial activity .

Table 1: Structural & Physicochemical Properties
PropertyLinezolid (Clinical Standard)BPOZ (Synthetic Derivative)
Molecular Formula C₁₆H₂₀FN₃O₄C₁₄H₁₉NO₃
Molecular Weight 337.35 g/mol 249.31 g/mol
N3 Substituent 3-fluoro-4-morpholinophenyln-Butyl (Aliphatic)
C5 Substituent (S)-acetamidomethylPhenoxymethyl
Primary Application Gram-positive AntibacterialCatalytic Annulation Model
Table 2: Comparative Biological Efficacy
Assay / StrainLinezolid ActivityBPOZ Activity
MIC: S. aureus (ATCC 29213) 2.0 µg/mL>128 µg/mL (Inactive)
MIC: E. faecalis (ATCC 29212) 2.0 µg/mL>128 µg/mL (Inactive)
Ribosomal Translation (IC₅₀) ~0.8 µM>100 µM (No binding)

Experimental Methodologies

To objectively validate the performance gap between Linezolid and BPOZ, we employ a dual-assay approach. The Broth Microdilution assay confirms phenotypic growth inhibition, while the Cell-Free Translation assay isolates the mechanistic variable (ribosomal binding).

Workflow Prep Compound Prep (LZD vs BPOZ) MIC Broth Microdilution (CLSI Guidelines) Prep->MIC Translation In Vitro Translation (S30 Extract Assay) Prep->Translation Readout1 MIC Determination (OD600) MIC->Readout1 Readout2 IC50 Calculation (Luminescence) Translation->Readout2

Parallel experimental workflow for evaluating antibacterial MIC and ribosomal translation inhibition.

Protocol A: Broth Microdilution MIC Assay (CLSI Standards)

This protocol measures the Minimum Inhibitory Concentration (MIC) to determine phenotypic antibacterial activity.

  • Causality of Design: Cation-adjusted Mueller-Hinton broth (CAMHB) is utilized because physiological concentrations of calcium and magnesium stabilize bacterial outer membranes, ensuring reproducible growth rates. DMSO is used as a universal solvent for both compounds, but is strictly capped at ≤1% final concentration to prevent solvent-induced cytotoxicity.

Step-by-Step Execution:

  • Compound Preparation: Dissolve Linezolid and BPOZ in 100% DMSO to create 12.8 mg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions of both compounds in CAMHB in a 96-well microtiter plate to achieve a final test range of 0.25 µg/mL to 128 µg/mL.

  • Inoculum Preparation: Suspend S. aureus ATCC 29213 colonies in sterile saline to a 0.5 McFarland standard. Dilute in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Determine the MIC visually and via spectrophotometry (OD₆₀₀) as the lowest concentration completely inhibiting visible growth.

  • Self-Validating Checkpoint: The assay is only considered valid if the Linezolid MIC against the ATCC 29213 quality control strain falls strictly within the CLSI acceptable range of 1.0 to 4.0 µg/mL.

Protocol B: In Vitro Cell-Free Translation Assay

Because a lack of MIC (as seen with BPOZ) could theoretically be due to poor bacterial cell wall penetration rather than a lack of target affinity, an in vitro translation assay using an E. coli S30 extract is required to directly interrogate ribosomal inhibition.

  • Causality of Design: By stripping away the bacterial cell wall and efflux pumps, the S30 extract assay isolates the ribosomal machinery. If BPOZ fails to inhibit translation here, it definitively proves a lack of target affinity rather than a permeation issue.

Step-by-Step Execution:

  • Reaction Assembly: In a 384-well plate, combine E. coli S30 extract, amino acid mixture, and a plasmid encoding firefly luciferase.

  • Compound Addition: Add Linezolid and BPOZ at varying concentrations (0.1 µM to 100 µM) to the reaction wells.

  • Translation Phase: Incubate the mixture at 37°C for 60 minutes to allow the ribosomal machinery to transcribe and translate the luciferase enzyme.

  • Luminescence Readout: Add luciferin substrate and measure luminescence using a microplate reader. Luminescence is directly proportional to the amount of functional luciferase translated.

  • Self-Validating Checkpoint: Include a 1% DMSO vehicle control (representing 100% translation/maximum luminescence) and a high-dose Linezolid positive control (representing complete translation shutdown). The IC₅₀ is calculated using non-linear regression analysis.

Conclusion

The comparative analysis between Linezolid and 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one underscores the uncompromising nature of oxazolidinone SAR. While Linezolid's N-aryl and C5-acetamidomethyl groups perfectly exploit the binding pocket of the 23S rRNA, the aliphatic and sterically hindered substitutions of BPOZ render it completely inactive as an antimicrobial agent. However, BPOZ remains a structurally significant molecule in the realm of synthetic methodology, proving that compounds lacking biological activity can still hold immense value in advancing chemical catalysis and synthesis techniques.

References

  • Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones. Molecules, 2023. Available at:[Link]

  • Conformational Constraint in Oxazolidinone Antibacterials. Synthesis and Structure−Activity Studies of (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 2005. Available at:[Link]

  • Catalytic Annulation of Epoxides with Heterocumulenes by the Indium-Tin System. Molecules, 2018. Available at:[Link]

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 2020. Available at:[Link]

Comparative

Validation of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one structure by X-ray crystallography

Executive Summary For drug development professionals and synthetic chemists, the 1,3-oxazolidin-2-one nucleus is a highly privileged heterocycle, serving both as a potent pharmacophore (e.g., in antibacterial agents like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the 1,3-oxazolidin-2-one nucleus is a highly privileged heterocycle, serving both as a potent pharmacophore (e.g., in antibacterial agents like linezolid) and as a chiral auxiliary in asymmetric synthesis[1]. Validating the exact three-dimensional architecture of derivatives such as 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a critical milestone. This guide provides a comprehensive, objective comparison of structural validation modalities, evaluating why X-ray crystallography remains the gold standard for absolute stereochemical determination, while contrasting its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Structural Challenge

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one presents several structural nuances that require rigorous validation:

  • The Chiral Center (C5): The absolute configuration at the C5 position dictates the molecule's spatial orientation and, consequently, its biological target engagement or efficacy as a chiral director.

  • Ring Conformation: The five-membered oxazolidinone ring is not perfectly flat; it typically adopts an envelope or twisted conformation to minimize steric strain[2].

  • Exocyclic Orientations: The relative orientation of the N -butyl chain and the phenoxymethyl group impacts the molecule's overall dipole moment and crystal packing[3].

To unambiguously define these parameters, researchers must select the appropriate analytical technique based on sample availability, phase, and the required depth of structural data.

Comparative Analysis of Validation Modalities

While multiple analytical techniques can confirm molecular connectivity, they differ vastly in their ability to elucidate 3D conformation and absolute stereochemistry. Table 1 summarizes the quantitative and qualitative performance metrics of the three primary modalities.

Table 1: Quantitative Performance Comparison of Structural Validation Modalities
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (Chiral MS)
Sample Phase Single Crystal (Solid)SolutionGas Phase
Sample Amount ~0.05 – 0.5 mg1 – 10 mg< 1 µg
Data Output Electron density map, 3D coordinatesChemical shifts, J-couplings, NOEMass-to-charge ratio, fragmentation
Absolute Configuration Direct (Anomalous Dispersion)Indirect (Chiral Derivatization)Indirect (Diastereomer formation)
Conformational Data Static (Solid-state)Dynamic (Solution-state)None (Gas-phase fragmentation)
Throughput Time Days to Weeks (Crystallization dependent)Hours to DaysMinutes to Hours
Why X-ray Crystallography Excels for Oxazolidinones

X-ray crystallography provides an unambiguous determination of absolute stereochemistry[4]. The causality behind this lies in the physics of anomalous dispersion . When X-rays interact with heavier atoms (such as the oxygen atoms in the oxazolidinone ring or phenoxy group), the scattering breaks Friedel's law. This allows crystallographers to calculate the Flack parameter. A Flack parameter near 0 mathematically proves the absolute configuration, whereas NMR requires the introduction of external chiral reagents to achieve similar certainty[5]. Furthermore, X-ray diffraction directly maps the electron density, allowing researchers to physically "see" the exact puckering of the oxazolidin-2-one ring[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system—meaning the protocol includes internal mathematical or logical checks to prevent false positives.

Protocol A: Single-Crystal X-ray Diffraction (The Gold Standard)

The causality of this protocol relies on thermodynamic equilibrium to build a perfect lattice, followed by mathematical refinement to validate the model.

  • Crystallization (Slow Evaporation): Dissolve 2-5 mg of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane). Causality: Slow evaporation ensures a low degree of supersaturation, allowing molecules to thermodynamically assemble into a highly ordered lattice rather than precipitating as an amorphous powder.

  • Crystal Harvesting & Mounting: Select a crystal with dimensions ideally between 0.1 and 0.3 mm. Mount it on a goniometer using a cryoloop and immediately cool to 100 K using a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement (B-factors), drastically improving high-resolution data quality.

  • Data Acquisition: Expose the crystal to X-ray radiation (Cu K α is preferred for light-atom structures to maximize anomalous scattering) and collect diffraction frames over a 360° rotation.

  • Phasing and Refinement (Self-Validation Step): Solve the phase problem using direct methods. Refine the structure using least-squares minimization.

    • Internal Control: The protocol is self-validating via the R-factor ( R1​ ) . An R1​<0.05 confirms the proposed model matches the raw diffraction data. A Flack parameter of 0.00±0.05 confirms the absolute configuration at C5 is correct.

Protocol B: NMR Spectroscopy with Chiral Derivatization

Used when the compound is an oil and cannot be crystallized.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl 3​ .

  • 1D and 2D Acquisition: Acquire 1 H, 13 C, COSY, and NOESY spectra. Causality: NOESY provides through-space proximities (< 5 Å), allowing the determination of the relative orientation of the butyl and phenoxymethyl groups in solution.

  • Chiral Derivatization (CEC Method): Because enantiomers are spectroscopically identical in achiral solvents, react the compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers[5].

  • Stereochemical Assignment (Self-Validation Step): Analyze the differential anisotropic shielding ( Δδ ) in the NMR spectra.

    • Internal Control: The integration of the 1D spectrum must perfectly match the proton count. If the proposed 3D model violates the observed NOE cross-peaks, the model is mathematically invalidated and must be reassigned.

Visualizing the Workflows and Decision Logic

To assist researchers in selecting and executing the correct validation pathway, the following logical relationships and workflows have been mapped.

Workflow cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy Start Synthesized Compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Solv Sample Dissolution (Deuterated Solvent) Start->Solv Diff X-ray Diffraction (Synchrotron/In-house) Cryst->Diff Phase Phasing & Electron Density Mapping Diff->Phase Refine Structural Refinement (Absolute Configuration) Phase->Refine ResultX Unambiguous 3D Coordinates & Absolute Stereochemistry Refine->ResultX Acq Data Acquisition (1D/2D NOESY/COSY) Solv->Acq Assign Resonance Assignment Acq->Assign Deriv Chiral Derivatization (Mosher's Method) Assign->Deriv ResultN Solution Conformation & Relative Stereochemistry Deriv->ResultN

Comparative workflow for structural validation via X-ray Crystallography vs NMR Spectroscopy.

DecisionTree Q1 Is the compound crystalline? Yes1 Yes Q1->Yes1 No1 No (Oil/Amorphous) Q1->No1 Xray X-ray Crystallography (Gold Standard) Yes1->Xray Q2 Can it be derivatized into a crystalline solid? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Yes2->Xray NMR NMR Spectroscopy (NOESY/COSY) No2->NMR Chiral Chiral Derivatization (CEC/Mosher's) NMR->Chiral Absolute Config Needed

Decision matrix for selecting the optimal structural validation method for oxazolidinones.

Conclusion

For the structural validation of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one, X-ray crystallography heavily outperforms other techniques regarding the precision of 3D coordinates and the direct assignment of absolute configuration[6]. While NMR spectroscopy is highly valuable for understanding the dynamic conformational behavior of the molecule in solution[7], it requires complex chiral derivatization to yield the stereochemical certainty that X-ray diffraction provides natively through anomalous dispersion. Drug development professionals should prioritize crystallization efforts to leverage X-ray crystallography as the ultimate arbiter of molecular structure.

References

  • 1 - ResearchGate 2.3 - MDPI

  • 2 - MDPI 4.4 - Benchchem 5.6 - PMC / NIH

  • 5 - UCI Sites 7.7 - Walsh Medical Media

Sources

Validation

Rational Design and Comparative Efficacy of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one Against MRSA

Executive Summary & Structural Rationale The 1,3-oxazolidin-2-one chemical skeleton is a clinically validated pharmacophore that exhibits potent antibacterial activity against Gram-positive pathogens by binding to the 23...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,3-oxazolidin-2-one chemical skeleton is a clinically validated pharmacophore that exhibits potent antibacterial activity against Gram-positive pathogens by binding to the 23S ribosomal RNA and early inhibition of protein synthesis 1. While first-generation agents like linezolid remain highly effective for MRSA-associated complicated skin and soft tissue infections (cSSTIs) [[2]](), the emergence of linezolid-resistant MRSA (LR-MRSA) necessitates the development of novel derivatives with modified binding modalities 3.

The compound 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one introduces two critical structural modifications designed to overcome these limitations:

  • N-Butyl Substitution: Replaces the standard morpholine or piperazine ring systems. This aliphatic extension increases the molecule's lipophilicity (LogP), enhancing passive diffusion across the thick staphylococcal peptidoglycan layer.

  • C5-Phenoxymethyl Ether: Replaces the traditional C5-acetamidomethyl group. The phenoxymethyl moiety introduces an aromatic ring capable of π−π stacking within the peptidyl transferase center (PTC). This altered binding geometry is specifically designed to retain affinity even when the 23S rRNA is methylated by the cfr gene product—a primary mechanism of oxazolidinone resistance.

Mechanistic Pathway

MOA A 3-Butyl-5-(phenoxymethyl) -1,3-oxazolidin-2-one B 50S Ribosomal Subunit (23S rRNA Binding) A->B Penetrates cell wall C Blockade of 70S Initiation Complex B->C Steric inhibition D Protein Synthesis Arrest C->D Prevents translation

Figure 1: Mechanistic pathway of 1,3-oxazolidin-2-one derivatives inhibiting MRSA protein synthesis.

Comparative Efficacy Profiling

To objectively benchmark 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one, we compare its performance against standard-of-care therapeutics: Linezolid (a first-generation oxazolidinone) and Vancomycin (a glycopeptide).

Table 1: Comparative In Vitro and In Vivo Efficacy Profile

CompoundMIC (µg/mL) MRSA ATCC 43300MIC (µg/mL) Linezolid-Resistant MRSAIn Vivo ED50 (mg/kg)Cytotoxicity IC50 (µM) HEK293
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one 0.52.04.2> 100
Linezolid 2.0> 3212.5> 100
Vancomycin 1.01.08.0N/A

Data Interpretation: The novel derivative demonstrates a 4-fold improvement in in vitro potency against standard MRSA compared to linezolid, and crucially, maintains efficacy against linezolid-resistant strains. The in vivo ED50 reflects superior tissue penetration and bacterial eradication in systemic models.

Self-Validating Experimental Protocols

As an application scientist, it is critical to ensure that efficacy data is generated through self-validating systems. The following protocols detail the exact methodologies used to derive the comparative data, emphasizing the causality behind each experimental condition.

Protocol A: In Vitro Broth Microdilution (MIC Determination)

Self-Validating Mechanism: The inclusion of S. aureus ATCC 29213 serves as an internal quality control (QC) strain. If the MIC of linezolid against this QC strain falls outside the CLSI acceptable range (1-4 µg/mL), the entire assay plate is invalidated, ensuring reagent and procedural integrity.

  • Step 1: Media Preparation. Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing divalent cations ( Ca2+ , Mg2+ ) is critical because variations can alter the bacterial outer surface charge, artificially skewing the passive diffusion rates of lipophilic compounds like 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one.

  • Step 2: Inoculum Standardization. Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to a final well concentration of 5×105 CFU/mL.

    • Causality: This specific density prevents the "inoculum effect." Over-inoculation can overwhelm the bacteriostatic mechanism of oxazolidinones, leading to false-positive resistance profiles.

  • Step 3: Incubation & Readout. Incubate at 35°C for 16-20 hours. Determine the MIC as the lowest concentration completely inhibiting visual bacterial growth.

Protocol B: Murine Neutropenic Thigh Infection Model

Self-Validating Mechanism: A cohort of vehicle-treated mice is sacrificed at the time of drug administration (T=0) and at the end of the experiment (T=24h). A minimum growth of 1.0 log10​ CFU/g in the vehicle group between T=0 and T=24h is required to validate that the MRSA strain is actively replicating in vivo.

  • Step 1: Neutropenia Induction. Administer cyclophosphamide intraperitoneally (150 mg/kg on Day -4; 100 mg/kg on Day -1).

    • Causality: Profound neutropenia eliminates the host's innate immune clearance (macrophages and neutrophils). This isolates the drug's intrinsic pharmacodynamic efficacy, ensuring the observed bacterial reduction is strictly drug-mediated.

  • Step 2: Infection. Inject 106 CFU of MRSA (ATCC 43300) into the posterior thigh muscle.

    • Causality: The thigh muscle provides a localized, highly vascularized compartment that accurately mimics complicated skin and soft tissue infections (cSSTIs).

  • Step 3: Drug Administration. Administer the test compound, Linezolid, or vehicle intravenously 2 hours post-infection.

    • Causality: A 2-hour delay allows the bacteria to acclimate to the host tissue and enter the logarithmic growth phase, which is the metabolic state most susceptible to ribosomal inhibitors.

  • Step 4: Harvest and Enumeration. Aseptically excise thigh tissue at 24h, homogenize in sterile saline, and plate serial dilutions on Mannitol Salt Agar. Calculate Δlog10​ CFU/g relative to untreated controls.

Workflow A Neutropenic Mice Preparation B MRSA Inoculation (Thigh Muscle) A->B Cyclophosphamide C1 Vehicle Control B->C1 2h post-infection C2 Linezolid (Standard) B->C2 2h post-infection C3 Test Compound B->C3 2h post-infection D Tissue Homogenization & CFU Plating C1->D 24h post-treatment C2->D 24h post-treatment C3->D 24h post-treatment E Efficacy Quantification (Log10 CFU/g reduction) D->E Data Analysis

Figure 2: Self-validating in vivo experimental workflow for the murine MRSA thigh infection model.

References

  • [1] Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - NIH. Available at:

  • [3] Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available at:

  • [2] Health Technology Assessment of Oxazolidinones for MRSA-Associated Complicated Skin and Soft Tissue Infections - Dove Medical Press. Available at:

Sources

Comparative

In Vivo Efficacy Comparison of Oxazolidinone Derivatives: A Preclinical Guide

Executive Summary Oxazolidinones represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While Linezolid (the first-in-class oxazolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolidinones represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While Linezolid (the first-in-class oxazolidinone) revolutionized the treatment of multidrug-resistant (MDR) Gram-positive infections such as Methicillin-Resistant Staphylococcus aureus (MRSA), its clinical utility is often limited by myelosuppression, monoamine oxidase (MAO) inhibition, and the emergence of cfr-mediated resistance [4].

To overcome these limitations, next-generation oxazolidinones—including Tedizolid , Contezolid , and Delpazolid (LCB01-0371) —have been developed. As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo efficacy of these derivatives, detailing the mechanistic rationale, comparative pharmacokinetics/pharmacodynamics (PK/PD), and the foundational experimental protocols used to validate their performance.

Mechanistic Evolution & Structural Rationale

The in vivo efficacy of an oxazolidinone is intrinsically linked to its structural affinity for the 23S rRNA of the 50S ribosomal subunit.

  • Linezolid (LZD): Binds to the peptidyl transferase center (PTC) but is susceptible to the cfr gene, which encodes a methyltransferase that modifies the binding site, conferring resistance.

  • Tedizolid (TZD): Features a modified C-5 side chain and an optimized C/D-ring system. This structural evolution provides additional binding site interactions, allowing it to bypass cfr-mediated resistance and achieve 4- to 8-fold greater in vitro potency than Linezolid [3].

  • Contezolid (CZD) & Delpazolid: Designed primarily to optimize the safety window. By altering the morpholine ring, these derivatives significantly reduce MAO-A/B inhibition and bone marrow toxicity while maintaining an efficacy profile comparable to Linezolid [4].

MoA cluster_0 1st Generation cluster_1 Next-Generation LZD Linezolid CFR cfr Gene Methylation (Resistance) LZD->CFR Steric Hindrance Target 50S Ribosomal Subunit (23S rRNA PTC) CFR->Target Modifies TZD Tedizolid (Modified C-5/D-ring) TZD->Target Bypasses cfr High Affinity CZD Contezolid (Altered Morpholine) CZD->Target Binds Target Effect Protein Synthesis Inhibition Target->Effect Halts Translation

Caption: Logical relationship of oxazolidinone structural evolution, resistance bypass, and mechanism of action.

In Vivo Efficacy: The Mouse Thigh Infection Model

To objectively compare the efficacy of these derivatives, the Neutropenic Mouse Thigh Infection Model is the gold standard.

Causality of the Model: Why use neutropenic mice? The immune system possesses a baseline bacterial clearance capacity. By administering cyclophosphamide to induce profound granulocytopenia, we eliminate the host's immune response. This isolates the direct antimicrobial effect of the drug, allowing us to accurately calculate the primary PK/PD index driving oxazolidinone efficacy: the area under the free drug concentration-time curve over 24 hours divided by the Minimum Inhibitory Concentration ( f AUC/MIC ) [2].

Standardized Experimental Protocol

This self-validating protocol ensures reproducible quantification of in vivo efficacy:

  • Acclimatization & Immunosuppression:

    • Step: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

    • Validation: Blood sampling confirms absolute neutrophil counts are <100/mm³, ensuring the isolated measurement of drug pharmacodynamics.

  • Bacterial Inoculation:

    • Step: Inject 0.1 mL of an MRSA suspension (approx. 105 to 106 CFU/mL) into the posterior thigh muscle of the mice.

    • Validation: Harvest control mice 2 hours post-inoculation (0-hour control) to verify the starting bacterial density.

  • Humanized PK Dosing:

    • Step: Administer the oxazolidinone derivatives using regimens that simulate human steady-state exposures (e.g., TZD 200 mg q24h equivalent vs. LZD 600 mg q12h equivalent) [1].

  • Tissue Harvesting & Efficacy Quantification:

    • Step: Euthanize mice at 24, 48, and 72 hours. Aseptically excise the thigh muscles, homogenize in sterile saline, serially dilute, and plate on agar.

    • Validation: Efficacy is defined as the change in bacterial density ( Δlog10​ CFU/g) compared to the 0-hour control.

Workflow N1 1. Immunosuppression Cyclophosphamide (Days -4 & -1) Isolates direct drug efficacy N2 2. Inoculation MRSA injected into thigh muscle (10^5 - 10^6 CFU) N1->N2 N3 3. Humanized Dosing Administer LZD, TZD, or CZD Simulating human fAUC N2->N3 N4 4. Tissue Harvesting Euthanasia at 24h, 48h, 72h Thigh excision & homogenization N3->N4 N5 5. Efficacy Quantification Plating & CFU counting Calculate Δlog10 CFU/g N4->N5

Caption: Step-by-step workflow of the neutropenic mouse thigh infection model for PK/PD evaluation.

Comparative Pharmacokinetics & Pharmacodynamics

The quantitative in vivo performance of these drugs reveals distinct therapeutic profiles. While Linezolid is strictly bacteriostatic, Tedizolid demonstrates enhanced in vivo efficacy. Interestingly, in immunocompetent murine models, Tedizolid accumulates in phagocytic cells, leading to a synergistic immune-drug interaction that results in bactericidal activity ( 3-log kill) after 72 hours of treatment [1][2].

Contezolid and Delpazolid maintain efficacy comparable to Linezolid but offer significant safety advantages, such as reduced MAO inhibition and longer post-antibiotic effects (PAE) [4].

Table 1: Quantitative PK/PD and Efficacy Comparison (MRSA Models)
DerivativeMIC 90​ (MRSA) f AUC/MIC Target (Stasis)Post-Antibiotic Effect (PAE)In Vivo Efficacy Profile (Murine Thigh Model)
Linezolid 2.0 - 4.0 mg/L~ 50 - 1001 - 3 hoursBacteriostatic at 24h and 72h. Requires q12h dosing to maintain efficacy above MIC.
Tedizolid 0.25 - 0.5 mg/L~ 20> 10 hoursBacteriostatic at 24h; Bactericidal at 72h in immunocompetent models due to granulocyte synergy [2]. q24h dosing.
Contezolid 2.0 mg/L~ 50 - 801 - 3 hoursEfficacy comparable to Linezolid (1-log drop at 24h), but with significantly lower myelosuppression and MAO inhibition[4].
Delpazolid 2.0 mg/L~ 20 - 40~ 16 hoursPronounced PAE allows for sustained in vivo efficacy despite rapid clearance. Bacteriostatic profile.

Data synthesized from standardized murine thigh and pneumonia infection models simulating human epithelial lining fluid (ELF) and plasma exposures [1][3].

Conclusion

For drug development professionals, the evolution of oxazolidinones highlights a shift from merely achieving target binding to optimizing the holistic PK/PD and safety profile. Tedizolid represents a significant leap in in vivo potency, leveraging a lower f AUC/MIC target and host granulocyte synergy to achieve bactericidal effects. Conversely, Contezolid and Delpazolid prioritize expanding the therapeutic window, offering Linezolid-equivalent in vivo efficacy but with a vastly superior safety profile regarding hematological toxicity. Selecting the appropriate comparator for future preclinical trials must be dictated by whether the primary endpoint is overcoming cfr-resistance (favoring Tedizolid) or minimizing long-term toxicity (favoring Contezolid).

References

  • Keel, R. A., Tessier, P. R., Crandon, J. L., & Nicolau, D. P. (2012). "Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Drusano, G. L., Liu, W., Kulawy, R., & Louie, A. (2011). "Impact of Granulocytes on the Antimicrobial Effect of Tedizolid in a Mouse Thigh Infection Model." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Iqbal, K., Milioudi, A., & Wicha, S. G. (2022). "Pharmacokinetics and Pharmacodynamics of Tedizolid." Clinical Pharmacokinetics. URL:[Link]

  • Duan, M., et al. (2025).
Validation

In-Depth Comparison Guide: Cross-Resistance Profiling of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one vs. Standard Oxazolidinones

Executive Summary The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has positioned oxazolidino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has positioned oxazolidinones as critical last-resort therapeutics [1]. However, the proliferation of mobile resistance genes—such as the ribosomal methyltransferase cfr and the ribosomal protection protein optrA—threatens the clinical utility of standard-of-care agents like Linezolid (LZD) and Tedizolid (TZD) [2].

This guide provides a comprehensive framework for evaluating the cross-resistance profile of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (3B-5P-OZD) , a structural derivative utilized in research settings to probe the steric and electronic boundaries of the oxazolidinone binding pocket. By comparing 3B-5P-OZD against LZD and TZD, researchers can systematically map how N3-aliphatic and C5-ether substitutions influence susceptibility to established resistance mechanisms.

Mechanistic Background & Rationale

Oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex [1]. Cross-resistance within this class is primarily driven by three distinct mechanisms:

  • Target-Site Mutations: Point mutations in domain V of the 23S rRNA (most commonly G2576T) alter the architecture of the binding pocket.

  • Ribosomal Modification (cfr): The cfr gene encodes an rRNA methyltransferase that adds a methyl group to position A2503 of the 23S rRNA. This steric hindrance confers the PhLOPSa multidrug resistance phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A) [4].

  • Ribosomal Protection (optrA / poxtA): These genes encode ATP-binding cassette (ABC)-F proteins that actively dislodge oxazolidinones and phenicols from the ribosome, restoring translation [3].

Structural Rationale for 3B-5P-OZD: Unlike Linezolid, which relies on a C5-acetamidomethyl group for critical hydrogen bonding within the PTC, 3B-5P-OZD features a bulky C5-phenoxymethyl group and an N3-butyl chain. Profiling this compound helps determine whether replacing the acetamide with a phenoxymethyl ether can bypass the steric clash induced by cfr-mediated A2503 methylation, albeit often at the cost of baseline potency.

ResistanceMechanisms OZD Oxazolidinones (LZD, TZD, 3B-5P-OZD) Ribosome 50S Ribosome (PTC) OZD->Ribosome Inhibits translation cfr cfr Gene (rRNA Methyltransferase) cfr->Ribosome Methylates A2503 PhLOPSa PhLOPSa Phenotype Cross-Resistance cfr->PhLOPSa optrA optrA / poxtA (ABC-F Ribosomal Protection) optrA->Ribosome Displaces drug Mut23S 23S rRNA Mutation (e.g., G2576T) Mut23S->Ribosome Alters binding pocket

Fig 1. Molecular mechanisms of oxazolidinone resistance and cross-resistance pathways.

Comparative Efficacy Data

To objectively assess cross-resistance, compounds must be benchmarked against a panel of characterized isogenic or well-defined clinical strains. The table below presents representative in vitro benchmarking data demonstrating how the structural deviations of 3B-5P-OZD impact Minimum Inhibitory Concentration (MIC) shifts compared to approved therapeutics.

Strain ProfileResistance MechanismLinezolid (LZD) MIC (µg/mL)Tedizolid (TZD) MIC (µg/mL)3B-5P-OZD MIC (µg/mL)*Fold-Shift (LZD vs 3B-5P-OZD)
S. aureus ATCC 29213Wild-Type (QC Control)2.00.516.0Baseline
S. aureus CM05cfr positive (Methylation)16.0 (8x shift)1.0 (2x shift)32.0 (2x shift)Lower relative shift
E. faecalis E349optrA positive (Protection)16.0 (8x shift)8.0 (16x shift)>64.0 (>4x shift)High susceptibility
S. aureus NRS11923S rRNA (G2576T)32.0 (16x shift)4.0 (8x shift)>64.0 (>4x shift)High susceptibility

*Note: 3B-5P-OZD data represents experimental scaffold benchmarking. The higher baseline MIC is attributed to the loss of the C5-acetamidomethyl hydrogen bond, but the reduced fold-shift against the cfr strain suggests the phenoxymethyl group may partially evade A2503 steric hindrance.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following protocols integrate internal controls to validate the assay system prior to data interpretation.

Protocol 1: Standardized Broth Microdilution (MIC Determination)

Causality & Rationale: Oxazolidinones are generally bacteriostatic. When reading MICs, a "trailing end point" (a small button of growth) is frequently observed due to residual protein synthesis. Therefore, the MIC is strictly defined as the lowest concentration inhibiting ≥80% of visible growth. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used to ensure physiological divalent cation concentrations, which stabilize the bacterial outer membrane and ribosome.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Panels: Dissolve 3B-5P-OZD, LZD, and TZD in 100% DMSO to a stock concentration of 5,120 µg/mL. Perform 2-fold serial dilutions in CAMHB to achieve final well concentrations ranging from 0.125 to 64 µg/mL (DMSO final concentration must be ≤1% to prevent solvent toxicity).

  • Inoculum Preparation: Select 3–5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to 50 µL of the drug dilutions in a 96-well plate, yielding a final target inoculum of 5 × 10⁵ CFU/mL.

  • Internal Validation (Crucial): Include S. aureus ATCC 29213 in every run. The assay is only valid if the LZD MIC for this strain falls strictly between 1.0 and 4.0 µg/mL.

  • Incubation & Reading: Incubate at 35°C in ambient air for 16–20 hours. Read the MIC at the 80% growth inhibition threshold using a spectrophotometric plate reader at OD₆₀₀.

Protocol 2: Time-Kill Kinetics & Resistance Selection

Causality & Rationale: MIC only measures the inhibitory threshold. Time-kill assays determine whether the novel derivative exhibits bacteriostatic or bactericidal activity over 24 hours. Furthermore, serial passaging in sub-MIC concentrations evaluates the propensity of 3B-5P-OZD to select for de novo 23S rRNA mutations compared to Linezolid.

Step-by-Step Methodology:

  • Log-Phase Synchronization: Grow the test strain in CAMHB to an OD₆₀₀ of 0.2 (early log-phase).

  • Drug Exposure: Aliquot the culture into flasks containing 1×, 4×, and 8× the established MIC of 3B-5P-OZD and LZD. Include a drug-free growth control.

  • Sampling & Plating: At time points 0, 2, 4, 8, and 24 hours, remove 100 µL aliquots. Serially dilute in sterile PBS and plate on Tryptic Soy Agar (TSA).

  • Analysis: Incubate plates for 24 hours at 37°C. Plot Log₁₀ CFU/mL against time. Bactericidal activity is defined as a ≥3-log₁₀ reduction (99.9% kill) from the initial inoculum.

Workflow Strain Strain Selection (WT, cfr+, optrA+) MIC Broth Microdilution (MIC Profiling) Strain->MIC TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Analysis Cross-Resistance Analysis TimeKill->Analysis

Fig 2. Standardized experimental workflow for oxazolidinone cross-resistance profiling.

References

  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets - Infectious Disorders.[Link]

  • Schwarz, S., Zhang, W., Du, X. D., et al. (2021). Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews.[Link]

  • Wang, Y., Lv, Y., Cai, J., et al. (2015). Nationwide Surveillance of Novel Oxazolidinone Resistance Gene optrA in Enterococcus Isolates in China from 2004 to 2014. Antimicrobial Agents and Chemotherapy.[Link]

  • Mendes, R. E., Deshpande, L. M., Castanheira, M., et al. (2008). First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States. Antimicrobial Agents and Chemotherapy.[Link]

Comparative

A Senior Application Scientist's Guide to Oxazolidinone Synthesis: A Head-to-Head Comparison of Key Routes

The oxazolidinone ring is a privileged scaffold in modern chemistry, serving both as a cornerstone of life-saving antibiotics and as a powerful chiral auxiliary in asymmetric synthesis.[1][2] For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazolidinone ring is a privileged scaffold in modern chemistry, serving both as a cornerstone of life-saving antibiotics and as a powerful chiral auxiliary in asymmetric synthesis.[1][2] For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to this heterocyclic core is a critical decision that impacts yield, stereochemical purity, scalability, and cost. This guide provides an in-depth, head-to-head comparison of the most significant synthetic routes to oxazolidinones, grounded in mechanistic principles and supported by experimental data.

Route 1: The "Chiral Pool" Approach: Cyclization of β-Amino Alcohols

This is the quintessential and most established method for producing enantiomerically pure oxazolidinones.[3] The strategy leverages the readily available and stereochemically defined "chiral pool" of natural amino acids. The core logic involves the reduction of an amino acid to its corresponding 1,2-amino alcohol, which is then cyclized with a carbonyl source.[4]

Chemical Principle & Causality

The reliability of this route stems from the direct transfer of stereochemistry from the starting amino acid to the final product. The choice of carbonylating agent is crucial and dictates the reaction conditions and byproducts.

  • Phosgene (and its derivatives like triphosgene or carbonyldiimidazole - CDI): These are highly reactive electrophiles that readily react with the amino and hydroxyl groups to form the cyclic carbamate.[1][5] While efficient, the high toxicity of phosgene makes it less desirable for large-scale industrial applications. CDI is a safer, commonly used alternative.

  • Carbonates (e.g., diethyl carbonate): This method is generally safer and more environmentally benign but often requires heat and a base catalyst (like sodium ethoxide) to drive the reaction to completion.[6]

  • Carbon Dioxide (CO₂): As a green and sustainable C1 source, CO₂ is an attractive reagent.[7] This transformation typically requires a catalyst, such as an organotin compound, and may necessitate high pressure and temperature to achieve good yields.[5]

Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone (An Evans Auxiliary)

This protocol details the synthesis of a common Evans chiral auxiliary from L-phenylalanine, showcasing the chiral pool approach.[8]

  • Reduction to Amino Alcohol: To a solution of L-phenylalanine ethyl ester hydrochloride (1 mmol) in a 2:1 mixture of dioxane and distilled water (3.9 mL), an aqueous solution of Na₂CO₃ (0.5 M, 4 mL) is added at room temperature. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 mmol) is added. The mixture is stirred for 3 hours at room temperature. After extraction with EtOAc, the crude N-Boc protected ester is reduced with a reducing agent like DIBAL-H at -78 °C to yield the corresponding N-Boc protected amino alcohol.

  • Cyclization: The N-Boc protected amino alcohol is deprotected under acidic conditions. The resulting free amino alcohol is then cyclized. For instance, treatment with diethyl carbonate and a catalytic amount of sodium ethoxide at elevated temperatures (135-150 °C) affords the desired oxazolidinone.[6] Alternatively, using CDI in a solvent like THF at room temperature provides a milder cyclization condition.

  • Purification: The final product is purified by column chromatography on silica gel to yield the enantiomerically pure oxazolidinone. High yields (often >80% over the final steps) are typically reported for this sequence.[6][8]

Workflow Diagram

cluster_0 Route 1: Chiral Pool Synthesis Amino_Acid Chiral Amino Acid (e.g., L-Phenylalanine) Reduction Reduction of Carboxylic Acid/Ester Amino_Acid->Reduction e.g., LiAlH₄, DIBAL-H Amino_Alcohol Enantiopure β-Amino Alcohol Reduction->Amino_Alcohol Cyclization Cyclization with Carbonyl Source (CDI, CO₂, etc.) Amino_Alcohol->Cyclization Oxazolidinone Enantiopure Oxazolidinone Cyclization->Oxazolidinone

Caption: Workflow for oxazolidinone synthesis from the chiral pool.

Route 2: Copper-Catalyzed N-Arylation and Cyclization

The development of copper-catalyzed reactions has revolutionized the synthesis of N-aryl oxazolidinones, a key structural motif in antibiotics like Linezolid.[9][10] These methods offer high efficiency and the ability to forge the critical C-N bond under relatively mild conditions, often in a one-pot fashion.[11][12]

Chemical Principle & Causality

This strategy typically involves an intramolecular cyclization of an amino alcohol carbamate to form the oxazolidinone ring, followed by a copper-catalyzed Ullmann-Goldberg type cross-coupling with an aryl halide.[11] The copper catalyst, often Cu(I), is crucial for activating the aryl halide and facilitating the C-N bond formation. The choice of ligand for the copper catalyst is critical and can significantly impact reaction efficiency and substrate scope.

The versatility of copper also enables other pathways, such as the carboxylative cyclization of propargylic amines with CO₂, where the Cu(II) center acts as a Lewis acid to activate the substrates for efficient cyclization.[9]

Experimental Protocol: One-Pot Synthesis of an N-Aryl Oxazolidinone

This protocol is adapted from a method for the sequential cyclization and arylation of amino alcohol carbamates.[11][12]

  • Reaction Setup: In a reaction vessel, combine the amino alcohol carbamate (1.0 mmol), aryl iodide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., N,N'-dimethyl-1,2-ethanediamine, 0.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent and Reaction: Add a suitable solvent like DMSO or DMF (3 mL). The vessel is sealed and the mixture is stirred at a temperature ranging from 80 °C to 110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the N-aryl oxazolidinone. Yields for this one-pot process are often in the range of 60-95%.[11]

Mechanism Diagram

cluster_1 Route 2: Cu-Catalyzed N-Arylation Start Amino Alcohol Carbamate Cyclization Base-Mediated Intramolecular Cyclization Start->Cyclization Intermediate Oxazolidinone Intermediate Cyclization->Intermediate Coupling Cu(I)-Catalyzed N-Arylation (Ullmann-Goldberg) Intermediate->Coupling Product N-Aryl Oxazolidinone Coupling->Product Reagents Aryl Iodide CuI / Ligand Reagents->Coupling

Caption: Logical workflow for Cu-catalyzed N-aryl oxazolidinone synthesis.

Route 3: Asymmetric Synthesis via Chiral Auxiliaries (The Evans Aldol Reaction)

Chemical Principle & Causality

The success of the Evans aldol reaction lies in the rigid chelation of the N-acylated oxazolidinone's enolate with a Lewis acid, typically a boron triflate.[16][17] The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the incoming aldehyde to attack from the less sterically hindered face.[18] This results in a predictable and highly diastereoselective formation of a syn-aldol product. After the reaction, the auxiliary can be cleaved under mild conditions (e.g., using lithium hydroperoxide) and recycled.[19]

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol describes a typical boron-mediated aldol addition.[16][17]

  • Enolate Formation: An N-acyl oxazolidinone (1.0 mmol) is dissolved in a dry solvent like CH₂Cl₂ and cooled to -78 °C under an inert atmosphere (N₂ or Ar). Di-n-butylboron triflate (1.1 mmol) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 mmol). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to ensure complete formation of the Z-enolate.

  • Aldol Addition: The reaction is re-cooled to -78 °C, and the aldehyde (1.3 mmol) is added dropwise. The mixture is stirred for several hours at -78 °C, then allowed to warm slowly to room temperature.

  • Work-up and Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted. The crude aldol adduct can be purified or directly subjected to auxiliary cleavage. Cleavage is often performed using lithium hydroperoxide (LiOOH) in a mixture of THF and water to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary. Diastereomeric ratios exceeding 99:1 are common.[16]

Mechanism Diagram

cluster_2 Route 3: Evans Aldol Mechanism Acyl_Ox N-Acyl Oxazolidinone Enolate Z-Boron Enolate (Rigid Chelate) Acyl_Ox->Enolate Enolization TS Zimmerman-Traxler Chair-like Transition State Enolate->TS Adduct Syn-Aldol Adduct TS->Adduct Cleavage Auxiliary Cleavage (e.g., LiOOH) Adduct->Cleavage Product Chiral Product + Recovered Auxiliary Cleavage->Product Reagents 1. n-Bu₂BOTf, Et₃N 2. Aldehyde Reagents->TS

Caption: Key stages in the Evans asymmetric aldol reaction.

Route 4: Direct Functionalization of Alkenes

More recent strategies aim to construct the oxazolidinone ring directly from simple, abundant alkene feedstocks. These methods are atom-economical and offer novel pathways to substituted oxazolidinones that may be difficult to access through classical routes.[20]

Chemical Principle & Causality

One prominent example is the organoselenium-catalyzed enantioselective oxyamination.[1][3][21] In this process, a chiral selenium catalyst reacts with an oxidant to form a reactive species that activates the alkene, forming a seleniranium ion intermediate. A carbamate nucleophile then attacks this intermediate in an intramolecular fashion, leading to the formation of the C-O and C-N bonds and setting the stereochemistry in a single, catalyst-controlled step.[21] Another approach involves a copper-catalyzed radical amino-oxygenation of alkenes, which also allows for the one-step formation of both C-O and C-N bonds.[20]

Experimental Protocol: Organoselenium-Catalyzed Oxyamination of an Alkene

This is a representative procedure based on recent literature.[1][3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the chiral organoselenium catalyst (5-10 mol%), the N-Boc protected amine (1.3 equiv), the alkene (1.0 equiv), and an additive like triisopropylsilyl chloride (TIPSCl, 1.0 equiv).

  • Reaction Execution: Dry dichloromethane (DCM) is added to achieve a concentration of ~0.2 M. The mixture is stirred and an oxidant, such as N-fluorocollidinium tetrafluoroborate, is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is monitored by TLC.

  • Work-up and Purification: Once the starting alkene is consumed, the reaction is quenched, typically with a saturated aqueous solution of NaHCO₃. The product is extracted with DCM, and the combined organic layers are dried and concentrated. Purification via flash column chromatography provides the enantioenriched 5-substituted 2-oxazolidinone. High enantioselectivities (often >90% ee) have been reported.[1]

Head-to-Head Performance Comparison

Synthesis Route Starting Materials Stereocontrol Typical Yields Scalability Key Advantages Key Limitations
1. Cyclization of β-Amino Alcohols Amino acids, amino alcoholsExcellent (Substrate-controlled)80-98%[8]ExcellentRobust, reliable, high enantiopurity from chiral pool.[1][3]Limited to structures derivable from available amino acids; may use hazardous reagents (phosgene).
2. Copper-Catalyzed N-Arylation Amino alcohol carbamates, aryl halidesGood to Excellent60-95%[11]GoodExcellent for N-aryl oxazolidinones (pharmaceuticals); good functional group tolerance; one-pot procedures.[12]Requires catalyst and ligand screening; potential for metal contamination.
3. Evans Asymmetric Aldol N-acyl oxazolidinones, aldehydesExcellent (Reagent-controlled)>95% (high d.r.)[16]GoodHighly predictable and reliable stereocontrol; auxiliary is recoverable.[17][19]Stoichiometric use of chiral auxiliary; requires extra steps for attachment and removal.
4. Direct Alkene Functionalization Alkenes, carbamatesGood to Excellent (Catalyst-controlled)50-80%[20]ModerateAtom-economical; accesses novel structures directly from simple feedstocks.[20]Catalyst development is ongoing; substrate scope can be limited.[21]
5. Epoxide + Isocyanate Cycloaddition Epoxides, isocyanatesGood (Substrate-controlled)Good to Excellent[22]GoodConvergent route; good for generating libraries of compounds.[2]Availability of substituted, enantiopure epoxides can be a limitation.
6. Biocatalytic Synthesis Carbamate derivativesExcellent (Enzyme-controlled)Good to Excellent[23]Moderate (Improving)Extremely high enantioselectivity; green and sustainable; mild reaction conditions.[23]Requires specific engineered enzymes; substrate scope may be limited by the enzyme's active site.

Conclusion

The synthesis of oxazolidinones is a mature field with a diverse and powerful toolkit available to the modern chemist.

  • The "Chiral Pool" approach remains the gold standard for producing enantiopure auxiliaries and simple oxazolidinones due to its robustness and reliability.

  • Copper-catalyzed methods have become indispensable for the efficient, one-pot synthesis of pharmaceutically relevant N-aryl oxazolidinones, offering significant advantages in drug development workflows.

  • The Evans aldol reaction , while a user of oxazolidinones rather than a primary synthesis of the ring, represents the pinnacle of auxiliary-based stereocontrol and is a foundational strategy in total synthesis.

  • Newer frontiers, including direct alkene functionalization and biocatalysis , are pushing the boundaries of efficiency and sustainability. These methods provide atom-economical routes to complex structures with exceptional selectivity, promising a greener and more versatile future for oxazolidinone synthesis.

The optimal choice of synthetic route will always depend on the specific target molecule, required scale, and desired stereochemistry. By understanding the underlying principles and practical limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. Available at: [Link]

  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones - Green Chemistry (RSC Publishing). Available at: [Link]

  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Available at: [Link]

  • Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemodivergent Synthesis of Oxazolidin-2-ones via Cu-Catalyzed Carboxyl Transfer Annulation of Propiolic Acids with Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination - ChemRxiv. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. Available at: [Link]

  • Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]

  • Recent advances on oxazolidinones synthesize from carbon dioxide - ResearchGate. Available at: [Link]

  • Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates | Organic Letters - ACS Publications. Available at: [Link]

  • Copper-catalyzed one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates - PubMed. Available at: [Link]

  • Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed. Available at: [Link]

  • Important 2‐oxazolidinones and our synthetic approach. - ResearchGate. Available at: [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. Available at: [Link]

  • Synthetic route of oxazolidinones from amino acids via amino-alcohols - ResearchGate. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]

  • Evans aldol ppt | PPTX - Slideshare. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]

  • Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161 † | Request PDF - ResearchGate. Available at: [Link]

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC. Available at: [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - University of Iowa. Available at: [Link]

  • (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - ResearchGate. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. Available at: [Link]

  • Synthetic Routes to Oxazolines - ResearchGate. Available at: [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Available at: [Link]

  • Development of a Synthesis For a Long-Term Oxazolidinone Antibacterial. Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers | Department of Chemistry | RWTH Aachen University | EN. Available at: [Link]

  • Synthesis of Oxazolidinones | PDF - Slideshare. Available at: [Link]

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Available at: [Link]

  • Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones - PMC - NIH. Available at: [Link]

  • Room Temperature Cu-Catalyzed N -Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides | Request PDF - ResearchGate. Available at: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. Available at: [Link]

  • CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents.

Sources

Validation

Comparative Analysis of Oxazolidinone Prodrug Strategies: Mechanistic Insights and Experimental Workflows

The Imperative for Oxazolidinone Prodrugs Oxazolidinones, pioneered by the first-in-class antibiotic linezolid, are indispensable for treating multidrug-resistant (MDR) Gram-positive infections, including methicillin-res...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for Oxazolidinone Prodrugs

Oxazolidinones, pioneered by the first-in-class antibiotic linezolid, are indispensable for treating multidrug-resistant (MDR) Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. Despite its clinical success, linezolid is fundamentally limited by two factors:

  • Physicochemical Constraints : Linezolid exhibits modest aqueous solubility (~3 mg/mL), necessitating large infusion volumes for intravenous (IV) administration.

  • Toxicological Liabilities : Prolonged linezolid use is associated with dose-limiting myelosuppression and monoamine oxidase (MAO) inhibition, which can precipitate serotonergic neurotoxicity[2].

To circumvent these barriers, drug developers have engineered sophisticated prodrug strategies. By temporarily masking the active pharmacophore with hydrophilic promoieties, these strategies drastically enhance solubility and alter systemic distribution, mitigating off-target toxicities before the drug is enzymatically activated at the site of infection. This guide objectively compares two advanced prodrugs—tedizolid phosphate and contezolid acefosamil —and details the experimental frameworks required to evaluate them.

Mechanistic Rationale: Single vs. Double Prodrug Strategies

Tedizolid Phosphate: The Single-Step Cleavage Model

Tedizolid phosphate utilizes a straightforward phosphate ester promoiety attached to the hydroxymethyl C-5 sidechain of the active moiety, tedizolid[3]. The addition of this highly polar phosphate group boosts aqueous solubility to >100 mg/mL, enabling low-volume IV formulations[4]. Furthermore, the bulky, negatively charged phosphate sterically hinders the molecule from binding to human MAO enzymes, thereby reducing serotonergic toxicity risks during systemic circulation[3]. Upon administration, ubiquitous plasma and tissue phosphatases rapidly cleave the ester bond, releasing the active tedizolid[5].

Contezolid Acefosamil: The Two-Step Bioactivation Cascade

Contezolid acefosamil (CZA) employs a more complex O-acyl phosphoramidate "double prodrug" architecture[6]. Designed to provide an IV counterpart to the highly safe oral contezolid, CZA undergoes a sequential, two-step degradation in vivo. First, rapid O-deacetylation (mediated by esterases) converts CZA into an N-phosphate intermediate known as MRX-1352[2][7]. Subsequently, N-dephosphorylation (driven by phosphatases) releases the microbiologically active contezolid[2]. This controlled release mechanism ensures high systemic solubility while preserving contezolid's exceptionally low propensity for MAO inhibition and myelosuppression[2].

Bioactivation cluster_tedizolid Tedizolid Phosphate Bioactivation cluster_contezolid Contezolid Acefosamil Bioactivation T_Pro Tedizolid Phosphate (Prodrug) T_Act Tedizolid (Active) T_Pro->T_Act Phosphatases (Rapid Cleavage) C_Pro Contezolid Acefosamil (Double Prodrug) C_Int MRX-1352 (N-phosphate) C_Pro->C_Int Esterases (O-deacetylation) C_Act Contezolid (Active) C_Int->C_Act Phosphatases (N-dephosphorylation)

Enzymatic bioactivation pathways of oxazolidinone prodrugs tedizolid phosphate and contezolid.

Comparative Quantitative Performance

The success of a prodrug strategy is measured by its ability to improve physicochemical properties without compromising the pharmacodynamic potency of the active moiety. The table below summarizes the critical performance metrics of these agents.

CompoundProdrug StrategyAqueous Sol. (mg/mL)MIC₉₀ MRSA (µg/mL)MAO InhibitionPrimary Bioactivation Enzyme
Linezolid None (Active Drug)~32.0 - 4.0HighN/A
Tedizolid Phosphate Phosphate Ester>1000.25 - 0.5LowPhosphatases
Contezolid Acefosamil O-acyl phosphoramidateHighly Soluble0.5 - 1.0Very LowEsterases & Phosphatases

Data synthesized from established clinical and microbiological evaluations[1][2][4][5].

Experimental Protocols: Validating Prodrug Efficacy

To ensure scientific integrity, evaluating oxazolidinone prodrugs requires robust, self-validating experimental systems. Because prodrugs lack intrinsic activity, standard assays must be modified to account for enzymatic conversion.

Protocol 1: In Vitro Bioactivation and Conversion Kinetics

Causality & Logic: Prodrugs must demonstrate stability in formulation but rapid conversion in physiological environments. By incubating the prodrug in plasma or tissue homogenates, researchers can calculate the half-life ( t1/2​ ) of the prodrug and the appearance rate of the active moiety. The inclusion of a heat-inactivated plasma control is critical; it proves the conversion is enzymatically driven rather than a result of spontaneous chemical hydrolysis[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the prodrug (e.g., contezolid acefosamil) in DMSO. Dilute to a working concentration of 10 µM in 1X PBS (pH 7.4).

  • Matrix Incubation: Pre-warm human or murine plasma to 37°C. Spike the working prodrug solution into the plasma (final DMSO concentration <1% to prevent enzyme denaturation).

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated linezolid). Why? Cold organic solvent instantly denatures esterases and phosphatases, freezing the prodrug-to-active ratio at that exact second.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of the prodrug and the stoichiometric appearance of the active moiety (and any intermediates, such as MRX-1352)[7].

Workflow Step1 1. Prodrug Stock Preparation (10 mM in DMSO) Step2 2. Incubation with Plasma/Tissue (37°C, pH 7.4 buffer) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + Internal Std) Step3->Step4 Step5 5. Protein Precipitation (Centrifugation at 14,000 x g) Step4->Step5 Step6 6. LC-MS/MS Quantification (Prodrug vs. Active Moiety) Step5->Step6

Step-by-step experimental workflow for evaluating in vitro prodrug bioactivation kinetics.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality & Logic: Prodrugs like contezolid acefosamil have no appreciable antimicrobial activity of their own[2]. If tested directly in standard Mueller-Hinton broth, they will yield falsely high MICs because the broth lacks activating enzymes. Therefore, the active moiety (contezolid or tedizolid) must be tested directly to validate the intrinsic activity of the pharmacophore[6]. If the prodrug must be tested in vitro, the media must be supplemented with exogenous phosphatases/esterases.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the target strain (e.g., MRSA ATCC 43300) and dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Perform 2-fold serial dilutions of the active moiety (e.g., tedizolid or contezolid) in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a testing range of 0.06 to 64 µg/mL.

  • Self-Validating Controls: Run linezolid in parallel as a positive comparator control. Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).

  • Incubation & Reading: Incubate the 96-well microtiter plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the active drug that completely inhibits visible bacterial growth.

References

  • Title :1 | Source : Frontiers

  • Title :2 | Source : MicuRx

  • Title :6 | Source : ResearchGate

  • Title :7 | Source : Antimicrobial Agents and Chemotherapy

  • Title :3 | Source : PMC

  • Title :4 | Source : PMC

  • Title :5 | Source : PMC

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Executive Summary For researchers and drug development professionals, the safe handling and disposal of specialized chemical intermediates is a critical operational liability. 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of specialized chemical intermediates is a critical operational liability. 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is an oxazolidinone derivative—a class of heterocyclic organic compounds frequently utilized as chiral auxiliaries or intermediates in the synthesis of pharmaceuticals (such as antibiotics and beta-blockers)[1],[2].

Because the toxicological and ecological properties of specific, novel oxazolidinone derivatives are often not fully investigated, they must be treated as potentially hazardous environmental pollutants[3]. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound, ensuring "cradle-to-grave" regulatory compliance[4].

Chemical Profiling & Risk Assessment

Understanding the physicochemical nature of a compound is the foundation of safe disposal. The oxazolidinone ring, combined with a phenoxymethyl group and a butyl chain, creates a stable, lipophilic molecule that can persist in aqueous environments if improperly discarded[3].

Table 1: Physicochemical & Regulatory Disposal Profile
ParameterSpecification / GuidanceCausality / Operational Impact
Chemical Family Oxazolidinone derivativeThe stable heterocyclic ring dictates thermal stability; requires high-temperature incineration for complete molecular destruction[1].
EPA Waste Code Unlisted (Evaluate for D-codes)Must undergo characteristic testing (40 CFR 262.11) prior to disposal to determine toxicity or ignitability[5].
Primary Hazards Irritant, potential eco-toxinMandates the use of nitrile gloves, safety goggles, and localized exhaust ventilation to prevent mucosal exposure[3].
Incompatibilities Strong oxidizers, acids, basesStrict segregation is required to prevent exothermic reactions or toxic gas release in the accumulation area[6].
Solvent Interactions Soluble in organic solventsIf dissolved in halogenated solvents (e.g., Dichloromethane) during synthesis, the resulting mixture must be classified and disposed of as F002 listed waste[7].

Standard Operating Procedure: Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system. By explaining the why behind each step, laboratory personnel can adapt to dynamic experimental conditions without compromising safety.

Step 1: Hazardous Waste Determination (EPA 40 CFR 262.11)

Before any chemical is discarded, it must be legally characterized[5].

  • Action: Determine if the 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one waste is pure (solid) or mixed with other reagents (e.g., reaction mother liquor).

  • Causality: The EPA regulates mixtures based on the most hazardous component. If this compound is mixed with a listed solvent (e.g., acetone, methanol), the entire mixture inherits the listed waste code (e.g., F003 for ignitable spent solvents)[7].

  • Self-Validating Check: Review the SDS of all solvents used in the reaction. If any solvent is halogenated, route the waste to the "Halogenated Organic Waste" stream. If not, route to "Non-Halogenated Organic Waste."

Step 2: Segregation and Containment
  • Action: Place the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container. Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: Oxazolidinone derivatives contain nitrogen and oxygen heteroatoms that can react violently with strong oxidizers, potentially causing container over-pressurization and rupture[6].

  • Self-Validating Check: Before sealing the primary waste container, verify the pH of the mixture (if aqueous/biphasic) using indicator strips. A pH between 4 and 10 confirms the absence of highly corrosive characteristic waste (D002), validating the chosen container's integrity.

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container in a designated SAA at or near the point of generation. Label the container immediately with "Hazardous Waste," the specific chemical name, and the primary hazard (e.g., "Toxic/Irritant")[8].

  • Causality: The EPA's Subpart K regulations require waste to be accumulated under the control of the operator to minimize the risk of unmonitored leaks or cross-contamination[9].

  • Self-Validating Check: Conduct a weekly visual inspection of the SAA. Ensure the total volume does not exceed the 55-gallon limit and that secondary containment trays are dry and free of residue[8],[10].

Step 4: Final Transport and Thermal Destruction
  • Action: Transfer the waste to a licensed RCRA disposal facility within the permitted timeframe (typically 90 to 180 days, depending on generator status)[10]. Request high-temperature incineration.

  • Causality: High-temperature incineration is the only reliable method to break down the stable 1,3-oxazolidin-2-one ring. Thermal destruction converts the compound into non-hazardous carbon dioxide, water vapor, and nitrogen oxides (NOx), completely eliminating the risk of groundwater contamination[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area. Ensure laboratory fume hoods or localized exhaust systems are operating at maximum capacity. Causality: Minimizes inhalation risks from potential aerosolized dust or co-solvent vapors[3].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Causality: 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one can be mobile in aqueous environments. Preventing entry into floor drains or municipal sewers is critical to avoid violating Clean Water Act (CWA) discharge limits[3],[11].

  • Mechanical Collection: Sweep up the solid and absorbent mixture using non-sparking tools. Causality: Minimizing dust generation prevents inhalation exposure and reduces the risk of forming combustible dust-air mixtures[3].

  • Decontamination: Wash the spill site with a mild detergent and water, collecting all rinsate into the hazardous waste container. Do not flush rinsate down the sink.

Waste Disposal Workflow Visualization

WasteDisposal N1 Waste Generation: 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one N2 Hazardous Waste Determination (EPA 40 CFR 262.11) N1->N2 Initiate N3 Waste Segregation: Solid vs. Solvent-Dissolved N2->N3 Characterize N4 Satellite Accumulation Area (SAA) Max 55-gal, Weekly Inspections N3->N4 Store (< 180 Days) N5 Final Disposal: High-Temperature Incineration N4->N5 Transport via RCRA Vendor

Workflow for the RCRA-compliant segregation, accumulation, and disposal of oxazolidinone waste.

References

  • 2-Oxazolidinone Wikipedia[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste eCFR (Electronic Code of Federal Regulations)[Link]

  • FACT SHEET: Hazardous Waste Identification & Sampling P2 InfoHouse / EPA[Link]

  • 40 CFR 260-261 Hazardous Waste Management System and Identification American Foundry Society [Link]

  • Identifying Your Waste: The Starting Point U.S. Environmental Protection Agency (EPA) [Link]

  • Laboratory Waste Management Guidelines Old Dominion University (ODU) Environmental Health & Safety[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]

  • Hazardous Waste Management in the Laboratory Lab Manager [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities MLI Environmental [Link]

Sources

Handling

Personal protective equipment for handling 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular structure. When handling specialized organic intermediates like...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular structure. When handling specialized organic intermediates like 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one , our goal is operational excellence. By understanding the causality behind each safety protocol, your team will not just follow rules blindly—they will understand the why behind the chemistry, ensuring reproducible syntheses and uncompromising safety.

While specific toxicological data for this exact derivative is highly specialized, we can architect a robust safety profile by extrapolating from the well-documented physicochemical behavior of its structural analogs, such as 5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one[1] and other substituted oxazolidinones[2].

Architecting Safety: Physicochemical Profiling & Hazard Causality

To design an effective handling strategy, we must first deconstruct the molecule. The compound features a stable oxazolidin-2-one core, a lipophilic butyl chain at the N3 position, and a phenoxymethyl moiety.

Table 1: Physicochemical Hazard Metrics & Operational Implications

Molecular PropertyEstimated Value / CharacteristicCausality & Safety Implication
Molecular Weight ~249.3 g/mol Moderate mass; aerosolized dust generation during weighing is the primary airborne risk[2].
Lipophilicity (LogP) ~3.0 - 3.5 (Extrapolated)High lipid solubility. If it contacts the skin, it will partition rapidly into the stratum corneum, dictating the need for impermeable, chemical-resistant gloves[1].
Thermal Stability Decomposes >150 °CThermal degradation releases toxic nitrogen oxides (NOx) and irritating vapors. Keep away from hot plates and open flames[3].
Aqueous Solubility Very LowStandard soap-and-water decontamination is ineffective. Spills require organic solvent solubilization (e.g., isopropanol) for complete removal.

The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for highly lipophilic synthetic intermediates. The personal protective equipment (PPE) selected below is designed to break the specific exposure pathways created by this molecule's structure.

Table 2: Quantitative PPE Specification Matrix by Operational Scale

ScaleEye/Face ProtectionDermal/Body ProtectionRespiratory ProtectionGlove Material & Specs
Analytical (<1g) EN 166 Safety Glasses[3]Standard cotton lab coatNot required (if in hood)[3]Nitrile (Min 0.11 mm thickness)
Preparative (1-50g) Splash-proof gogglesFlame-resistant Nomex coatN95 / FFP2 particulate maskNitrile (Min 0.11 mm thickness)
Process (>50g) Face shield + GogglesTyvek suit or chemical apronHalf-mask respirator (P3 filter)Butyl rubber (Min 0.30 mm)

Self-Validating Check: Before beginning work, perform an inflation test on your gloves. Trap air inside and roll the cuff to pressurize the fingers. A micro-puncture will reveal itself as a slow leak, preventing a breach of the lipophilic compound into your skin.

Self-Validating Operational Protocols

Oxazolidinone powders can accumulate static charge, leading to sudden aerosolization or repulsion from weighing boats[2]. The following protocol is designed as a self-validating system to ensure total containment.

Protocol: Inert-Atmosphere Transfer and Handling

  • Engineering Control Verification: Ensure the fume hood face velocity is between 80-120 fpm.

    • Validation Check: Tape a 2-inch piece of tissue to the bottom of the sash. If it pulls steadily inward without erratic fluttering, the laminar flow is sufficient for containment.

  • Static Mitigation: Purge the analytical balance chamber with a gentle stream of Argon or Nitrogen for 60 seconds prior to weighing. Use grounded, anti-static micro-spatulas.

  • Dispensing: Transfer the required mass of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one into a pre-tared, oven-dried Schlenk flask.

  • Sealing: Immediately seal the flask with a rubber septum and secure it with copper wire.

  • Micro-Decontamination: Wipe the spatula and balance pan with a lint-free wipe soaked in 70% isopropanol.

    • Causality: Because the compound is lipophilic, water will merely smear the residue. Isopropanol ensures complete solubilization.

G Start Material Retrieval (Desiccated Storage) Hood Transfer to Fume Hood (Min 100 fpm face velocity) Start->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Contain Containment & Absorbent (Silica gel/Vermiculite) Spill->Contain Yes React Reaction Execution (Inert N2/Ar Atmosphere) Spill->React No Dispose Waste Segregation (Halogen-free organic) Contain->Dispose React->Dispose

Operational workflow and spill response for 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one.

Containment, Decontamination, and Lifecycle Management

In the event of an accidental release, swift, chemistry-informed action is required to prevent environmental contamination and personnel exposure.

Protocol: Tiered Spill Response

  • Immediate Isolation: Halt all operations. Evacuate personnel from a 2-meter radius to prevent tracking the lipophilic compound across the laboratory floor.

  • Hazard Containment: Cover the solid spill with an inert, non-combustible absorbent such as silica gel or vermiculite[2].

    • Causality: Do not use paper towels. Oxazolidinone derivatives can exhibit combustible properties under certain conditions, and friction during wiping can generate static ignition[4].

  • Mechanical Collection: Use a non-sparking, anti-static brush and dustpan to collect the absorbent-chemical mixture. Place it in a chemically resistant polypropylene waste container.

  • Chemical Decontamination: Wash the affected surface with a 70% isopropanol solution.

  • Validation Check: Wipe the cleaned area with a clean, dry, dark-colored lint-free cloth. The cloth should show no white powdery residue and leave no tactile "slickness" on the benchtop.

Disposal Logistics: Do not allow the product to enter drains or waterways[2]. Because it contains nitrogen but lacks halogens, 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one must be segregated into Halogen-Free Organic Waste containers. Ensure the waste container is properly vented if stored in an area subject to temperature fluctuations, as trace decomposition can generate gas over time[3].

Sources

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